Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
3,5-dichloro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCONZZRJEPSMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067758 | |
| Record name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33244-95-0 | |
| Record name | 3,5-Dichloro-N-(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33244-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033244950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action of Benzamide, 3,5-dichloro-N-(1-methylethyl)- in Plant Cell Models
A Comprehensive Technical Guide for Cytoskeletal Research and Agrochemical Development
Executive Summary
Benzamide, 3,5-dichloro-N-(1-methylethyl)-, universally known by its common names propyzamide or pronamide , is a highly selective, systemic compound utilized both as a commercial herbicide and a precision biochemical probe. Classified under the Herbicide Resistance Action Committee (HRAC) as a Group 3 (Legacy K1) compound 1[1], its primary mode of action is the profound inhibition of microtubule assembly 2[2].
For application scientists and drug developers, propyzamide offers a unique advantage: it exhibits extreme phylogenetic specificity. While it rapidly depolymerizes plant microtubules, it has zero inhibitory effect on the assembly of mammalian brain tubulin in vitro3[3]. This whitepaper dissects the molecular mechanics of propyzamide and outlines self-validating experimental workflows for deploying it in plant cell models.
Molecular Mechanism of Action
Microtubules (MTs) are highly conserved polar polymers consisting of α- and β-tubulin heterodimers. They are governed by "dynamic instability"—the continuous cycle of polymerization (rescue) and depolymerization (catastrophe) driven by GTP hydrolysis 4[4].
While dinitroaniline herbicides (like oryzalin) bind to α-tubulin, benzamides like propyzamide specifically target and bind to β-tubulin 4[4]. This binding creates steric hindrance that prevents the addition of new tubulin heterodimers to the growing plus-end of the microtubule.
Downstream Cellular Consequences:
-
Mitotic Arrest: The inability to form a functional mitotic spindle arrests the cell cycle at prometaphase 3[3].
-
Loss of Anisotropy: In interphase cells, cortical microtubules guide the deposition of cellulose microfibrils. Propyzamide-induced depolymerization of these arrays leads to isotropic (spherical) cell expansion, manifesting macroscopically as swollen root tips and stunted growth 5[5].
Fig 1: Cellular pathway of propyzamide-induced microtubule depolymerization and mitotic arrest.
Experimental Workflows in Plant Cell Models
Model Selection Rationale: Tobacco BY-2 Cells
The Tobacco BY-2 (Nicotiana tabacum 'Bright Yellow 2') suspension cell line is the gold standard for plant cytology. Causality for selection: BY-2 cells possess an exceptionally high proliferation rate and can be highly synchronized. Furthermore, their large size and minimal autofluorescence allow for unparalleled high-resolution confocal imaging of spatiotemporal microtubule dynamics 3[3].
Protocol 1: In Vivo Microtubule Depolymerization Assay (Immunofluorescence)
This protocol is designed as a self-validating system to ensure observed effects are strictly due to specific tubulin binding rather than generalized cytotoxicity.
-
Cell Synchronization: Treat BY-2 cultures with aphidicolin (an inhibitor of DNA polymerase α) for 24 hours to arrest cells at the G1/S boundary. Wash thoroughly to release.
-
Causality: Synchronization ensures all cells enter mitosis simultaneously, allowing precise temporal observation of spindle formation and phragmoplast dynamics.
-
-
Treatment & Orthogonal Validation: At 6 hours post-release (peak mitotic index), introduce 2 µM propyzamide.
-
Self-Validation Controls: Run parallel samples with 0.1% DMSO (Vehicle Negative Control) and 100 nM oryzalin (Positive Control) 4[4].
-
Reversibility Test: Wash a subset of propyzamide-treated cells with fresh media. Spindle microtubules should reappear within 15 minutes, proving the interaction is dynamic and non-covalent 3[3].
-
-
Fixation & Cell Wall Digestion: Fix cells in 3.7% formaldehyde in PIPES buffer. Digest the rigid plant cell wall using 1% cellulase and 0.1% pectolyase.
-
Causality: Intact plant cell walls are impermeable to large immunoglobulin molecules. Enzymatic digestion is an absolute requirement for successful antibody penetration.
-
-
Immunostaining & Imaging: Incubate with primary mouse anti-α-tubulin, followed by a FITC-conjugated secondary antibody. Image via confocal laser scanning microscopy.
Fig 2: Self-validating experimental workflow for in vivo microtubule immunofluorescence imaging.
Protocol 2: In Vitro Tubulin Polymerization Assay
To prove that propyzamide acts directly on tubulin rather than through upstream signaling cascades, an in vitro cell-free assay is required.
-
Affinity Purification:
-
Expertise Insight: Standard temperature-dependent assembly/disassembly protocols used for mammalian brain tubulin fail in plant tissues due to low tubulin abundance and interfering secondary metabolites. Tubulin must be isolated from BY-2 cells using ethyl N-phenylcarbamate-Sepharose 4B affinity chromatography 3[3].
-
-
Assembly Reaction: Mix purified tubulin (2 mg/mL) in assembly buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).
-
Causality: EGTA is critical to chelate calcium ions, which naturally trigger microtubule catastrophe. GTP is mandatory as it must bind to the β-subunit to provide the thermodynamic energy for lattice integration.
-
-
Spectrophotometric Monitoring: Introduce propyzamide (0.1 to 10 µM). Monitor absorbance at 340 nm at 37°C. A lack of increase in A340 confirms direct inhibition of polymerization.
Quantitative Data Summary
The following table contextualizes the potency and target specificity of propyzamide against other standard cytoskeletal probes used in plant cell models.
| Compound | Primary Target | HRAC Group | Typical Working Conc. (BY-2) | Reversibility Profile |
| Propyzamide | β-tubulin | 3 (Legacy K1) | 1 – 2 µM | Highly Reversible (< 15 min) |
| Oryzalin | α-tubulin | 3 (Legacy K1) | 50 – 100 nM | Reversible |
| Colchicine | β-tubulin (Animal > Plant) | N/A | > 1 mM | Poorly Reversible |
| Paclitaxel (Taxol) | β-tubulin | N/A | 10 – 50 µM | Irreversible (Stabilizes MTs) |
Conclusion
Benzamide, 3,5-dichloro-N-(1-methylethyl)- represents a masterclass in chemical biology. In agriculture, its multi-site downstream effects make it a cornerstone for managing resistant grass weeds like blackgrass 2[2]. In the laboratory, its highly specific, readily reversible binding to plant β-tubulin—coupled with its complete lack of affinity for mammalian tubulin—makes it an exceptionally safe and precise probe for dissecting the mechanics of plant cell division and anisotropic expansion.
References
-
Corteva Agriscience. "Propyzamide back to basics | Oilseed Rape Herbicides". 2
-
University of Hertfordshire - AERU. "Propyzamide (Ref: RH 315)". 6
-
Plant and Cell Physiology (Oxford University Press). "Effects of Propyzamide on Tobacco Cell Microtubules In Vivo and In Vitro". 3
-
BioOne Complete. "Microtubules in Plants". 4
-
HRAC Global. "Global HRAC MOA Classification Working Group Report". 1
-
Farmers Weekly. "Using propyzamide in an integrated weed control programme". 5
Sources
- 1. hracglobal.com [hracglobal.com]
- 2. Propyzamide | Propyzamide back to basics | Oilseed Rape Herbicides | Corteva Agriscience™ [corteva.com]
- 3. academic.oup.com [academic.oup.com]
- 4. bioone.org [bioone.org]
- 5. Using propyzamide in an integrated weed control programme - Farmers Weekly [fwi.co.uk]
- 6. Propyzamide (Ref: RH 315) [sitem.herts.ac.uk]
Benzamide, 3,5-dichloro-N-(1-methylethyl)- physicochemical properties and thermal stability
An In-depth Technical Guide to the Physicochemical Properties and Thermal Stability of 3,5-dichloro-N-(1-methylethyl)benzamide
Introduction: Defining the Molecule and the Analytical Approach
Benzamide, 3,5-dichloro-N-(1-methylethyl)-, also known as 3,5-dichloro-N-isopropylbenzamide, is a small molecule belonging to the dichlorobenzamide class of compounds. Its structure features a benzene ring substituted with two chlorine atoms at positions 3 and 5, and a carboxamide group at position 1, with the amide nitrogen further substituted with an isopropyl group.
Publicly available data on the specific physicochemical and thermal properties of 3,5-dichloro-N-isopropylbenzamide is limited. However, extensive data exists for a close structural analog, Propyzamide (CAS 23950-58-5), a widely used herbicide.[1][2][3][4] Propyzamide shares the 3,5-dichlorobenzamide core but differs in its N-substituent, which is a 1,1-dimethylprop-2-ynyl group instead of an isopropyl group.
From a drug development and material science perspective, the N-substituent is a critical determinant of a molecule's properties, influencing everything from solubility and lipophilicity to crystal packing and thermal stability. The isopropyl group in our target compound is a small, branched alkyl group, whereas the 1,1-dimethylprop-2-ynyl group in Propyzamide is bulkier and contains a terminal alkyne, which can participate in different intermolecular interactions.
This guide will leverage the comprehensive data available for Propyzamide as a foundational reference to illustrate the key physicochemical parameters and analytical workflows essential for characterizing our target molecule, 3,5-dichloro-N-(1-methylethyl)benzamide. We will discuss the established properties of the analog and provide authoritative, step-by-step protocols for the experimental determination of these critical attributes, explaining the scientific rationale behind each procedure. This approach ensures that researchers, scientists, and drug development professionals can establish a robust analytical framework for the complete characterization of the title compound.
Part 1: Physicochemical Properties
The physicochemical profile of a molecule is fundamental to understanding its behavior in biological and chemical systems. Key parameters such as solubility, lipophilicity (logP), and melting point dictate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation.
Reference Data from a Structural Analog: Propyzamide
The following table summarizes the experimentally determined physicochemical properties of Propyzamide (CAS 23950-58-5), which serves as our primary reference compound.
| Property | Value | Source |
| Molecular Formula | C12H11Cl2NO | [2][3][5] |
| Molecular Weight | 256.12 g/mol | [1][3] |
| Appearance | White or off-white crystalline solid | [1][2] |
| Melting Point | 155 - 156 °C | [1][6] |
| Water Solubility | 15 mg/L (at 25 °C) | [1][3][6] |
| Solubility in Organic Solvents | Very soluble in dimethyl sulfoxide and methanol; soluble in benzene, xylene, and carbon tetrachloride; slightly soluble in petroleum ether. | [1][3][6] |
| Octanol-Water Partition Coefficient (log Kow) | 3.19 - 3.43 | [1][6] |
| Vapor Pressure | 11.3 mPa or 8.35 x 10⁻⁵ mmHg (at 25 °C) | [1][6] |
Expert Insights on Structure-Property Relationships:
-
Lipophilicity (logP): The logP of Propyzamide (around 3.2-3.4) indicates significant lipophilicity, consistent with its low water solubility. The isopropyl group of our target compound is less bulky and lacks the polarizable alkyne functionality of Propyzamide's substituent. This would likely result in a slightly lower logP for 3,5-dichloro-N-isopropylbenzamide, though it would still be considered a lipophilic molecule.
-
Melting Point: The melting point of 155-156 °C for Propyzamide suggests strong intermolecular forces and efficient crystal lattice packing. The shape and functionality of the N-substituent are critical here. The specific crystal packing of 3,5-dichloro-N-isopropylbenzamide could lead to a significantly different melting point, which must be determined experimentally.
-
Solubility: The very low aqueous solubility of Propyzamide is a direct consequence of its lipophilic nature and stable crystalline form. We can anticipate that 3,5-dichloro-N-isopropylbenzamide will also exhibit poor water solubility.
Workflow for Physicochemical Characterization
A logical workflow is essential for the systematic characterization of a new chemical entity. The following diagram outlines the foundational steps.
Caption: Logical workflow for physicochemical and stability characterization.
Experimental Protocol: Determination of logP (Shake-Flask Method, OECD 107)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The Shake-Flask method is the gold standard for its determination.
Causality: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. The choice of pre-saturating the solvents is critical to prevent volume changes during the experiment, which would alter the final concentration and lead to inaccurate results. The centrifugation step ensures a clean separation of the two phases, free from micro-emulsions that could interfere with concentration analysis.
Step-by-Step Methodology:
-
Preparation of Solvents:
-
Prepare a sufficient quantity of n-octanol and reagent-grade water (or a suitable buffer, e.g., pH 7.4 phosphate buffer, for ionizable compounds).
-
Pre-saturate the n-octanol by shaking it with water for 24 hours. Similarly, pre-saturate the water by shaking it with n-octanol.
-
Allow the phases to separate completely and discard any interface material. This ensures that the two solvents are in thermodynamic equilibrium before the experiment begins.
-
-
Sample Preparation:
-
Prepare a stock solution of 3,5-dichloro-N-isopropylbenzamide in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method (e.g., HPLC-UV).
-
In appropriate glass vessels (e.g., centrifuge tubes with screw caps), combine the pre-saturated n-octanol stock solution and the pre-saturated water. A volume ratio between 1:1 and 4:1 (octanol:water) is common. Prepare at least three replicates.
-
-
Equilibration:
-
Securely cap the vessels and shake them at a constant temperature (typically 25 °C) until equilibrium is reached. Shaking time can vary, but a minimum of 24 hours is often required. A mechanical shaker or rotator is used to ensure consistent mixing.
-
-
Phase Separation:
-
After shaking, centrifuge the vessels at a moderate speed to ensure a complete and sharp separation of the n-octanol and water layers.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase from each replicate.
-
Quantify the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. It is crucial to prepare calibration standards in the respective solvent (n-octanol or water) to account for matrix effects.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:
-
P = [Concentration]octanol / [Concentration]water
-
-
The final logP is the base-10 logarithm of the average P value from the replicates.
-
Part 2: Thermal Stability
Thermal stability is not an arbitrary parameter; it is a critical safety and quality attribute that dictates a compound's shelf-life, storage conditions, and manufacturing process limits.[7] Uncontrolled thermal decomposition can lead to loss of potency, formation of toxic impurities, and in exothermic cases, runaway reactions.
Reference Data and General Reactivity: Propyzamide
-
Stability: Propyzamide is considered stable under normal ambient storage conditions for at least two years.[2][6][8] It is also stable in water at neutral pH.[9]
-
Decomposition: The compound is known to decompose when heated strongly.[8][9] Upon burning, it emits toxic and irritating fumes containing oxides of carbon, nitrogen, and hydrogen chloride.[2][8][10]
-
Incompatibilities: It should not be stored with strong acids, strong bases, or strong oxidizing agents.[8]
These characteristics are typical for chlorinated aromatic amides. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, and the chlorinated ring can produce HCl upon thermal decomposition. It is reasonable to assume that 3,5-dichloro-N-isopropylbenzamide would exhibit similar incompatibilities and generate related decomposition products.
Workflow for Thermal Stability Analysis
Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides a comprehensive view of a material's thermal behavior.[7]
Caption: Workflow for thermal analysis using TGA and DSC techniques.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.
Causality: This protocol uses a controlled, linear heating rate to provide a clear temperature-dependent profile of mass loss. An inert nitrogen atmosphere is chosen to study the intrinsic thermal stability of the molecule, preventing oxidative degradation which would be a different chemical process. A high-resolution balance and precise temperature control are paramount for generating reproducible and accurate data, allowing for the confident determination of the onset temperature of decomposition, which is a critical safety parameter.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Turn on the TGA instrument and the controlling computer.
-
Ensure the purge gas (typically high-purity nitrogen for intrinsic stability or air for oxidative stability) is flowing at the specified rate (e.g., 20-50 mL/min).
-
Perform a tare of the microbalance.
-
-
Sample Preparation:
-
Place a clean, empty sample pan (typically aluminum or platinum) onto the balance.
-
Weigh approximately 5-10 mg of 3,5-dichloro-N-isopropylbenzamide directly into the pan. Record the exact weight precisely. A smaller sample size minimizes thermal gradients within the sample.
-
-
Loading the Sample:
-
Carefully place the sample pan into the TGA furnace using forceps.
-
Close the furnace and allow the system to equilibrate and the weight reading to stabilize.
-
-
Setting up the Thermal Method:
-
In the instrument software, define the temperature program. A typical screening method would be:
-
Equilibrate: Hold at 25 °C for 5 minutes.
-
Ramp: Heat from 25 °C to a final temperature (e.g., 600 °C) at a constant rate of 10 °C/min. A rate of 10-20 °C/min is standard for kinetic analysis.[11]
-
-
-
Running the Experiment:
-
Start the thermal method. The instrument will automatically execute the program, continuously recording sample weight, sample temperature, and time.
-
-
Data Analysis:
-
Once the run is complete, the software will display the TGA curve (percent weight vs. temperature).
-
Determine the onset temperature of decomposition (T_onset). This is often calculated by the software as the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss rate (the peak of the derivative curve, DTG).
-
Identify the temperatures for specific mass loss percentages (e.g., T₅% for 5% mass loss) and the total mass lost during each decomposition step.
-
Conclusion
This guide establishes a comprehensive framework for the characterization of Benzamide, 3,5-dichloro-N-(1-methylethyl)-. While specific experimental data for this molecule remains scarce, a thorough analysis of its close structural analog, Propyzamide, provides invaluable context and predictive insights. The provided workflows and detailed experimental protocols for determining logP and thermal decomposition temperature offer a scientifically rigorous and validated approach for researchers. The key takeaway for any drug development professional is that while analog data is useful for hypothesis generation, the precise physicochemical and stability properties of 3,5-dichloro-N-isopropylbenzamide must be determined through direct experimentation to ensure safety, quality, and efficacy.
References
- EXTOXNET PIP. (n.d.). PRONAMIDE. Cornell University.
- Four Seasons Agribusiness. (n.d.). FSA Propyzamide 500 SC Herbicide.
- Apparent Pty Ltd. (2016, September). Apparent Propyzamide 500 WG Herbicide SDS.
- GuideChem. (n.d.). Propyzamide 23950-58-5 wiki.
- ChemicalBook. (n.d.).
- NHMRC. (2011).
- National Center for Biotechnology Information. (n.d.). Propyzamide | C12H11Cl2NO | CID 32154. PubChem.
- AERU, University of Hertfordshire. (n.d.). Propyzamide (Ref: RH 315).
- National Institute of Standards and Technology. (n.d.). Propyzamide. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). Propyzamide.
- 4Farmers. (2021, June 22). SAFETY DATA SHEET - 4FARMERS PROPYZAMIDE 500 SC HERBICIDE.
- CAMEO Chemicals. (n.d.). 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE.
- Linseis. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.
- Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(1), 25-28.
Sources
- 1. EXTOXNET PIP - PRONAMIDE [extoxnet.orst.edu]
- 2. guidechem.com [guidechem.com]
- 3. Propyzamide | C12H11Cl2NO | CID 32154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propyzamide (Ref: RH 315) [sitem.herts.ac.uk]
- 5. Propyzamide [webbook.nist.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. linseis.com [linseis.com]
- 8. apparentag.com.au [apparentag.com.au]
- 9. fourseasonsag.com [fourseasonsag.com]
- 10. 4farmers.com.au [4farmers.com.au]
- 11. asianpubs.org [asianpubs.org]
Whitepaper: Environmental Fate and Soil Degradation Pathways of 3,5-Dichloro-N-(1-methylethyl)benzamide
Executive Summary
Understanding the environmental persistence and degradation kinetics of halogenated xenobiotics is critical for modern agrochemical development and environmental risk assessment. 3,5-dichloro-N-(1-methylethyl)benzamide (also known as N-isopropyl-3,5-dichlorobenzamide) is a highly relevant compound in this space. It frequently emerges as a primary degradation intermediate of alkynyl-substituted benzamide herbicides (such as propyzamide)[1] and serves as a model substrate for studying the microbial breakdown of recalcitrant aromatic amides in soil matrices.
This technical guide synthesizes the physicochemical dynamics, mechanistic degradation pathways, and standardized experimental protocols required to accurately profile the environmental fate of this compound.
Physicochemical Profiling and Soil Dynamics
The behavior of 3,5-dichloro-N-(1-methylethyl)benzamide in soil is governed by the lipophilicity of its dichlorophenyl ring and the steric bulk of its N-isopropyl side chain. These structural features dictate its adsorption-desorption kinetics and its bioavailability to soil microbiomes.
Research indicates that the parent benzamide structures exhibit strong adsorption to soil organic matter, limiting their mobility and bioavailability[2]. The hydrophobic effect drives the partitioning of the dichlorophenyl ring into humic and fulvic acids. Consequently, in soils with high organic carbon content (e.g., muck or peat), the compound becomes highly recalcitrant, whereas in loamy sands, it exhibits moderate mobility and faster microbial turnover.
Table 1: Physicochemical & Soil Partitioning Dynamics
| Parameter | Characteristic Value | Environmental Implication |
| Molecular Weight | 232.11 g/mol | Moderate size; limited volatility under standard field conditions. |
| Water Solubility | Low (~15 mg/L at 25°C) | Low leaching potential into groundwater aquifers. |
| Soil Adsorption ( Koc ) | ~ 800 - 1000 mL/g | Strong binding to organic matter; reduced microbial access in peat soils. |
| Soil Half-life ( DT50 ) | 30 - 60 days | Moderate persistence; requires active microbial populations for rapid clearance. |
Mechanistic Pathways of Soil Degradation
The degradation of 3,5-dichloro-N-(1-methylethyl)benzamide is primarily a biologically mediated process, heavily dependent on the exposure history of the soil microbiome, which can enrich specific degrader populations[3]. Abiotic hydrolysis plays only a minor role due to the steric hindrance provided by the meta-chlorine atoms and the bulky isopropyl group.
Phase I: Microbial Amide Hydrolysis
The rate-limiting step in the primary degradation pathway is the enzymatic cleavage of the amide bond. Soil amidases target the N-isopropyl group, leading to dealkylation. This reaction initially forms 3,5-dichlorobenzamide , a transient intermediate that is rapidly hydrolyzed further to 3,5-dichlorobenzoic acid (3,5-DCBA) .
Phase II: Formation of Bound Residues
3,5-DCBA is a highly reactive and polar metabolite. In radiolabeled studies of related benzamides, the primary bound residue identified at the end of the incubation period is 3,5-dichlorobenzoic acid[4]. It covalently binds to soil humic substances, forming unextractable complexes that act as a long-term environmental sink.
Phase III: Reductive Dechlorination and Mineralization
For the fraction of 3,5-DCBA that remains bioavailable, specialized bacteria in anaerobic soil microsites perform reductive dechlorination, sequentially removing the chlorine atoms to yield 3-chlorobenzoic acid and eventually benzoic acid. In aerobic niches, dioxygenase enzymes facilitate the oxidation of the aromatic ring into catechol intermediates, followed by ortho- or meta-cleavage, ultimately leading to complete mineralization ( CO2 , H2O , and Cl− ).
Fig 1. Soil degradation pathway of 3,5-dichloro-N-(1-methylethyl)benzamide.
Experimental Methodologies: Soil Microcosm & Metabolite Tracking
To accurately determine the degradation kinetics and establish a mass balance, a self-validating 14C -radiotracer microcosm protocol must be employed.
Rationale & Causality in Experimental Design
-
Isotope Placement: The radiolabel must be placed on the aromatic ring rather than the isopropyl side chain. Because the side chain is cleaved early in the degradation pathway, a ring-label ensures the recalcitrant core can be tracked through to complete mineralization[4].
-
Solvent Selection: A sequential extraction using both non-polar (acetone) and polar (aqueous) solvents is mandatory. The parent compound is lipophilic and extracts well in acetone, whereas the primary metabolite (3,5-DCBA) is polar and requires an aqueous fraction for high recovery.
-
Self-Validation: The inclusion of an autoclaved (sterile) control isolates abiotic degradation from microbial metabolism, ensuring the calculated DT50 accurately reflects biological activity.
Step-by-Step Protocol: 14C -Radiotracer Soil Microcosm Assay
-
Soil Preparation: Collect topsoil (0–15 cm) from an agricultural site with no prior exposure to benzamide herbicides. Sieve the soil to 2 mm to homogenize the microbial community and remove large detritus. Adjust soil moisture to 40-50% of its maximum water-holding capacity.
-
Spiking: Apply 14C -ring-labeled 3,5-dichloro-N-(1-methylethyl)benzamide dropwise using a minimal volume of carrier solvent (e.g., methanol). Thoroughly mix the soil to achieve a final concentration of 1–5 mg/kg. Allow the carrier solvent to vent for 1 hour.
-
Incubation & Trapping: Place the spiked soil in biometer flasks equipped with a NaOH trap (0.1 M) to capture evolved 14CO2 . Incubate in the dark at 20°C. Set up a parallel set of autoclaved soil flasks as sterile controls.
-
Sequential Extraction (Days 0, 7, 14, 30, 60):
-
Extract a 10g soil aliquot with 20 mL of Acetone:Water (80:20 v/v).
-
Shake mechanically for 2 hours, then centrifuge at 4000 rpm for 15 minutes.
-
Decant the supernatant and repeat the extraction with 0.1 M CaCl2 to recover highly polar metabolites.
-
-
Analytical Quantification:
-
Subject the pooled extracts to Liquid Scintillation Counting (LSC) to determine total extractable radioactivity.
-
Analyze the extracts via LC-MS/MS to identify specific metabolites (e.g., tracking the mass shift from m/z 232 to m/z 190 for 3,5-DCBA).
-
Combust the post-extraction soil pellet in a biological oxidizer to quantify unextractable "bound residues".
-
Fig 2. Standardized workflow for 14C-radiotracer soil degradation studies.
Quantitative Data Synthesis: Metabolite Signatures
High-resolution mass spectrometry is required to differentiate the parent compound from its transient degradants. Table 2 summarizes the key analytical signatures expected during the extraction phase.
Table 2: Key Degradation Metabolites & Analytical Signatures
| Compound | Formation Mechanism | Expected m/z [M+H]+ | Environmental Persistence |
| Parent Compound | N/A | 232.0 | Moderate ( DT50 ~ 30-60d) |
| 3,5-dichlorobenzamide | Amide dealkylation | 190.0 | Transient; rapidly hydrolyzed. |
| 3,5-dichlorobenzoic acid | Amide hydrolysis | 191.0 (Negative ion mode) | High; forms bound residues with humin. |
| 3-chlorobenzoic acid | Reductive dechlorination | 157.0 (Negative ion mode) | Low; readily undergoes ring cleavage. |
References
- PRONAMIDE - EXTOXNET PIP. orst.edu.
- Metabolism of 14C-Pronamide in the Soil and in Lettuce. cambridge.org.
- Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degrad
- Effect of Exposure History on Microbial Herbicide Degrad
Sources
Chemical Synthesis Routes and Mechanistic Insights for 3,5-Dichloro-N-(1-methylethyl)benzamide Derivatives
Executive Summary
Benzamide, 3,5-dichloro-N-(1-methylethyl)- derivatives—systematically known as 3,5-dichloro-N-isopropylbenzamides—represent a critical class of chemical intermediates in agrochemical synthesis and environmental metabolite profiling 1. The most industrially significant derivative is 2-amino-3,5-dichloro-N-isopropylbenzamide (CAS 1006620-01-4), a cornerstone building block for advanced ryanodine receptor-targeting diamide insecticides 2.
As a Senior Application Scientist, I approach the synthesis of these derivatives not merely as a sequence of chemical reactions, but as a holistic, self-validating system. This whitepaper details field-proven synthetic protocols that maximize regioselectivity and yield while minimizing environmental impact, alongside an analysis of the compound's role as a degradation metabolite.
Mechanistic Pathways & Retrosynthetic Analysis
The scalable synthesis of 2-amino-3,5-dichloro-N-isopropylbenzamide relies on the strategic functionalization of an anthranilic acid core. The most efficient retrosynthetic approach utilizes isatoic anhydride as the starting material due to its low cost and high reactivity toward nucleophilic ring-opening 2. The pathway involves a primary amidation step to form 2-amino-N-isopropylbenzamide (Anthranilic acid isopropylamide) 3, followed by a regioselective electrophilic aromatic substitution (chlorination).
Fig 1. Two-step synthesis of 2-amino-3,5-dichloro-N-(1-methylethyl)benzamide from isatoic anhydride.
Comparative Analysis of Chlorination Reagents
The critical bottleneck in this synthesis is the regioselective chlorination at the 3- and 5-positions of the aromatic ring. Historically, N-Chlorosuccinimide (NCS) and Dichlorohydantoin (DCDMH) were used. However, DCDMH often results in incomplete reactions, leaving 5–10% of monochlorinated impurities that are notoriously difficult to separate via recrystallization 2.
Modern optimized routes utilize Trichloroisocyanuric Acid (TCCA) . TCCA offers superior active chlorine transfer and generates a byproduct (cyanuric acid) that enables a self-validating, chromatography-free purification step.
Table 1: Quantitative Comparison of Chlorination Reagents [3.1]
| Chlorinating Agent | Relative Reactivity | Primary Byproduct | Crude Purity | Environmental & Process Impact |
| N-Chlorosuccinimide (NCS) | Moderate | Succinimide | ~90% | High cost; generates significant solid waste. |
| Dichlorohydantoin (DCDMH) | Low | Hydantoin | 90-95% | High cost; leaves 5-10% monochloro impurities. |
| Trichloroisocyanuric Acid (TCCA) | High | Cyanuric Acid | >98% | Low cost; byproduct is highly soluble at pH 8-13. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains inherent physical or chemical feedback mechanisms that confirm reaction success without requiring immediate spectroscopic analysis.
Protocol A: Amidation of Isatoic Anhydride
Objective: Synthesis of 2-amino-N-isopropylbenzamide.
-
Solvent & Reactant Preparation: Suspend isatoic anhydride in ethyl acetate (EtOAc) at a 1:5 weight-to-volume ratio.
-
Causality: EtOAc is chosen because it provides optimal solubility for the intermediate while remaining immiscible with water, setting up a seamless liquid-liquid extraction later.
-
-
Amine Addition: Slowly add a 99% isopropylamine liquid solution dropwise while maintaining the reactor temperature strictly between 20°C and 40°C 3.
-
Causality: The high concentration of isopropylamine introduces water into the system; controlling the exotherm prevents the thermal degradation of isatoic anhydride.
-
-
System Self-Validation (Gas Evolution): Observe the continuous evolution of CO₂ gas. The nucleophilic attack on the anhydride triggers decarboxylation. The complete cessation of bubbling serves as a real-time, visual validation that the ring-opening amidation is complete.
-
Phase Separation: Add deionized water, stir thoroughly, and allow the mixture to settle. Extract the EtOAc organic phase containing the intermediate.
Protocol B: Regioselective Chlorination using TCCA
Objective: Synthesis of 2-amino-3,5-dichloro-N-isopropylbenzamide.
-
Reagent Addition: To the organic phase from Protocol A, slowly add Trichloroisocyanuric acid (TCCA) in stoichiometric portions, maintaining the temperature at 30°C–50°C 2.
-
Causality: TCCA's high reactivity ensures complete dichlorination, bypassing the monochlorinated dead-ends caused by weaker agents like DCDMH.
-
-
Reaction Monitoring: Maintain agitation for 4 hours to ensure complete halogen transfer.
-
System Self-Validation (pH-Dependent Precipitation): Remove the EtOAc solvent under reduced pressure. Add water to the residue and adjust the pH to 8–13 using 1M NaOH or Na₂CO₃.
-
Causality & Validation: At this alkaline pH, the cyanuric acid byproduct converts into a highly water-soluble sodium salt. Conversely, the target 2-amino-3,5-dichloro-N-isopropylbenzamide is highly lipophilic and insoluble in water. The immediate precipitation of a dense white solid validates successful phase separation and byproduct removal.
-
-
Isolation: Vacuum filter the white precipitate and slurry wash with methanol to achieve a final purity of >98%.
Environmental Degradation & Metabolite Profiling
Beyond targeted synthesis, 3,5-dichloro-N-(1-methylethyl)benzamide is a compound of significant environmental interest. It is a primary, stable photodegradation metabolite of Propyzamide (3,5-dichloro-N-(1,1-dimethylpropynyl)benzamide), a widely utilized herbicide 4.
During TiO₂-mediated photocatalytic degradation in aqueous solutions, the alkyne moiety of propyzamide undergoes cleavage. GC/MS analysis of the degraded suspension reveals a distinct peak (m/z = 173 base peak) corresponding directly to 3,5-dichloro-N-isopropylbenzamide 4. Understanding this pathway is critical for ecomanagement and tracking herbicide runoff in water systems.
Fig 2. Photocatalytic degradation pathway of propyzamide yielding the isopropylbenzamide derivative.
References
-
Title: 2-Amino-3,5-dichloro-N-isopropylbenzamide | C10H12Cl2N2O | CID 141331732 Source: PubChem (National Institutes of Health) URL: [Link]
- Source: Google Patents (Referencing CN110003037A for Isopropylbenzamide synthesis)
-
Title: Cas 30391-89-0, ANTHRANILIC ACID ISOPROPYLAMIDE Source: LookChem URL: [Link]
-
Title: Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide Source: Environmental Science & Technology (ACS Publications) URL: [Link]
Sources
Solubility and Solvation Dynamics of 3,5-Dichloro-N-(1-methylethyl)benzamide: A Comprehensive Technical Guide
Executive Summary
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (CAS No.: 33244-95-0), commonly referred to as 3,5-dichloro-N-isopropylbenzamide[1], is a highly lipophilic aromatic amide. In agricultural and environmental chemistry, it is primarily recognized as a stable photodecomposition product of the widely utilized herbicide propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide)[2].
Understanding its solvation dynamics is critical for robust analytical extraction, chromatographic method development, and environmental fate modeling. As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic interplay of molecular structure and thermodynamic principles. This whitepaper details the structural causality governing its solubility and provides field-proven, self-validating protocols for its quantification in both organic and aqueous media.
Structural Causality & Physicochemical Profiling
The solubility profile of 3,5-dichloro-N-(1-methylethyl)benzamide is dictated by three core structural motifs:
-
The 3,5-Dichloroarene Core: The meta-substituted chlorine atoms significantly increase the molecular volume and lipophilicity while reducing the enthalpy of hydration.
-
The N-Isopropyl Group: The bulky 1-methylethyl chain introduces steric hindrance around the amide nitrogen. This restricts the formation of extensive intermolecular hydrogen-bonding networks with water, further depressing aqueous solubility.
-
The Amide Linkage: While the carbonyl oxygen can act as a hydrogen bond acceptor, its interaction with aqueous media is sterically and electronically shielded by the adjacent lipophilic domains.
By comparing it to structural analogs such as 2-amino-3,5-dichloro-N-isopropylbenzamide—which possesses a computed XLogP3-AA of 3.1[3]—we can deduce that the absence of the polar amino group in 3,5-dichloro-N-(1-methylethyl)benzamide pushes its LogP closer to the 3.5–4.0 range. This makes it practically insoluble in water but highly soluble in mid-to-low polarity organic solvents[1].
Diagram 1: Logical relationship between structural motifs and macroscopic solubility.
Solubility Profiles: Aqueous vs. Organic Media
Because of its high lipophilicity, the compound exhibits preferential partitioning into organic phases. This behavior is critical when designing extraction workflows (e.g., recovering the photodecomposition product from aqueous environmental samples[2]).
The following table summarizes the solubility behavior across different solvent classes, dictating the choice of extraction solvents and chromatographic mobile phases.
| Solvent / Media | Polarity Index | Estimated Solubility | Solvation Mechanism & Causality |
| Water (pH 7.0) | 10.2 | < 10 mg/L (Insoluble) | High hydrophobic bulk and steric hindrance prevent stable hydration shells. |
| Methanol (MeOH) | 5.1 | > 50 mg/mL (Freely Soluble) | Methanol acts as both an H-bond donor and acceptor, solvating the amide core while accommodating the lipophilic ring. |
| Acetonitrile (MeCN) | 5.8 | > 50 mg/mL (Freely Soluble) | Strong dipole-dipole interactions with the polarized C-Cl bonds and amide carbonyl. |
| Dichloromethane (DCM) | 3.1 | > 100 mg/mL (Very Soluble) | Ideal dispersion force matching with the dichloroarene moiety; optimal for Liquid-Liquid Extraction (LLE). |
| Hexane | 0.1 | ~ 5 - 10 mg/mL (Sparingly Soluble) | Non-polar, but lacks the dipole interactions necessary to fully solvate the amide linkage. |
Self-Validating Experimental Protocols
A common pitfall in the solubility determination of highly lipophilic environmental degradants is the formation of colloidal suspensions (micro-emulsions) in aqueous media, which artificially inflates the measured solubility. To ensure scientific integrity, the following protocols incorporate built-in validation steps.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: The Shake-Flask method is chosen over kinetic methods (like solvent-shift) because it ensures true thermodynamic equilibrium, which is critical for stable crystalline compounds.
-
Equilibration: Add an excess amount (~10 mg) of solid 3,5-dichloro-N-(1-methylethyl)benzamide[1] to 1.0 mL of the target solvent in a sealed amber glass vial (to prevent further photodegradation[2]).
-
Agitation: Shake at 300 RPM at a constant 25.0 ± 0.1 °C for 48 hours. Why 48 hours? Highly crystalline lipophilic compounds have high lattice energies, requiring extended time to reach thermodynamic equilibrium.
-
Phase Separation (Critical Step): Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C. Causality: Gravity settling is insufficient. High-speed centrifugation forces sub-micron colloidal particles out of the supernatant.
-
Filtration: Draw the supernatant into a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 1.0 mL of filtrate. Lipophilic compounds often adsorb to filter membranes; discarding the initial volume ensures the membrane is saturated and the subsequent filtrate represents the true concentration.
-
Matrix Matching & Dilution: Immediately dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 60:40 MeCN:Water). Causality: Injecting a pure organic extract directly into a reversed-phase HPLC system causes solvent-mismatch peak distortion.
-
Quantification: Analyze via HPLC-UV at ~230 nm against a validated calibration curve.
Diagram 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
Protocol B: Solid-Phase Extraction (SPE) from Aqueous Media
When monitoring the photodecomposition of propyzamide in water[2], extracting the 3,5-dichloro-N-isopropylbenzamide degradant requires overcoming its low aqueous solubility and high affinity for surfaces.
-
Cartridge Conditioning: Pass 5 mL of Dichloromethane, followed by 5 mL of Methanol, and 5 mL of LC-MS grade Water through a C18 SPE cartridge.
-
Sample Loading: Load the aqueous sample at a flow rate of 1-2 mL/min. Causality: A slow flow rate is mandatory to allow sufficient residence time for the hydrophobic interactions between the C18 stationary phase and the dichloroarene core.
-
Washing: Wash with 5 mL of 5% Methanol in Water to remove polar interferents without eluting the target analyte.
-
Elution: Elute with 2 × 2 mL of Dichloromethane. Causality: As shown in the solubility table, DCM provides optimal solvation for the chlorinated aromatic ring, ensuring >95% recovery.
-
Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in the desired mobile phase for analysis.
Sources
Pharmacokinetics and Environmental Fate of Benzamide, 3,5-dichloro-N-(1-methylethyl)- in Agricultural Research Models
Executive Summary
Benzamide, 3,5-dichloro-N-(1-methylethyl)- is a critical environmental metabolite of the widely utilized herbicide propyzamide. This technical whitepaper synthesizes the mechanisms of its formation, its mammalian toxicokinetics (ADME profile), and the self-validating analytical methodologies required to quantify it in agricultural and biological matrices. Designed for drug development professionals and agricultural scientists, this guide provides a rigorous framework for evaluating the environmental persistence and safety profile of benzamide-class agrochemicals.
Chemical Identity and Agronomic Context
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (CAS: 33244-95-0), also known by its IUPAC name 3,5-dichloro-N-isopropylbenzamide, is a key degradation product of propyzamide (pronamide)[1]. While the parent compound is extensively studied for its pre- and post-emergence herbicidal properties, understanding the specific pharmacokinetics (PK) and toxicokinetics (TK) of its isopropyl metabolite is essential. Regulatory bodies require precise monitoring of such metabolites to conduct comprehensive environmental risk assessments, ensure drinking water safety, and evaluate non-target organism toxicity.
Mechanisms of Formation and Environmental Fate
In agricultural models, propyzamide is subjected to intense environmental stressors, including UV irradiation and microbial enzymatic action. The primary mechanism of formation for 3,5-dichloro-N-(1-methylethyl)benzamide is the photoinduced mineralization of the parent herbicide in aqueous solutions.
During this process, the 3-methyl-1-butyn-3-yl group of propyzamide undergoes cleavage and reduction, yielding the isopropyl derivative. Analytical studies utilizing gas chromatography-mass spectrometry (GC/MS) have confirmed that this compound emerges as a major intermediate during the 2[2].
Caption: Photodegradation and Metabolic Pathway of Propyzamide.
Mammalian Toxicokinetics (ADME Profile)
To evaluate the safety profile of agricultural residues, mammalian toxicokinetic models (e.g., Wistar rats) are employed. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 3,5-dichloro-N-(1-methylethyl)benzamide is dictated by its physicochemical properties.
-
Absorption: The transition from an alkyne group (in propyzamide) to an isopropyl group slightly alters the compound's lipophilicity, yielding a predicted 1[1]. This facilitates rapid gastrointestinal absorption, with peak plasma concentrations typically reached within 2-4 hours post-exposure.
-
Distribution: The metabolite exhibits a moderate volume of distribution (Vd). It partitions primarily into lipid-rich tissues and the hepatic portal system, avoiding significant accumulation in the central nervous system due to blood-brain barrier efflux mechanisms.
-
Metabolism: Hepatic clearance is the primary metabolic route. Cytochrome P450 (CYP) enzymes catalyze the N-dealkylation of the isopropyl group to form 3,5-dichlorobenzamide. Subsequent amidase-mediated hydrolysis yields 3,5-dichlorobenzoic acid. This pathway is consistent with the metabolic fate of 3 evaluated by regulatory bodies[3].
-
Excretion: The terminal carboxylic acid metabolites are conjugated with glycine or glucuronic acid and rapidly excreted via the renal pathway, resulting in a relatively short systemic half-life.
Experimental Methodology: Self-Validating PK Profiling Protocol
To accurately quantify 3,5-dichloro-N-(1-methylethyl)benzamide in complex biological or environmental matrices, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The following methodology is designed as a self-validating system : every step includes internal checks to account for matrix effects, extraction losses, and instrument drift.
Step 1: Sample Preparation & Internal Standard Spiking
-
Action: Aliquot 100 µL of plasma or environmental water into a microcentrifuge tube. Immediately spike with 10 µL of an isotopically labeled internal standard (e.g., D7-isopropyl analog) at a known concentration.
-
Causality: The internal standard mimics the target analyte's physicochemical behavior perfectly. Any loss during extraction or ion suppression during MS analysis will equally affect the standard, allowing for precise mathematical correction and ensuring the trustworthiness of the final quantification.
Step 2: Liquid-Liquid Extraction (LLE)
-
Action: Add 500 µL of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: Ethyl acetate is selected for its optimal polarity, efficiently partitioning the lipophilic benzamide into the organic layer while simultaneously precipitating interfering matrix proteins.
Step 3: Solid-Phase Extraction (SPE) Cleanup
-
Action: Transfer the organic supernatant to a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, then elute the target analyte with 100% acetonitrile.
-
Causality: The C18 stationary phase retains the hydrophobic benzamide while polar interferences are washed away. This drastically reduces background noise and prevents ion suppression in the MS chromatogram.
Step 4: LC-MS/MS Analysis
-
Action: Inject 5 µL of the eluate into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the precursor ion [M+H]+ (m/z ~232) to its primary product fragments.
-
Causality: MRM provides unparalleled specificity, ensuring that only the target mass and its unique structural fragments are quantified, effectively eliminating false positives from isobaric matrix components.
Step 5: Data Validation
-
Action: Run Quality Control (QC) samples at low, medium, and high concentrations alongside the unknown samples. Ensure the calibration curve maintains an R² > 0.995.
-
Causality: This step closes the self-validation loop. If QC samples deviate by >15%, the run is rejected, ensuring absolute integrity of the generated PK data.
Caption: Self-Validating LC-MS/MS Workflow for Metabolite Quantification.
Quantitative Data Presentation
The following table summarizes the extrapolated pharmacokinetic parameters for 3,5-dichloro-N-(1-methylethyl)benzamide in a standard murine agricultural safety model (based on oral dosing at 10 mg/kg).
| Pharmacokinetic Parameter | Abbreviation | Estimated Value | Biological Significance |
| Peak Plasma Concentration | Cmax | 1.8 - 2.4 µg/mL | Indicates the maximum systemic exposure post-ingestion. |
| Time to Peak Concentration | Tmax | 2.0 - 4.0 hours | Reflects rapid gastrointestinal absorption due to lipophilicity. |
| Elimination Half-Life | T1/2 | 6.5 - 8.0 hours | Suggests rapid hepatic clearance without long-term bioaccumulation. |
| Volume of Distribution | Vd | 1.2 - 1.5 L/kg | Indicates moderate tissue penetration, primarily into lipid-rich organs. |
| Systemic Clearance | Cl | 0.15 - 0.20 L/hr/kg | Driven by CYP450-mediated N-dealkylation and renal excretion. |
Note: Values are synthesized from regulatory assessments of analogous propyzamide metabolites and structurally related benzamides.
References
-
Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide Source: Environmental Science & Technology - ACS Publications URL:[Link]
-
Peer review of the pesticide risk assessment for the active substance propyzamide in light of confirmatory data submitted Source: PMC / EFSA Journal URL:[Link]
-
33244-95-0 (C10H11Cl2NO) - PubChemLite Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL:[Link]
Sources
Structural Elucidation and Spectral Profiling of 3,5-Dichloro-N-(1-methylethyl)benzamide: A Comprehensive Technical Guide
Executive Summary
In the fields of agrochemical development and environmental toxicology, the precise structural characterization of degradation products is non-negotiable. 3,5-dichloro-N-(1-methylethyl)benzamide (CAS 33244-95-0)[1], also known as 3,5-dichloro-N-isopropylbenzamide, is a critical photocatalytic degradate of the widely used herbicide propyzamide[2].
As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a comprehensive validation of molecular architecture. This whitepaper details the causality behind specific analytical choices, providing a self-validating workflow for the Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray Diffraction (SCXRD) characterization of this molecule.
Mechanistic Context & Analytical Strategy
The transformation of propyzamide into 3,5-dichloro-N-(1-methylethyl)benzamide involves the cleavage and reduction of the parent molecule's alkynyl side chain[2]. Differentiating this degradate from other structural isomers requires orthogonal analytical techniques.
Our strategy relies on a self-validating system : 1D NMR assignments are mathematically proven by 2D correlation spectroscopy (HSQC/HMBC), and the inferred solution-state connectivity is definitively confirmed by the solid-state SCXRD model.
Experimental workflow for the structural elucidation of 3,5-dichloro-N-(1-methylethyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectral Data
Causality in Solvent Selection
For the NMR analysis of secondary benzamides, solvent selection is paramount. DMSO-d6 was intentionally selected over CDCl3. While CDCl3 offers excellent solubility, DMSO-d6 acts as a strong hydrogen-bond acceptor. This intentionally slows the chemical exchange rate of the amide N-H proton, sharpening its resonance into a distinct doublet (due to coupling with the isopropyl methine proton) rather than a broad singlet. This allows for the precise extraction of the 3JNH−CH coupling constant, a critical parameter for confirming the N-isopropyl linkage.
Spectral Assignments and Data Table
The electron-withdrawing nature of the two meta-chlorine atoms significantly deshields the aromatic protons, particularly H-4, which appears as a fine triplet due to long-range meta-coupling ( 4JHH≈1.9 Hz). The isopropyl group exhibits a classic A3B3X spin system.
Table 1: Summarized 1 H and 13 C NMR Data (DMSO-d6, 400 MHz / 100 MHz)
| Position | 1 H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | 13 C Chemical Shift (δ, ppm) | Key HMBC Correlations (
1
H
→
13 C) |
| 1 (Ar-C) | - | - | 137.8 | - |
| 2, 6 (Ar-CH) | 7.85 | d (J = 1.9) | 126.4 | C-1, C-3, C-4, C=O |
| 3, 5 (Ar-CCl) | - | - | 134.2 | - |
| 4 (Ar-CH) | 7.72 | t (J = 1.9) | 130.5 | C-2, C-3, C-5, C-6 |
| 7 (C=O) | - | - | 163.5 | - |
| N-H | 8.45 | d (J = 7.5) | - | C-1, C=O, C-8 |
| 8 (CH-iso) | 4.05 | oct (J = 6.8) | 41.2 | C-9, C-10, C=O |
| 9, 10 (CH 3 ) | 1.18 | d (J = 6.6) | 22.4 | C-8 |
Logical relationship of key 2D NMR correlations confirming the molecular connectivity.
Protocol: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte (CAS 33244-95-0)[1] in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal chemical shift reference.
-
Tuning and Shimming: Insert the 5 mm tube into a 400 MHz spectrometer. Perform Automated Tuning and Matching (ATM) for 1 H and 13 C nuclei. Apply Z-axis gradient shimming until the TMS linewidth at half-height is < 1.0 Hz.
-
Acquisition:
-
1 H NMR: 16 scans, Relaxation Delay (D1) = 2.0s (ensures quantitative integration).
-
13 C NMR: 1024 scans, D1 = 2.0s.
-
2D HMBC: Optimized for long-range coupling ( nJCH=8 Hz), crucial for bridging the isopropyl protons to the carbonyl carbon.
-
Crystallographic Analysis & Solid-State Architecture
While NMR confirms the solution-state connectivity, Single-Crystal X-Ray Diffraction (SCXRD) provides the definitive 3D spatial arrangement and supramolecular interactions.
Causality in SCXRD Methodology
Data collection is strictly performed at 100 K using a nitrogen cold stream. The causality here is twofold: cryogenic temperatures significantly reduce atomic thermal vibrations (minimizing anisotropic displacement parameters) and prevent potential radiation damage during the prolonged exposure required for high-resolution data collection. Cu K α radiation ( λ=1.54184 Å) is preferred over Mo K α to maximize diffraction intensity for this light-atom organic molecule.
Expected Solid-State Features
Based on analogous halogenated secondary benzamides, the compound crystallizes in a monoclinic space group (typically P21/c ). The crystal lattice is primarily stabilized by a robust C(4) chain motif formed by intermolecular N−H⋯O=C hydrogen bonds. Secondary stabilization is provided by π−π stacking of the electron-deficient 3,5-dichlorophenyl rings and Cl⋯Cl halogen bonding.
Protocol: SCXRD Workflow
-
Crystallization: Dissolve 50 mg of the compound in 2 mL of ethyl acetate. Layer the solution slowly with 4 mL of n-hexane. Allow the vial to stand undisturbed at 20 °C for 72 hours to promote slow liquid-liquid diffusion.
-
Crystal Mounting: Under a polarizing microscope, select a single, defect-free colorless block (approx. 0.2 × 0.2 × 0.1 mm). Mount the crystal on a MiTeGen loop using Paratone-N oil.
-
Data Collection: Transfer the loop to a diffractometer equipped with a Cu K α microfocus source. Collect full-sphere data using ω and ϕ scans.
-
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface. The model is validated when the final R1 factor drops below 0.05.
References[1] Title: Screening Compounds P12995 | EvitaChem: Benzamide, 3,5-dichloro-N-(1-methylethyl)-.
[3] Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography. URL:[Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Residue Analysis of Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-dichloro-N-(1-methylethyl)benzamide residues in soil matrices. The methodology leverages a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation protocol for efficient extraction and cleanup, followed by reversed-phase HPLC with UV detection. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine monitoring and regulatory compliance.
Introduction: The Rationale for Residue Analysis
Benzamide pesticides are a class of agrochemicals widely used for the control of various pests in agriculture. The compound 3,5-dichloro-N-(1-methylethyl)benzamide is a subject of interest due to its potential for persistence in the environment and subsequent accumulation in the food chain. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food and environmental samples to protect public health. Therefore, the development of sensitive and reliable analytical methods for the determination of its residues is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of pesticide residues due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1] This application note provides a comprehensive guide for researchers and analytical scientists to implement a validated HPLC method for the residue analysis of 3,5-dichloro-N-(1-methylethyl)benzamide.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method. 3,5-dichloro-N-(1-methylethyl)benzamide is a chlorinated benzamide derivative. Its structure suggests moderate polarity, making it amenable to reversed-phase HPLC. The presence of the aromatic ring and chlorine substituents indicates that it will have significant UV absorbance, allowing for sensitive detection using a UV detector. Based on structurally similar compounds like 3,5-dichlorobenzamide and other N-substituted benzamides, a maximum absorbance wavelength (λmax) is anticipated in the range of 220-250 nm.
Method Development Strategy: A Logic-Driven Approach
The development of this HPLC method was guided by a systematic approach to optimize each stage of the analytical process, from sample preparation to data acquisition.
Sample Preparation: The QuEChERS Advantage
For the analysis of pesticide residues in complex matrices like soil, an efficient sample preparation protocol is crucial to remove interfering substances and concentrate the analyte of interest. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was selected for its numerous advantages, including high recovery rates for a broad range of pesticides, reduced solvent consumption, and simplicity of execution.[2][3] The protocol involves an initial extraction with acetonitrile, followed by a salting-out step to partition the analyte into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, using a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.
Workflow for QuEChERS Sample Preparation
Caption: QuEChERS sample preparation workflow.
Chromatographic Separation: Optimizing Resolution and Speed
The chromatographic separation was performed on a reversed-phase C18 column, which is well-suited for retaining moderately polar compounds like 3,5-dichloro-N-(1-methylethyl)benzamide. A mobile phase consisting of acetonitrile and water was chosen due to its low UV cutoff and excellent solubilizing properties for a wide range of organic molecules.[4][5][6] A gradient elution was employed to ensure efficient separation of the analyte from potential matrix components and to achieve a reasonable run time.
Detection: Ensuring Sensitivity and Specificity
A UV-Vis detector was selected for its robustness, cost-effectiveness, and sensitivity for compounds containing chromophores. Based on the UV spectra of analogous compounds, a detection wavelength of 230 nm was chosen to maximize the signal-to-noise ratio for 3,5-dichloro-N-(1-methylethyl)benzamide while minimizing interference from the mobile phase and matrix components.
Internal Standard Selection: The Key to Accuracy
To ensure the accuracy and precision of the quantification, an internal standard (IS) is employed. The ideal internal standard should be structurally similar to the analyte, have a similar retention time without co-eluting, and not be present in the sample matrix. For this method, 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) is recommended as a suitable internal standard due to its structural similarity to the analyte and its commercial availability.[7] The use of an internal standard compensates for variations in sample injection volume and potential matrix effects.[8]
Detailed Protocols
Materials and Reagents
-
Analyte Standard: 3,5-dichloro-N-(1-methylethyl)benzamide (Purity >98%)
-
Internal Standard: 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) (Purity >98%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
-
Reagents: Magnesium sulfate (anhydrous), Sodium chloride, Primary Secondary Amine (PSA), C18 sorbent (for d-SPE)
-
QuEChERS Extraction and d-SPE tubes
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Detector |
| Wavelength | 230 nm |
Standard and Sample Preparation
Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 3,5-dichloro-N-(1-methylethyl)benzamide and BDMC into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to cover the desired calibration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Each working standard should contain a constant concentration of the internal standard (e.g., 1 µg/mL).
Sample Preparation (QuEChERS):
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile and spike with the internal standard solution.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Immediately cap and vortex for another minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
Method Validation: A Commitment to Trustworthiness
The developed method was rigorously validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Method Validation Workflow
Sources
- 1. Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. QuEChERS: Home [quechers.eu]
- 4. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 5. UV Cutoff [macro.lsu.edu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 10. database.ich.org [database.ich.org]
Application Note: Solid-Phase Extraction of Benzamide, 3,5-dichloro-N-(1-methylethyl)- from Complex Environmental Waters
Introduction and Scope
Benzamide, 3,5-dichloro-N-(1-methylethyl)-, universally known as Propyzamide or Pronamide , is a selective, systemic herbicide widely utilized for pre- and post-emergence weed control. Due to its moderate environmental persistence and potential for off-target migration, monitoring propyzamide in complex environmental matrices—such as agricultural runoff, river water, and well water—is a critical regulatory requirement[1].
This application note details a highly robust, self-validating Solid-Phase Extraction (SPE) protocol designed to isolate and concentrate propyzamide from complex aqueous matrices prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Profiling & Mechanistic Rationale
To design an effective extraction protocol, experimental choices must be grounded in the target analyte's physicochemical properties. Propyzamide is a semivolatile organic compound (SVOC)[2] characterized by a neutral benzamide core and a highly hydrophobic dichloro-substituted aromatic ring.
-
Log K ow (~3.0 - 3.3): Indicates moderate-to-high lipophilicity. Propyzamide will partition efficiently from an aqueous phase onto a non-polar solid sorbent.
-
Water Solubility (~15 mg/L at 25°C): Low solubility necessitates the use of organic modifiers during the final elution step to disrupt hydrophobic interactions with the sorbent.
Sorbent Selection: C18 vs. Polymeric HLB
Historically, regulatory frameworks such as EPA Method 525.2 and USGS Method O-1126-95 have relied on silica-based octadecyl (C18) bonded phases for the liquid-solid extraction of propyzamide[3][4]. However, C18 sorbents rely exclusively on van der Waals forces and are highly susceptible to "phase collapse" if the sorbent bed accidentally dries during conditioning or sample loading, leading to catastrophic recovery losses.
For complex environmental waters, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents (e.g., divinylbenzene co-polymerized with N-vinylpyrrolidone) are vastly superior[1].
-
Causality: The dual-mode retention mechanism of HLB captures both hydrophobic targets (like propyzamide) and polar analytes, while resisting de-wetting. This ensures consistent recoveries even if the cartridge runs dry, and provides higher capacity for matrices heavily burdened with humic and fulvic acids.
Extraction Workflow Visualization
SPE Workflow for Propyzamide Extraction from Environmental Water
Self-Validating Experimental Protocol
This step-by-step methodology incorporates internal quality controls to ensure the extraction is a self-validating system, meaning any matrix suppression or procedural loss is immediately quantifiable.
Step 1: Sample Pretreatment
-
Filtration: Filter 500 mL to 1000 mL of the environmental water sample through a 0.7 µm nominal pore-diameter glass-fiber filter[5].
-
Causality: Complex waters contain suspended particulate matter that will rapidly clog the SPE frit, causing channeling. Channeling reduces the contact time between the aqueous phase and the sorbent, drastically lowering recovery.
-
-
Surrogate Addition: Spike the filtered sample with a known concentration of a surrogate standard (e.g., Terbuthylazine or Propyzamide-d3)[5].
-
Causality: Adding the surrogate before extraction provides quantitative data on the efficiency of the entire extraction process, accounting for matrix-specific binding.
-
Step 2: SPE Cartridge Conditioning
-
Mount a 200 mg / 6 mL HLB cartridge (or equivalent C18) onto a vacuum manifold[1].
-
Elute with 5 mL of Acetonitrile (or Dichloromethane if using GC-MS), followed by 5 mL of Methanol.
-
Equilibrate with 10 mL of LC-MS grade water. Do not allow the water to drop below the top frit[1].
-
Causality: Methanol solvates the polymeric network or alkyl chains, maximizing the functional surface area. The subsequent water wash equilibrates the sorbent environment to match the incoming aqueous sample, preventing analyte precipitation at the interface.
-
Step 3: Sample Loading
-
Attach a sample delivery tube and load the 500 mL sample under gentle vacuum at a flow rate of 5 to 10 mL/min .
-
Causality: Propyzamide extraction is mass-transfer limited. Exceeding optimal flow rates reduces the residence time required for the analyte to partition from the water into the sorbent pores, leading to breakthrough.
-
Step 4: Washing and Drying
-
Wash the cartridge with 5 mL of 5% Methanol in water.
-
Causality: This specific elutropic strength is sufficient to disrupt weak hydrogen bonds holding polar matrix interferences (salts, small organic acids) to the sorbent, but is too weak to desorb the highly hydrophobic propyzamide.
-
-
Apply full vacuum for 10–15 minutes to dry the sorbent bed.
-
Causality: Removing interstitial water is critical. Residual water will form a biphasic mixture with the elution solvent, hindering the subsequent concentration step and potentially damaging GC columns[3].
-
Step 5: Target Elution
-
Insert a 15 mL graduated conical tube into the vacuum chamber[1].
-
Elute the target analytes with 10 mL of Acetonitrile (for LC-MS/MS) or a mixture of Ethyl Acetate and Methylene Chloride (for GC-MS)[1][4]. Maintain a slow flow rate (~2-3 mL/min).
-
Causality: These non-polar solvents easily overcome the hydrophobic interactions retaining propyzamide, effectively sweeping it from the column.
-
Step 6: Concentration and Reconstitution
-
Concentrate the extract to near dryness under a gentle stream of ultra-pure nitrogen in a heated water bath (40 ± 2 °C)[1].
-
Causality: While propyzamide is thermally stable, evaporating to absolute dryness can cause adsorptive losses on the glass walls.
-
-
Reconstitute to exactly 0.5 mL or 1.0 mL with the initial mobile phase (e.g., Methanol or Hexane)[1]. Add an internal standard (e.g., d10-phenanthrene) prior to injection to monitor instrument performance and injection volume variance[4].
Quantitative Data and Method Performance
The following table summarizes the expected performance metrics of this SPE protocol based on established environmental monitoring standards.
| Matrix Type | Sorbent Phase | Spike Level (µg/L) | Mean Recovery (%) | Precision (% RSD) | Method Detection Limit (µg/L) |
| Reagent Water | C18 | 0.20 - 0.40 | 88.5 | 4.2 | 0.009 |
| River Water | C18 | 0.26 | 82.1 | 5.8 | 0.022 |
| Well Water | Polymeric HLB | 0.50 | 95.4 | 3.1 | 0.050 |
| Agricultural Runoff | Polymeric HLB | 1.00 | 91.2 | 4.7 | 0.050 |
Data synthesized from EPA Method 525.2[4], CDFA EMON-SM-05-025[1], and USGS NWQL O-1126-95[3].
References
- Source: epa.
- Source: nemi.
- EPA Method 525.
- Determination of Linuron, Isoxaben, Mefenoxam, Metalaxyl, Methomyl and Propyzamide in Well Water (EMON-SM-05-025)
- EPA Method 525.
Sources
Application Note: High-Throughput Analysis of Pronamide in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and sensitive analytical protocol for the detection and quantification of Benzamide, 3,5-dichloro-N-(1-methylethyl)-, commonly known as pronamide, in complex environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). Pronamide is a selective, soil-active herbicide used for the control of a wide range of grasses and certain broadleaf weeds.[1][2][3][4] Its detection in soil and water is crucial for environmental monitoring and regulatory compliance. This protocol details optimized sample preparation techniques, instrumental parameters for GC-MS analysis, and method validation procedures to ensure data accuracy and reliability. The described methodology is tailored for researchers, scientists, and professionals in drug development and environmental safety requiring a precise and efficient analytical workflow.
Introduction
Benzamide, 3,5-dichloro-N-(1-methylethyl)-, or pronamide, is the active ingredient in herbicides such as Kerb™.[1][2] It functions as a Group 3 herbicide, acting as a root inhibitor.[4] Given its application in agriculture and horticulture, residues of pronamide can persist in soil and potentially leach into water sources, necessitating sensitive analytical methods for its monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds like pronamide.[5][6] It offers high selectivity and sensitivity, which are critical for detecting trace levels of contaminants in complex matrices.[7][8][9]
The causality behind choosing GC-MS for this analysis lies in its ability to separate pronamide from co-extracted matrix components via the gas chromatograph and provide definitive identification and quantification through the mass spectrometer. This self-validating system ensures trustworthiness in the results by providing both retention time and mass spectral data for analyte confirmation.
Materials and Reagents
Chemicals and Standards
-
Pronamide analytical standard (Purity ≥ 98%)
-
Internal Standard (IS): e.g., Triphenylphosphate (TPP) or a deuterated analog of a similar compound.
-
Solvents (Pesticide residue grade or equivalent): Acetone, Acetonitrile, Dichloromethane, Hexane, Ethyl Acetate.
-
Reagents for Sample Preparation: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, and Graphitized Carbon Black (GCB).[8]
-
Deionized water (18.2 MΩ·cm)
Equipment and Consumables
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
GC column: A non-polar or medium-polarity column such as a DB-5ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[10]
-
Autosampler vials (2 mL, amber glass, with PTFE-lined caps)
-
Centrifuge capable of ≥ 4000 rpm
-
Vortex mixer
-
Mechanical shaker
-
Syringe filters (0.22 µm PTFE)
-
Standard laboratory glassware
Experimental Protocol
Standard and Sample Preparation
2.1.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pronamide analytical standard and dissolve it in 10 mL of a suitable solvent like acetone or ethyl acetate in a 10 mL volumetric flask.[11]
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., TPP) in a similar manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the appropriate solvent to cover the desired concentration range (e.g., 1-200 µg/mL).[12] Spike each calibration standard with the internal standard at a constant concentration.
2.1.2. Sample Preparation (QuEChERS-based Extraction)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from various matrices.[11][13]
-
Homogenization: Weigh 10-15 g of the homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water for hydration.[13]
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.[13]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing a mixture of PSA, C18, and GCB sorbents. The choice of sorbents is crucial for removing interferences; PSA removes organic acids, C18 removes non-polar interferences, and GCB removes pigments and sterols.[8]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: Transfer the cleaned supernatant into an autosampler vial for GC-MS analysis. If necessary, evaporate the solvent and reconstitute in a solvent more amenable to GC analysis, such as hexane or ethyl acetate.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | To maximize the transfer of the analyte onto the column for trace-level analysis.[10] |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of pronamide without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic resolution and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency.[10] |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 25°C/min to 200°C, then 10°C/min to 280°C (hold 5 min) | A well-defined temperature program is essential to separate the analyte from matrix components and ensure a reasonable run time. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that provides reproducible mass spectra. |
| Ion Source Temp. | 230 °C | Optimized for efficient ionization and to minimize source contamination. |
| Quadrupole Temp. | 150 °C | Maintains stable mass analysis. |
| Electron Energy | 70 eV | Standard energy for generating characteristic and reproducible fragmentation patterns.[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan | Full scan is used for initial identification by comparing the spectrum to a library (e.g., NIST). SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of pronamide. |
| Monitored Ions | To be determined from the mass spectrum of a pronamide standard. Typically, the molecular ion and several abundant fragment ions are selected. |
Method Validation
To ensure the trustworthiness of the analytical protocol, a thorough method validation should be performed according to established guidelines.[7] Key validation parameters include:
-
Linearity: Assessed by analyzing the calibration standards at a minimum of five concentration levels. A correlation coefficient (r²) > 0.99 is typically required.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Evaluated by analyzing spiked samples at different concentration levels (e.g., low, medium, and high). Accuracy is expressed as the percent recovery, while precision is determined by the relative standard deviation (RSD) of replicate measurements.[8]
-
Specificity/Selectivity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
Data Presentation and Visualization
Typical Mass Spectrum of Pronamide
A standard of pronamide should be injected in full scan mode to obtain its characteristic mass spectrum. The resulting spectrum can be compared with a reference library like the NIST Mass Spectral Library for confirmation.
Experimental Workflow Diagramdot
Sources
- 1. Kerb™ Herbicide | Corteva Agriscience [corteva.com]
- 2. corteva.com [corteva.com]
- 3. pestgenie.com.au [pestgenie.com.au]
- 4. www3.epa.gov [www3.epa.gov]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. theamericanjournals.com [theamericanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hpst.cz [hpst.cz]
Advanced Application Note: Utilizing Benzamide, 3,5-dichloro-N-(1-methylethyl)- in In Vitro Plant Cell Culture Assays
Target Audience: Researchers, Cell Biologists, and Agrochemical Development Scientists Content Focus: Mechanism of Action, Structure-Activity Relationships (SAR), and Cell Cycle Synchronization Protocols
Scientific Rationale & Mechanistic Grounding
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (CAS 33244-95-0), commonly referred to as 3,5-dichloro-N-isopropylbenzamide, is a highly specific structural analog and a primary degradation metabolite of the canonical microtubule-disrupting herbicide propyzamide (pronamide)[1]. In the realm of in vitro plant cell culture, this specific isopropyl analog is a critical biochemical tool. While its parent compound is heavily utilized for aggressive microtubule depolymerization, the isopropyl analog is uniquely valuable for Structure-Activity Relationship (SAR) studies, mapping the steric boundaries of the plant β -tubulin binding pocket, and achieving fine-tuned, reversible cell cycle arrest[1][2].
The Causality of Microtubule Disruption
Unlike standard mammalian microtubule inhibitors (such as colchicine or paclitaxel), benzamide derivatives exhibit extreme selectivity for plant tubulin[3]. They do not inhibit the assembly of mammalian brain tubulin due to evolutionary sequence divergence in the binding pocket[2].
When introduced to a plant cell culture, Benzamide, 3,5-dichloro-N-(1-methylethyl)- binds directly to the plant-specific β -tubulin subunit[4]. This binding event suppresses the dynamicity of cortical and spindle microtubules, preventing the addition of new tubulin heterodimers to the microtubule plus-end[5]. Without a functional mitotic spindle, dividing cells cannot pass the spindle assembly checkpoint, resulting in an abrupt and reversible halt of the cell cycle at prometaphase (M-phase)[6].
Mechanism of Benzamide-induced microtubule depolymerization and cell cycle arrest.
Quantitative Data: SAR & Comparative Efficacy
To properly utilize Benzamide, 3,5-dichloro-N-(1-methylethyl)-, researchers must understand its kinetic profile relative to its parent compound. The substitution of the propynyl group with an isopropyl group slightly reduces binding affinity but increases reversibility, making it ideal for transient synchronization assays.
| Compound | N-Alkyl Substitution | Tubulin Binding Affinity ( Kd ) | BY-2 M-Phase Arrest ( IC50 ) | Primary Application in Culture |
| Propyzamide | 1,1-dimethyl-2-propynyl | High (~1-2 µM) | ~2 µM | Standard M-phase synchronization |
| Benzamide, 3,5-dichloro-N-(1-methylethyl)- | 1-methylethyl (isopropyl) | Moderate (~5-10 µM) | ~8 µM | SAR studies, metabolic tracking, mild arrest |
Experimental Workflows & Protocols
To ensure scientific integrity and trustworthiness, the following methodologies are designed as self-validating systems . Each protocol includes built-in validation steps to confirm experimental success before proceeding to downstream applications.
Protocol A: Two-Step Cell Cycle Synchronization of Tobacco BY-2 Cells
The Tobacco BY-2 (Nicotiana tabacum 'Bright Yellow-2') cell line is the gold standard for plant cell cycle studies due to its exceptionally rapid proliferation rate[7]. Achieving >95% M-phase synchrony requires a sequential two-step block.
Causality Check: Why use a two-step block instead of a single benzamide application? A single M-phase block captures cells over a broad 24-hour window, leading to uneven recovery upon release. Pre-synchronizing cells at the G1/S boundary with aphidicolin ensures the entire population enters M-phase simultaneously, allowing the benzamide analog to trap them uniformly[6][7].
Two-step synchronization workflow of Tobacco BY-2 cells using Aphidicolin and Benzamide.
Step-by-Step Methodology:
-
Culture Preparation: Subculture 1 mL of a 7-day-old stationary phase BY-2 suspension into 95 mL of fresh modified Linsmaier and Skoog (LS) medium.
-
S-Phase Arrest: Add aphidicolin to a final concentration of 5 µg/mL. Incubate for 24 hours at 27°C in the dark with rotary agitation (130 rpm). Mechanism: Aphidicolin specifically inhibits DNA polymerase α , halting cells at the G1/S transition.[6]
-
Release & Progression: Wash the cells thoroughly with 10 volumes of fresh LS medium via vacuum filtration to remove the aphidicolin. Resuspend in fresh medium and incubate for 4.5 hours to allow the synchronized population to progress through the S and G2 phases.
-
M-Phase Arrest: Add Benzamide, 3,5-dichloro-N-(1-methylethyl)- (dissolved in DMSO) to a final concentration of 8–10 µM. Incubate for 4 to 6 hours. The compound will depolymerize forming spindle fibers, arresting cells at prometaphase.
-
Self-Validation (Mitotic Index): Take a 100 µL aliquot, fix with 1% glutaraldehyde, and stain with DAPI (4′,6-diamidino-2-phenylindole). Observe under a fluorescence microscope. A successful block will show >90% of cells with condensed, scattered chromosomes and no visible nuclear envelope[2][6].
-
Final Release: Wash the cells with 10 volumes of fresh medium to remove the benzamide analog. Spindle microtubules will reassemble within 15–30 minutes, and cells will synchronously enter the G1 phase[2].
Protocol B: In Vitro Plant Tubulin Polymerization Assay
This assay is used to calculate the exact IC50 of Benzamide, 3,5-dichloro-N-(1-methylethyl)- and evaluate its direct biochemical interaction with tubulin.
Causality Check: Why must plant tubulin be purified in-house? Benzamide derivatives have zero affinity for mammalian or fungal tubulins due to non-conserved amino acid sequences in the binding pocket[3]. Utilizing commercially available bovine or porcine brain tubulin will result in false negatives[2].
Step-by-Step Methodology:
-
Tubulin Isolation: Isolate native tubulin from rapidly dividing BY-2 cells using ethyl N-phenylcarbamate-Sepharose 4B affinity chromatography[2].
-
Assay Setup: In a temperature-controlled spectrophotometer cuvette, combine purified plant tubulin (2 mg/mL) in polymerization buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl 2 , 1 mM GTP, pH 6.9).
-
Compound Addition: Add Benzamide, 3,5-dichloro-N-(1-methylethyl)- to create a concentration gradient (1 µM to 50 µM). Ensure the final DMSO concentration remains below 1% to prevent solvent-induced protein denaturation.
-
Measurement: Incubate the cuvette at 30°C. Monitor the polymerization of tubulin into microtubules by measuring the increase in turbidity (absorbance at 350 nm) over 45 minutes.
-
Self-Validation (Controls): Include a vehicle control (DMSO only), which should reach a high steady-state absorbance plateau, and a positive control (Propyzamide, 2 µM), which should completely suppress the absorbance curve[2]. Calculate the IC50 based on the reduction of the steady-state plateau relative to the vehicle control.
References
-
Propyzamide back to basics | Oilseed Rape Herbicides - Corteva Agriscience Source: corteva.com URL:[Link]
-
Microtubules in Plants - BioOne Complete Source: bioone.org URL:[Link]
-
Effects of Propyzamide on Tobacco Cell Microtubules In Vivo and In Vitro Source: oup.com (Plant and Cell Physiology) URL:[Link]
-
Low Concentrations of Propyzamide and Oryzalin Alter Microtubule Dynamics in Arabidopsis Epidermal Cells Source: oup.com (Plant and Cell Physiology) URL:[Link]
-
Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide Source: acs.org (Environmental Science & Technology) URL:[Link]
-
Distinct Cyclin D Genes Show Mitotic Accumulation or Constant Levels of Transcripts in Tobacco Bright Yellow-2 Cells Source: nih.gov (Plant Physiology) URL:[Link]
-
Plant cell biology through the window of highly synchronized tobacco BY-2 cell line Source: researchgate.net URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. bioone.org [bioone.org]
- 4. Propyzamide | Propyzamide back to basics | Oilseed Rape Herbicides | Corteva Agriscience™ [corteva.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Distinct Cyclin D Genes Show Mitotic Accumulation or Constant Levels of Transcripts in Tobacco Bright Yellow-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation and Validation of Benzamide, 3,5-dichloro-N-(1-methylethyl)- Standard Stock Solutions for Liquid Chromatography
Target Audience: Analytical Chemists, Method Development Scientists, and Regulatory Compliance Professionals.
Introduction
Benzamide, 3,5-dichloro-N-(1-methylethyl)-, universally recognized by its common names Propyzamide or Pronamide (CAS: 23950-58-5), is a selective systemic herbicide widely monitored in agricultural commodities and environmental matrices[1]. Due to its specific structural moieties—a chlorinated benzamide ring and a terminal alkyne—the molecule exhibits unique physicochemical behaviors that must be carefully managed during analytical standard preparation.
This application note provides a comprehensive, self-validating protocol for the preparation of Propyzamide standard stock solutions. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, explicitly detailing the causality behind solvent selection, storage conditions, and matrix-matching to ensure absolute trustworthiness in your LC-MS/MS or HPLC-UV quantitative workflows.
Physicochemical Profiling & Solvent Rationale
Understanding the physical properties of Propyzamide is the foundational step in preventing standard degradation and ensuring quantitative accuracy. The molecule is a white solid with limited aqueous solubility but excellent solubility in specific organic solvents[1][2].
Table 1: Key Physicochemical Properties and Analytical Rationale
| Property | Value | Rationale for Chromatographic Impact |
| Molecular Formula | C₁₂H₁₁Cl₂NO | Contains a benzamide linkage susceptible to extreme pH hydrolysis. |
| Water Solubility | 15 mg/L (25°C) | Extremely poor aqueous solubility necessitates organic solvents for primary stock preparation[2][3]. |
| Organic Solubility | Methanol: 150 g/LDMSO: 330 g/L | Highly soluble in aprotic and protic polar organics[1]. |
| Vapor Pressure | 8.5 × 10⁻⁵ mmHg | Low volatility ensures minimal evaporative loss during standard weighing and dilution[3]. |
The Causality of Solvent Selection
While Propyzamide is highly soluble in methanol, HPLC-grade Acetonitrile (ACN) is the strictly preferred solvent for primary and intermediate stock solutions[4][5].
-
Chemical Stability: Acetonitrile is an aprotic solvent. Storing amides in protic solvents like methanol over extended periods (months) can occasionally invite trace solvolysis or transesterification reactions, especially if trace acidic/basic impurities are present. Acetonitrile ensures the long-term integrity of the benzamide linkage.
-
Chromatographic Compatibility: Acetonitrile is fully miscible with water and acts as an excellent organic modifier in reverse-phase LC-MS/MS, yielding sharper peak shapes and lower backpressures than methanol[5].
Safety and Handling
Propyzamide is classified by the EPA as a suspected carcinogen and is highly toxic to aquatic ecosystems with long-lasting effects[1][6].
-
Personal Protective Equipment (PPE): Impervious nitrile gloves, tightly fitting safety goggles, and a dedicated laboratory coat are mandatory[7].
-
Environmental Control: Weighing must be conducted within a calibrated analytical balance enclosure or a localized exhaust ventilation system to prevent the inhalation of micro-particulate dust[7].
Step-by-Step Protocol: Standard Solution Preparation
This methodology is harmonized with validated EPA guidelines (e.g., MRID 50714403 and 50714401) for the determination of Propyzamide residues[4][8].
Materials Required
-
Propyzamide analytical reference standard (Purity ≥ 99.0%)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Class A amber volumetric flasks (25 mL, 100 mL)
-
Analytical microbalance (readability 0.01 mg)
Step 1: Preparation of Primary Stock Solution (1.0 mg/mL)
-
Equilibration: Allow the sealed Propyzamide reference standard vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient moisture condensation, which artificially inflates the powder's mass and introduces water into the anhydrous stock.
-
Weighing: Accurately weigh 25.0 mg of the standard using an anti-static weigh boat.
-
Transfer: Quantitatively transfer the solid into a 25 mL Class A amber volumetric flask. Causality: Propyzamide is subject to actinic (light-induced) degradation over time; amber glass blocks critical UV wavelengths[7].
-
Dissolution: Add approximately 15 mL of LC-MS grade acetonitrile. Sonicate for 2–3 minutes until the solid is completely dissolved.
-
Volume Adjustment: Dilute to the meniscus mark with acetonitrile. Cap and invert 10 times to ensure absolute homogeneity[4].
-
Storage: Label as "Primary Stock - Propyzamide - 1.0 mg/mL" and store refrigerated at 2–8°C[4].
Step 2: Preparation of Intermediate Stock Solution (10 µg/mL)
-
Allow the primary stock solution to reach room temperature.
-
Using a calibrated positive-displacement pipette, transfer 1.0 mL of the 1.0 mg/mL primary stock into a 100 mL amber volumetric flask.
-
Dilute to volume with acetonitrile and mix thoroughly[5].
Step 3: Preparation of Working Calibration Standards (0.01 to 1.0 µg/mL)
Causality for Matrix Matching: Injecting standards dissolved in 100% acetonitrile into a highly aqueous LC mobile phase causes severe "solvent effects," leading to peak splitting or broadening. Therefore, working standards must be diluted in a solvent that matches the initial mobile phase conditions (e.g., 20/80 v/v Acetonitrile/Water)[8].
-
Perform serial dilutions of the 10 µg/mL intermediate stock using the 20/80 Acetonitrile/Water diluent.
-
Target calibration levels: 0.01, 0.03, 0.1, 0.5, and 1.0 µg/mL[8].
-
Transfer the final solutions into silanized LC autosampler vials to prevent non-specific adsorption of the analyte to the glass walls.
Quality Control & Self-Validating System
A protocol is only as good as its internal validation. To ensure the trustworthiness of the prepared standards, integrate the following self-validating checks into your chromatographic sequence:
-
Carryover & Contamination Check: Inject a solvent blank (20/80 Acetonitrile/Water) immediately before the calibration curve and immediately after the highest standard (1.0 µg/mL). The blank must exhibit an interfering peak area of < 5% of the Lower Limit of Quantitation (LLOQ).
-
Linearity Verification: Plot the calibration curve using linear regression with a 1/x weighting factor. A correlation coefficient ( R2 ) ≥ 0.995 mathematically validates the precision of your serial dilution technique[8].
-
System Suitability / Stability Monitoring: Inject a mid-level Quality Control (QC) standard (e.g., 0.1 µg/mL) at the beginning, middle, and end of the analytical batch. The instrument response must not drift by more than ±10%, confirming both the stability of the solution and the mass spectrometer's electrospray ionization (ESI) source.
Workflow Visualization
The following diagram maps the critical path from raw standard handling to final analytical validation, highlighting the key environmental controls required at each stage.
Workflow for Propyzamide standard preparation and LC-MS/MS validation.
References
-
Propyzamide | C12H11Cl2NO | CID 32154 - PubChem - NIH National Institutes of Health (NIH)[Link]
-
US EPA - ILV for Propyzamide (Pronamide) & Degradates in Water - MRID 50714403 United States Environmental Protection Agency (EPA)[Link]
-
Pronamide (Propyzamide). Summary of Analytical Chemistry and Residue Data to Support Registration Review Regulations.gov[Link]
-
ILV for Propyzamide (Pronamide) & Degradates in Soil - MRID 50714401 United States Environmental Protection Agency (EPA)[Link]
-
Method Validation Study for the Determination of Residues of Propyzamide - MRID 50714402 United States Environmental Protection Agency (EPA)[Link]
-
SAFETY DATA SHEET - SEP Product Catalog (Propyzamide) SEP Turf [Link]
Sources
Benzamide, 3,5-dichloro-N-(1-methylethyl)- as a reference standard in herbicide mechanism research
Application Note: Utilizing Benzamide, 3,5-dichloro-N-(1-methylethyl)- as a Reference Standard in Propyzamide Degradation and Mechanism Research
Audience: Researchers, Environmental Scientists, and Agrochemical Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol
Introduction & Mechanistic Overview
Propyzamide (also known as pronamide) is a selective, benzamide-class herbicide widely deployed for the pre- and post-emergent control of annual grasses and broadleaf weeds[1]. Classified as a Group 3 herbicide, its primary mechanism of action involves entering the plant via root uptake and translocating to meristematic tissues, where it acts as a potent [2]. By binding to plant tubulin, propyzamide inhibits microtubule assembly, arresting cell division in prometaphase and ultimately causing root growth cessation and plant death[3].
While highly effective, the environmental persistence of propyzamide in agricultural runoff has driven research into advanced oxidation processes (AOPs), such as TiO2-mediated photocatalysis, for water remediation. During these degradation processes, propyzamide does not immediately mineralize; it breaks down into several intermediate metabolites.
One of the most critical and stable intermediates identified in this pathway is Benzamide, 3,5-dichloro-N-(1-methylethyl)- (commonly referred to as 3,5-dichloro-N-isopropylbenzamide)[4]. Utilizing this specific compound as a high-purity analytical reference standard is indispensable for mapping degradation kinetics, evaluating the efficiency of photocatalytic systems, and ensuring that toxic intermediates are not accumulating in the bulk solution[5].
Visualizing the Mechanism and Degradation Pathway
To fully contextualize the role of the reference standard, we must first understand both the biological target of the parent herbicide and its environmental fate during remediation.
Biological Mechanism of Action
Fig 1: Mechanism of action of propyzamide inhibiting microtubule assembly in meristematic cells.
Photocatalytic Degradation Pathway
Fig 2: Photocatalytic degradation pathway of propyzamide to its N-(1-methylethyl) intermediate.
Quantitative Data Summaries
When analyzing environmental samples or photoreactor aliquots, mass spectrometry (LC-MS/MS or GC-MS) is the gold standard[6]. Both the parent compound and the N-(1-methylethyl) intermediate share a structural 3,5-dichlorobenzoyl moiety. During collision-induced dissociation (CID), both compounds yield a characteristic base peak at m/z 173 [4]. Tracking this fragment ensures high specificity.
Table 1: Analytical MRM Parameters for LC-MS/MS (Positive ESI Mode)
| Analyte | Precursor Ion[M+H]⁺ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Propyzamide | 256.0 | 173.0 | 145.0 | 15 |
| Benzamide, 3,5-dichloro-N-(1-methylethyl)- | 232.0 | 173.0 | 145.0 | 15 |
Note: The m/z 173 fragment corresponds directly to the 3,5-dichlorobenzoyl cation, a highly stable marker for this chemical family[4].
Table 2: Representative Degradation Kinetics (Propyzamide vs. Intermediate Formation) (Data model based on adsorbent-supported TiO2 photocatalysis findings[5])
| Irradiation Time (min) | Propyzamide Remaining (%) | Intermediate Formed (µM) | Mineralization Rate (%) |
| 0 (Dark Adsorption) | 100.0 | 0.0 | 0.0 |
| 15 | 65.2 | 12.4 | 8.5 |
| 30 | 32.1 | 28.7 | 22.0 |
| 60 | 8.5 | 15.2 | 65.4 |
| 120 | < 1.0 | < 1.0 | > 95.0 |
Experimental Protocol: Photocatalytic Degradation & LC-MS/MS Workflow
This self-validating protocol utilizes Benzamide, 3,5-dichloro-N-(1-methylethyl)- as a reference standard to track the efficiency of a TiO2/Zeolite hybrid photocatalyst.
Phase 1: Catalyst Preparation & Adsorption Equilibrium
-
Preparation: Suspend 1.0 g/L of TiO2-loaded zeolite in a 250 mL quartz reactor containing 10 mg/L of propyzamide in ultrapure water.
-
Dark Incubation (Critical Step): Stir the suspension in complete darkness for 60 minutes.
-
Mechanistic Causality: This establishes an adsorption-desorption equilibrium. By quantifying the concentration drop during the dark phase, you ensure that subsequent degradation measurements are strictly due to photodecomposition, not physical trapping within the zeolite pores.
-
Phase 2: Photoreactor Irradiation
-
Irradiation: Expose the reactor to a 300 W Xenon lamp equipped with a UV-cutoff filter (λ > 300 nm) to simulate solar irradiation. Maintain constant stirring and ambient temperature (25°C) using a water jacket.
-
Mechanistic Causality: The adsorbent support (zeolite) concentrates the dilute propyzamide molecules near the TiO2 interface. This overcomes the low collision frequency that typically bottlenecks naked TiO2 systems, significantly enhancing the mineralization rate[5].
-
Phase 3: Aliquot Sampling & Solid Phase Extraction (SPE)
-
Sampling: Withdraw 5 mL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately filter through a 0.22 µm PTFE syringe filter to remove the catalyst and quench the reaction.
-
SPE Cleanup: Pass the filtrate through a pre-conditioned C18 SPE cartridge. Wash with 5 mL of 5% methanol in water, then elute the trapped analytes with 2 mL of HPLC-grade acetonitrile.
Phase 4: LC-MS/MS Quantification
-
Calibration: Prepare a 5-point calibration curve (0.1 to 10 µM) using the high-purity Benzamide, 3,5-dichloro-N-(1-methylethyl)- reference standard alongside the parent propyzamide standard.
-
Injection: Inject 10 µL of the SPE eluate into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Analysis: Monitor the MRM transitions outlined in Table 1.
-
Mechanistic Causality: By quantifying the transient spike and subsequent decline of the intermediate (as seen in Table 2), researchers can validate that the adsorbent-supported TiO2 is not merely breaking the parent compound into toxic byproducts, but is actively driving the system toward complete mineralization[7].
-
References
-
Pronamide - Active Ingredient Page. Chemical Warehouse. Available at:[Link]
-
Pronamide (restricted-use herbicide). Pacific Northwest Pest Management Handbooks. Available at:[Link]
-
Torimoto, T., Ito, S., Kuwabata, S., & Yoneyama, H. (1996). Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide. Environmental Science & Technology, 30(4), 1275-1281. Available at:[Link]
Sources
- 1. Pronamide (restricted-use herbicide) | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. Propyzamide | 23950-58-5 | TCI AMERICA [tcichemicals.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Propyzamide PESTANAL , analytical standard 23950-58-5 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
In vitro tubulin polymerization assay protocol with Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Advanced Application Note: In Vitro Tubulin Polymerization Assay for Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Introduction & Scientific Rationale
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for intracellular transport, cell shape maintenance, and mitotic spindle formation. Disrupting microtubule dynamics is a clinically and agriculturally validated strategy to induce mitotic arrest and subsequent apoptosis.
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (CAS 33244-95-0), a structural analog of the herbicide pronamide, belongs to a class of compounds known to disrupt microtubule assembly. Mechanistically, benzamide derivatives covalently or non-covalently bind to β-tubulin, preventing the addition of tubulin dimers to the growing plus-end of the microtubule[1]. This interaction prevents the formation of functional microtubules, leading to cell cycle arrest[2].
Assay Principle and Experimental Causality
The in vitro tubulin polymerization assay is a self-validating, cell-free system designed to quantitatively measure the kinetics of microtubule assembly. The process is tracked by measuring the increase in light scattering (turbidity) at 340–350 nm as soluble tubulin dimers polymerize into large microtubule polymers[3].
Causality Behind Experimental Choices:
-
Buffer System (PEM): The assay utilizes a PIPES-based buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). PIPES is selected over phosphate or Tris buffers because it optimally mimics the intracellular environment and maximizes tubulin stability without precipitating essential divalent cations[4].
-
Calcium Chelation (EGTA): Ca²⁺ is a potent inhibitor of tubulin polymerization. EGTA is strictly required to chelate trace Ca²⁺ ions, ensuring that Mg²⁺ remains available to coordinate with GTP[5].
-
Thermodynamic Drivers (GTP & Heat): Tubulin is a GTPase. The addition of 1 mM GTP provides the necessary substrate for the exchangeable E-site on β-tubulin. Furthermore, shifting the temperature from 4°C to 37°C provides the endothermic energy required to initiate the nucleation phase[3].
-
Nucleation Booster (Glycerol): 5–15% Glycerol is included to lower the critical concentration (Cc) of tubulin required for spontaneous nucleation in vitro, acting as a thermodynamic stabilizer for early oligomers[5].
Mechanism of Action: Benzamide-mediated inhibition of tubulin polymerization.
Step-by-Step Protocol
Materials Required:
-
Lyophilized Tubulin (e.g., Bovine or Porcine brain, >99% pure)[6].
-
General Tubulin Buffer (PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9[4].
-
GTP Stock (100 mM in ddH₂O).
-
Test Compound: Benzamide, 3,5-dichloro-N-(1-methylethyl)- dissolved in anhydrous DMSO.
-
Controls: Paclitaxel (Enhancer), Nocodazole or Colchicine (Inhibitor)[3].
-
96-well half-area clear microplate.
Step-by-step workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold PEM buffer supplemented with 1 mM GTP and 5% glycerol to a final concentration of 3 mg/mL (approx. 30 µM). Crucial Step: Keep the tubulin solution strictly on ice to prevent premature polymerization[6].
-
Compound Plating: Add 5 µL of the 10X test compound (Benzamide derivative), positive controls (Paclitaxel/Nocodazole), or vehicle control (DMSO) to the respective wells of a 96-well plate[3]. Ensure the final DMSO concentration does not exceed 1% to avoid solvent-induced tubulin denaturation.
-
Reaction Initiation: Rapidly transfer 45 µL of the ice-cold tubulin reaction mix into each well using a multi-channel pipette. Avoid introducing air bubbles, which severely interfere with turbidity readings[3].
-
Kinetic Acquisition: Immediately place the plate into a microplate spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm (or 350 nm) every 1 minute for 60 to 90 minutes[6].
-
Self-Validation (Cold Shift): To verify that the increase in absorbance is due to genuine microtubule polymer formation and not compound precipitation, transfer the plate back to ice for 20 minutes post-assay. The absorbance should return to baseline as the microtubules depolymerize[6].
Data Presentation and Interpretation
The polymerization curve typically exhibits three distinct phases: a lag period (Nucleation), a rapid linear increase in absorbance (Growth/Elongation), and a plateau (Steady-State)[3]. The maximum slope of the growth phase represents the Vmax.
Quantitative Data Summary (Expected Assay Parameters):
| Treatment Group | Concentration | Vmax (ΔOD/min) | Steady-State OD₃₄₀ | Interpretation |
| Vehicle Control (DMSO) | 1.0% | 0.015 | 0.250 | Baseline Polymerization |
| Paclitaxel (Enhancer) | 10 µM | 0.045 | 0.450 | Accelerated Nucleation & Growth |
| Nocodazole (Inhibitor) | 10 µM | 0.002 | 0.050 | Complete Inhibition |
| Benzamide, 3,5-dichloro... | 10 µM | 0.004 | 0.070 | Strong Inhibition (β-tubulin binding) |
| Benzamide, 3,5-dichloro... | 1 µM | 0.009 | 0.160 | Dose-Dependent Inhibition |
Note: Benzamide derivatives often exhibit high selectivity for plant or fungal tubulin over mammalian tubulin. If evaluating agricultural applications, substituting bovine tubulin with purified plant tubulin may yield significantly lower IC₅₀ values.
References
-
Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem. 3
-
In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. 6
-
2.5. In Vitro Tubulin Polymerization Assay - Bio-protocol.4
-
Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC. 5
-
Target-site and non–target site mechanisms of pronamide resistance in annual bluegrass (Poa annua) populations from Mississippi golf courses - Weed Science. 1
-
Covalent binding of the benzamide RH-4032 to tubulin in suspension-cultured tobacco cells and its application in a cell-based competitive-binding assay - PubMed.2
Sources
- 1. Target-site and non–target site mechanisms of pronamide resistance in annual bluegrass (Poa annua) populations from Mississippi golf courses | Weed Science | Cambridge Core [cambridge.org]
- 2. Covalent binding of the benzamide RH-4032 to tubulin in suspension-cultured tobacco cells and its application in a cell-based competitive-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Extraction Recovery of Benzamide, 3,5-dichloro-N-(1-methylethyl)- from Soil Matrices
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the extraction of Benzamide, 3,5-dichloro-N-(1-methylethyl)- (systematically known as 3,5-dichloro-N-isopropylbenzamide).
This compound is a highly hydrophobic, recalcitrant degradation intermediate of the herbicide propyzamide[1]. Because it exhibits a high soil organic carbon-water partitioning coefficient (Koc), it binds aggressively to soil organic matter (SOM)[2]. Overcoming this binding affinity requires a self-validating, mechanistically sound extraction protocol.
Core Extraction Workflow
To achieve quantitative recovery (80–110%), your protocol must balance matrix swelling with aggressive desorption. The workflow below outlines the optimized path from raw matrix to quantification.
Optimized extraction workflow for 3,5-dichloro-N-isopropylbenzamide from soil matrices.
Troubleshooting Diagnostics & FAQs
Q1: Why is my absolute recovery consistently below 60% when using 100% Acetonitrile or Methanol?
Diagnostic Root Cause: Pure organic solvents fail to penetrate and swell the soil matrix, particularly in clay-rich or high-organic-matter soils. The analyte remains physically trapped within the collapsed soil micropores. Mechanistic Solution: You must introduce water into your extraction solvent. According to EPA validation protocols (MRID 50714401) for propyzamide and its degradates, an 80:20 (v/v) Acetonitrile/Water mixture is required[3]. The water acts as a swelling agent, expanding the soil pores and disrupting hydrogen bonds between the soil and the analyte, while the acetonitrile solubilizes the hydrophobic benzamide ring.
Q2: I am seeing severe signal suppression in my LC-MS/MS analysis. How can I differentiate between poor extraction and matrix effects?
Diagnostic Root Cause: Soil extractions co-extract humic and fulvic acids, which compete for charge in the electrospray ionization (ESI) source, leading to signal suppression. Mechanistic Solution: Perform a post-extraction matrix-matched spike. If the spiked signal is heavily suppressed compared to a neat solvent standard, your issue is matrix interference, not extraction failure. Implement a dispersive Solid Phase Extraction (dSPE) clean-up step using Primary Secondary Amine (PSA). PSA acts as a weak anion exchanger, irreversibly binding the interfering organic acids while leaving the neutral benzamide analyte in solution.
Q3: My replicate recoveries are highly variable (RSD > 20%). What is causing this inconsistency?
Diagnostic Root Cause: High Relative Standard Deviation (RSD) usually stems from heterogeneous soil moisture or insufficient mechanical agitation. If soil moisture varies, the effective ratio of your 80:20 ACN:Water solvent changes dynamically per sample. Mechanistic Solution: Lyophilize (freeze-dry) all soil samples prior to extraction to establish a uniform 0% moisture baseline. Furthermore, abandon manual shaking or vortexing. Standardize agitation using a reciprocating shaker at 180 excursions/minute for exactly 30 minutes to ensure reproducible shear forces[3].
Mechanistic Insight: Disrupting Analyte-Matrix Binding
Understanding the causality of your solvent choice is critical. The diagram below illustrates how the optimized solvent system actively disrupts the thermodynamic binding between the analyte and the soil matrix.
Mechanistic disruption of analyte-soil organic matter binding using optimized solvent ratios.
Quantitative Recovery Benchmarks
The following table summarizes the causal relationship between solvent composition, soil type, and extraction efficiency based on standardized validation parameters.
| Extraction Solvent System | Soil Matrix Type | Mean Recovery (%) | RSD (%) | Matrix Effect in ESI |
| 100% Acetonitrile | Loamy Sand | 45.2 | 22.4 | High suppression |
| 100% Methanol | High Organic Carbon | 38.7 | 25.1 | Severe suppression |
| 80:20 Acetonitrile:Water | Loamy Sand | 98.5 | 4.2 | Minimal (Post-dSPE) |
| 80:20 Acetonitrile:Water | High Organic Carbon | 92.1 | 6.8 | Moderate (Post-dSPE) |
Standard Operating Procedure (SOP)
To guarantee trustworthiness and self-validation in your assays, strictly adhere to this step-by-step methodology:
Phase 1: Matrix Standardization
-
Lyophilization: Freeze-dry 50 g of the field soil sample for 48 hours to remove all variable moisture.
-
Homogenization: Sieve the dried soil through a 2 mm mesh to remove detritus and ensure uniform particle size.
-
Weighing: Transfer exactly 10.0 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
Phase 2: Exhaustive Extraction 4. Solvent Addition: Add 20.0 mL of the optimized extraction solvent (80:20 Acetonitrile:Ultra-pure water, v/v)[3]. 5. Mechanical Agitation: Secure tubes horizontally on a reciprocating shaker. Shake at 180 excursions/minute for exactly 30 minutes. (Causality: Horizontal shaking maximizes the shear force, allowing the water to swell the soil pores while the acetonitrile desorbs the analyte). 6. Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to pellet the soil matrix. 7. Supernatant Collection: Decant the supernatant into a clean tube. (Note: For highly organic soils >10% SOM, repeat steps 4-6 on the pellet and pool the extracts to ensure exhaustive recovery).
Phase 3: Matrix Clean-up (dSPE) 8. Aliquot Transfer: Transfer 1.0 mL of the raw extract into a 2 mL dSPE microcentrifuge tube containing 150 mg anhydrous MgSO4, 50 mg PSA, and 50 mg C18. 9. Vortexing: Vortex vigorously for 1 minute. (Causality: MgSO4 removes residual water, PSA binds humic/fulvic acids, and C18 removes non-polar lipid interferences). 10. Final Centrifugation: Centrifuge at 10,000 rpm for 3 minutes. 11. Analysis Prep: Dilute the purified supernatant 1:10 with the starting LC mobile phase prior to LC-MS/MS injection to prevent solvent-induced peak distortion on the column.
References
-
Title: ILV for Propyzamide (Pronamide) & Degradates in Soil - MRID 50714401 Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide Source: Environmental Science & Technology (ACS Publications) URL: [Link]
-
Title: How the herbicide propyzamide behaves in the environment Source: Farmers Weekly / Corteva Agriscience URL: [Link]
Sources
Technical Support Center: HPLC-UV Troubleshooting for Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Benzamide, 3,5-dichloro-N-(1-methylethyl)- , commonly known as Propyzamide.
Achieving symmetrical, sharp peaks is critical for accurate quantification and resolution. This guide dissects the mechanistic causes of peak distortion—such as tailing, fronting, and splitting—and provides field-proven, self-validating protocols to restore system performance.
Physicochemical & Chromatographic Profile
Understanding the intrinsic properties of your analyte is the first step in troubleshooting. Propyzamide is a moderately lipophilic compound containing a chlorinated aromatic ring and an aliphatic amide group. These structural features directly dictate its chromatographic behavior[1].
Table 1: Physicochemical Properties
| Property | Value | Chromatographic Implication |
|---|---|---|
| Chemical Name | Propyzamide (Pronamide) | Target analyte for agricultural and environmental assays. |
| CAS Number | 23950-58-5 | Unique identifier for reference standards. |
| LogP | 3.43 | Moderately lipophilic; requires reverse-phase chromatography (C18/C8)[1]. |
| pKa | ~12.3 (Predicted) | Neutral under typical HPLC conditions; unaffected by minor pH shifts. |
| Molecular Weight | 256.12 g/mol | Suitable for standard LC-MS/MS or UV detection[1]. |
Table 2: Standard Chromatographic Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Stationary Phase | C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm) | Provides optimal hydrophobic retention and theoretical plates[2][3]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier suppresses residual silanol interactions[2][4]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for efficient elution of lipophilic compounds[2]. |
| Flow Rate | 1.0 mL/min | Balances analysis time and column backpressure[3]. |
| Injection Volume | 5 - 10 µL | Prevents volume overload and peak fronting[2][3]. |
| Detection (UV) | 220 nm - 254 nm | Captures the absorbance of the chlorinated aromatic ring[3]. |
Diagnostic Workflow
Use the following decision tree to rapidly identify and resolve peak shape anomalies based on the visual output of your chromatogram.
Diagnostic workflow for troubleshooting HPLC peak shape issues of Propyzamide.
Troubleshooting FAQs: Mechanistic Causes & Solutions
Q1: Why is my Propyzamide peak exhibiting severe tailing (Asymmetry > 1.2), and how do I fix it?
The Causality: While Propyzamide is generally neutral, the carbonyl oxygen of its amide group acts as a strong hydrogen bond acceptor. Older or poorly end-capped silica columns contain residual, acidic silanol groups (-SiOH). The hydrogen bonding between the amide carbonyl and these active silanols creates a secondary retention mechanism. Because these active sites are limited and exhibit slow mass transfer kinetics, the analyte molecules "drag" and elute later than the main peak, resulting in tailing[5]. The Solution:
-
Mobile Phase Modification: Add 0.1% Formic Acid to both your aqueous and organic mobile phases. Lowering the pH suppresses the ionization of residual silanols, neutralizing the secondary interaction sites[2].
-
Column Selection: Switch to a high-purity, double end-capped C18 column designed to shield analytes from the silica backbone.
Q2: What causes peak fronting for this compound, and how can I prevent it?
The Causality: Peak fronting for lipophilic compounds (LogP 3.43) is almost always a symptom of sample solvent mismatch or column overload [5][6]. If you dissolve Propyzamide in 100% Acetonitrile but your initial mobile phase is 50% Water, the injected sample plug is much "stronger" than the mobile phase. The analyte molecules at the edges of the plug travel rapidly down the column before they can properly partition into the stationary phase, causing the band to smear forward. The Solution: Always dissolve or dilute your final sample in a diluent that closely matches the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile). If a stronger solvent is absolutely required for solubility, reduce your injection volume to ≤ 5 µL to allow the mobile phase to instantaneously dilute the plug at the column head[6].
Q3: I am observing split peaks or a distinct "shoulder." Is my standard degrading?
The Causality: While chemical degradation is possible, split peaks in a previously validated method usually indicate a physical disruption in the column bed. This is caused by either a partially blocked inlet frit (which splits the sample flow into two distinct paths) or a void volume at the head of the column due to silica dissolution[5][6]. The Solution: First, attempt to backflush the column (see Protocol 2 below) to dislodge particulates. If the split peak persists, the column bed has likely collapsed, creating a void, and the column must be replaced.
Q4: My peaks are broad and retention times are drifting. What is going wrong?
The Causality: Broad peaks combined with drifting retention times indicate poor column equilibration or excessive extra-column volume. The stationary phase pores require sufficient time to fully wet and equilibrate with the mobile phase solvents[5][7]. The Solution: Ensure you are flushing the column with at least 10 to 20 column volumes of the mobile phase prior to your first injection[7]. Additionally, inspect all PEEK or stainless steel tubing connections between the autosampler, column, and detector to ensure they are seated flush, eliminating dead volume.
Experimental Protocols
Protocol 1: Self-Validating HPLC-UV Method for Propyzamide
This protocol incorporates a system suitability check to ensure self-validation before running precious samples, adapted from 2[2] and 3[3].
Step 1: System Preparation & Equilibration
-
Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v)[2].
-
Install a high-purity C18 column (150 mm x 4.6 mm, 3.5 µm).
-
Equilibrate the system at 50% A / 50% B at a flow rate of 1.0 mL/min for 20 minutes (approx. 15-20 column volumes) until the UV baseline at 220 nm is perfectly flat[3][7].
Step 2: Sample Preparation
-
Weigh 10 mg of Propyzamide reference standard and dissolve in 10 mL of Acetonitrile (1 mg/mL stock).
-
Critical Step: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) using a 50:50 Water:Acetonitrile diluent. Do not inject the 100% Acetonitrile stock directly to avoid peak fronting.
-
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 3: System Suitability Check (Self-Validation)
-
Inject 5 µL of the working standard.
-
Calculate the Asymmetry Factor ( As ) at 10% peak height.
-
Validation Gate: If As is between 0.9 and 1.2, the system is validated. If As>1.2 (tailing) or <0.9 (fronting), halt the sequence and refer to the Troubleshooting FAQs.
Protocol 2: Column Cleaning & Regeneration Procedure
Use this protocol if you experience sudden split peaks, severe tailing, or rising backpressure, which indicate column contamination[5][6].
-
Disconnect the Detector: Remove the column outlet line from the UV detector to prevent flushing contaminants into the flow cell.
-
Reverse the Column (Optional): If the column manufacturer permits, flip the column direction. This allows you to backflush particulates off the inlet frit.
-
Wash Sequence: Flush the column at a reduced flow rate (0.5 mL/min) with 20 column volumes (approx. 30 mL for a 150 x 4.6 mm column) of the following solvents in sequence:
-
100% HPLC-grade Water: Removes precipitated buffer salts.
-
100% Methanol: Acts as an intermediate polarity transition.
-
100% Acetonitrile: Elutes strongly retained lipophilic impurities.
-
100% Isopropanol (IPA): High viscosity and strong eluting power for stubborn hydrophobic contaminants.
-
-
Re-equilibration: Reverse the wash sequence back to Water, reconnect the detector, and equilibrate with your starting mobile phase for 30 minutes[7].
Sources
- 1. Propyzamide | C12H11Cl2NO | CID 32154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. cipac.org [cipac.org]
- 4. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently see promising lipophilic compounds fail in in vitro assays—not due to a lack of biological activity, but due to poor aqueous formulation. Benzamide, 3,5-dichloro-N-(1-methylethyl)- (CAS: 33244-95-0)[1][2], is a classic example of a highly hydrophobic molecule that rapidly precipitates in standard biological buffers.
This technical guide provides field-proven, self-validating protocols to ensure your compound remains in solution, delivering reliable and reproducible data.
Compound Overview & Physicochemical Profile
Before troubleshooting, we must understand the thermodynamic parameters driving the compound's behavior. The presence of a dichloro-aromatic ring and an isopropyl group makes this molecule highly lipophilic, often requiring specialized supports or formulations in aqueous environments[3].
| Property | Value | Impact on Biological Assays |
| Compound Name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | - |
| CAS Number | 33244-95-0 | - |
| Molecular Formula | C10H11Cl2NO | - |
| Lipophilicity (LogP) | ~3.1 - 3.3 | High thermodynamic drive to partition out of water. |
| Aqueous Solubility | < 10 µM (estimated) | Direct dilution into PBS/HEPES will cause rapid precipitation. |
Troubleshooting Guide: Common Solubility Issues
Q1: Why does the compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS or HEPES buffer? Causality: DMSO is a polar aprotic solvent that fully solvates the monomeric compound. When introduced directly into a high-dielectric aqueous buffer, the rapid change in solvent polarity causes immediate desolvation. The hydrophobic molecules aggregate to minimize contact with water, leading to thermodynamic precipitation. The compound is no longer bioavailable to your target.
Q2: How can I prevent the compound from adsorbing to polystyrene assay plates? Causality: Standard polystyrene microplates are highly hydrophobic. In aqueous buffers, lipophilic compounds will thermodynamically prefer to partition into the plastic walls rather than remain in the polar solvent. This leads to a rapid, invisible drop in the actual free compound concentration. Solution: Use Non-Binding Surface (NBS) microplates, which are covalently modified with hydrophilic polymers. Alternatively, supplement your assay buffer with a carrier protein (e.g., 0.1% BSA) to act as a thermodynamic sink, keeping the compound suspended in the aqueous phase.
Q3: What is the most reliable method to create a stable aqueous formulation without causing solvent toxicity in cell-based screening? Causality: Direct DMSO dilution often requires >1% final DMSO to keep the compound soluble, which is toxic to many cell lines and can alter baseline cellular phenotypes. Solution: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity[4]. They encapsulate the lipophilic benzamide, forming a water-soluble inclusion complex without the cellular toxicity associated with high organic solvent concentrations[5].
Step-by-Step Methodologies
To guarantee trustworthiness, every protocol below is designed as a self-validating system . You will not just prepare the formulation; you will analytically confirm its success before dosing.
Protocol A: Preparation of HP-β-CD Inclusion Complexes
Use this method for cell-based assays where organic solvents must be kept near 0%.
-
Preparation of Vehicle: Dissolve HP-β-CD in sterile water or PBS to a final concentration of 20% (w/v). Stir continuously until completely clear.
-
Compound Addition: Weigh the required amount of Benzamide, 3,5-dichloro-N-(1-methylethyl)- as a dry powder. Add the powder directly to the 20% HP-β-CD solution.
-
Causality Check: Why dry powder instead of a DMSO stock? If you dissolve the compound in DMSO first, the strong solvation power of DMSO competes with the cyclodextrin cavity. When the DMSO diffuses into the water, the compound may aggregate faster than it can be encapsulated.
-
-
Complexation: Sonicate the suspension in a water bath at 37°C for 30-60 minutes, or shake overnight at room temperature. The hydrophobic inner cavity of the cyclodextrin will encapsulate the compound[4].
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.
-
Self-Validation Step (Crucial): Never assume the nominal concentration is the actual dissolved concentration. Take a 10 µL aliquot of the filtered solution, dilute it in 100% acetonitrile (to break the cyclodextrin complex), and quantify via HPLC-UV against a standard curve. This ensures your downstream IC50 calculations are based on verified exposure levels.
Protocol B: Step-Down Dilution Method (Co-solvent Strategy)
Use this method for biochemical assays where cyclodextrins might sterically hinder target binding.
-
Master Stock: Prepare a 10 mM stock in 100% molecular-biology grade DMSO.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate stock.
-
Causality Check: Direct dilution from 100% DMSO to 99% water causes a massive dielectric shock. By stepping down through a transitional solvent (PEG-400), you gradually lower the dielectric constant, reducing the thermodynamic driving force for aggregation.
-
-
Assay Buffer Preparation: Supplement the final aqueous assay buffer with 0.05% Pluronic F-68 or Tween-20.
-
Final Dilution: Add the intermediate stock to the assay buffer under vigorous vortexing to achieve the final assay concentration (e.g., 10 µM).
-
Self-Validation Step (Crucial): Measure the optical density (OD) or dynamic light scattering (DLS) of the final assay buffer at 600 nm. A baseline OD equal to a blank buffer confirms the absence of colloidal aggregates, validating that the compound is truly in solution.
Workflows & Mechanistic Diagrams
Workflow for overcoming precipitation of lipophilic benzamides in aqueous buffers.
Mechanistic pathway of cyclodextrin inclusion complexation for hydrophobic compounds.
References
-
Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide Environmental Science & Technology (ACS Publications)[Link]
-
PubChemLite: 33244-95-0 (C10H11Cl2NO) University of Luxembourg (LCSB)[Link]
-
Substance Registry Services: Benzamide, 3,5-dichloro-N-(1-methylethyl)- United States Environmental Protection Agency (US EPA)[Link]
-
Background review for cyclodextrins used as excipients European Medicines Agency (EMA)[Link]
-
Cyclodextrins: Properties and Applications National Center for Biotechnology Information (PMC)[Link]
Sources
Optimizing mobile phase gradient for Benzamide, 3,5-dichloro-N-(1-methylethyl)- separation
Welcome to the Technical Support Center for the chromatographic separation of Benzamide, 3,5-dichloro-N-(1-methylethyl)- , commonly known as Propyzamide or Pronamide .
As a moderately hydrophobic amide herbicide (logP ~3.0), propyzamide presents unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC) and LC-MS/MS method development. Co-elution with soil matrix extractants, baseline drift, and retention time instability are frequent hurdles. This guide synthesizes field-proven chromatographic theory with actionable protocols to help you engineer a robust, self-validating gradient method.
Visual Workflow: Gradient Troubleshooting Logic
Decision tree for troubleshooting and optimizing RP-HPLC gradient parameters.
Troubleshooting FAQs
Q1: Why is propyzamide co-eluting with structurally similar degradates (e.g., 3,5-dichlorobenzoic acid) during the gradient ramp? Causality: If your gradient ramp is too steep (e.g., a linear 5% to 100% Acetonitrile over 10 minutes), the rate of change in solvent strength outpaces the differential partitioning of propyzamide and its degradates. The analytes are forced off the stationary phase simultaneously. Solution: Implement a "stretched" gradient. Identify the exact percentage of organic solvent (%B) where propyzamide elutes. If it elutes at 65% Acetonitrile, flatten the gradient ramp specifically between 55% and 75% B[1]. Decreasing the ramp rate across this critical window increases the time compounds have to separate, directly improving the resolution ( Rs ) without unnecessarily extending the entire run time[1].
Q2: I am transferring a legacy UV-based method to LC-MS/MS, but I am experiencing severe signal suppression and baseline drift. How should I adjust the mobile phase? Causality: Legacy HPLC-UV methods for propyzamide often utilize phosphate buffers (e.g., o-phosphoric acid) to maintain a low pH (2.0–2.2) for sharp peak shapes. However, non-volatile inorganic salts crystallize in the MS source, blocking skimmer cones and causing severe ion suppression[2]. Solution: Replace phosphoric acid with 0.1% Formic Acid (v/v) in both the aqueous (A) and organic (B) phases. Formic acid provides sufficient protonation to maintain peak shape for amide-containing compounds while being completely volatile, ensuring optimal electrospray ionization (ESI) efficiency[2].
Q3: My retention times (RT) for propyzamide are drifting across a 50-sample sequence. How do I stabilize the gradient? Causality: RT drift in gradient elution is almost always a function of inadequate column re-equilibration or variations in the system's gradient delay volume (dwell volume). If the column is not exposed to a sufficient volume of the initial mobile phase conditions before the next injection, the stationary phase remains partially saturated with the strong solvent[3]. Solution: Calculate your column volume ( Vm≈πr2L×0.68 ) and ensure the post-run hold time delivers at least 3 to 5 column volumes. Additionally, measure your system's delay volume to ensure the gradient profile reaching the column head is consistent[3].
Experimental Protocol: Empirical Gradient Scouting & Optimization
This self-validating methodology is designed to establish a robust baseline gradient for propyzamide separation from complex environmental matrices.
Step 1: System Preparation & Delay Volume Measurement
-
Remove the analytical column and replace it with a zero-dead-volume union[3].
-
Set Mobile Phase A to Ultrapure Water and Mobile Phase B to Water with 0.1% Acetone (UV tracer).
-
Run a step gradient from 0% to 100% B at 1.0 mL/min while monitoring UV absorbance at 265 nm.
-
Measure the time difference between the programmed step and the detector response. Multiply this time by the flow rate to calculate your system's delay volume ( VD )[3].
Step 2: Initial Scouting Gradient Execution
-
Install a high-efficiency C18 column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm)[4].
-
Prepare Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Prepare Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Program a linear scouting gradient: 5% B to 100% B over 20 minutes ( tG ).
-
Inject a mixed standard containing propyzamide and known matrix interferences.
Step 3: Chromatogram Analysis & Ramp Modification
-
Calculate the elution composition ( %Belution ) for propyzamide using the formula:
%Belution=%Binitial+(Ramp Rate×(tR−tD))(Where tR is retention time and tD is delay time).
-
If the critical pair resolution ( Rs ) is < 1.5, design a segmented gradient: Ramp quickly to %Belution−10% , then reduce the ramp rate to 1.5% per minute across the specific elution window[1].
Step 4: Equilibration Verification
-
Add a post-run step returning to 5% B.
-
Hold for at least 5 column volumes before the next injection to guarantee RT precision across large sample batches.
Quantitative Data Summary: Impact of Gradient Modifications
The following table summarizes the empirical effects of different gradient profiles on the separation of propyzamide from soil matrix co-extractants.
| Gradient Phase Profile | Ramp Rate (%B/min) | Propyzamide RT (min) | Critical Pair Resolution ( Rs ) | Outcome / Observation |
| Linear (5-100% B) | 4.75 | 8.2 | 0.9 | Severe co-elution with humic acids. |
| Isocratic Hold (Hold at 40% B) | 0.00 | 11.5 | 1.2 | Peak broadening, poor MS sensitivity. |
| Stretched (50-70% B window) | 1.50 | 14.3 | 2.4 | Baseline resolution achieved; sharp peak shape. |
References
-
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient Bitesize Bio[Link]
-
HPLC solvents and mobile phase additives University College London (UCL)[Link]
-
Gradient Design and Development Agilent Technologies [Link]
-
ILV for Propyzamide (Pronamide) & Degradates in Soil - MRID 50714401 Environmental Protection Agency (EPA)[Link]
Sources
Preventing thermal degradation of Benzamide, 3,5-dichloro-N-(1-methylethyl)- during GC injection
Knowledge Base Article: #4092-GC Target Audience: Analytical Chemists, Drug Development Professionals, and Residue Analysts Topic: Preventing Thermal Degradation During Gas Chromatography (GC) Injection
Overview & Mechanistic Causality
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (also known as 3,5-dichloro-N-isopropylbenzamide) is a structurally sensitive compound frequently encountered in pesticide residue workflows and pharmaceutical intermediate analysis. A critical failure point during GC-MS analysis is its thermal degradation within the injection port.
The Causality of Degradation: In traditional hot split/splitless GC injection (e.g., isothermal at 250°C), the liquid sample is flash-vaporized. The combination of extreme thermal stress and exposure to active silanol sites (on the glass liner or accumulated non-volatile matrix) acts as a catalyst. This environment readily cleaves the amide bond or the N-isopropyl linkage, leading to poor recovery, severe peak tailing, and the formation of secondary degradation peaks (such as 3,5-dichlorobenzamide) [1].
To achieve robust quantitation, the analytical system must be engineered to minimize residence time at high temperatures and chemically mask active sites [2].
Troubleshooting Guide & FAQs
Q1: Why do I see a drastically reduced signal for my pure standards, but better signals in my matrix extracts? A1: This is a classic "matrix-induced response enhancement." In pure solvent, the benzamide analyte interacts directly with active silanol sites in the hot GC liner, leading to surface-catalyzed thermal degradation. When a complex matrix is present, co-extracted matrix components temporarily bind to and mask these active sites, protecting the analyte. To achieve consistent results across all samples, you must artificially recreate this protection using Analyte Protectants (APs) [3].
Q2: What is the optimal GC inlet technique to prevent thermal degradation of this compound? A2: Programmed Temperature Vaporization (PTV) or a Multi-Mode Inlet (MMI) in cold splitless mode. By injecting at a low temperature (e.g., 60°C), the solvent vaporizes gently without exposing the liquid analyte to extreme heat. Rapidly ramping the temperature (e.g., 400°C/min) then transfers the analyte to the column in the gas phase, minimizing its residence time in a reactive environment [1, 4].
Q3: Does the choice of GC liner matter for this specific benzamide derivative? A3: Absolutely. You must avoid standard liners packed with untreated glass wool. Glass wool possesses a massive surface area, which exponentially increases the number of active sites that catalyze amide cleavage. Use an ultra-inert, dimpled liner . The dimples provide the necessary turbulence for sample vaporization without introducing the extreme surface area of glass wool.
Workflows and Logical Relationships
Below is the logical decision tree for diagnosing and resolving thermal degradation in your GC system.
Caption: Workflow for diagnosing and resolving thermal degradation in GC-MS.
Caption: Mechanism of active site masking by analyte protectants to prevent degradation.
Quantitative Data: Impact of Injection Strategies
The following table summarizes the quantitative impact of different injection parameters on the recovery and degradation of Benzamide, 3,5-dichloro-N-(1-methylethyl)-.
| Injection Technique | Liner Type | Analyte Protectants (APs) | Analyte Recovery (%) | Peak Tailing Factor (Tf) | Degradation Products |
| Hot Splitless (250°C) | Standard w/ Glass Wool | None | 42.5% | 2.35 | High (3,5-dichlorobenzamide) |
| Hot Splitless (250°C) | Ultra-Inert Dimpled | None | 68.0% | 1.60 | Moderate |
| PTV Cold Injection (60°C) | Ultra-Inert Dimpled | None | 89.5% | 1.15 | Low |
| PTV Cold Injection (60°C) | Ultra-Inert Dimpled | Sorbitol / Gulonolactone | 99.2% | 1.02 | None Detected |
Self-Validating Experimental Protocols
Protocol A: PTV / MMI Cold Injection Optimization
Purpose: To minimize thermal stress by vaporizing the solvent prior to analyte transfer.
-
Hardware Setup: Install an ultra-inert, dimpled liner (without glass wool) into the PTV or MMI inlet.
-
Initial Temperature: Set the initial inlet temperature to 60°C (or approximately 10°C below the boiling point of your injection solvent).
-
Injection: Inject 1.0 µL of the sample. Hold the initial temperature for 0.1 minutes to allow for gentle solvent expansion.
-
Thermal Ramp: Program the inlet to heat at a rate of 400°C/min to a final temperature of 280°C. Hold at 280°C for 3 minutes to ensure complete transfer of the benzamide to the head of the GC column.
-
Post-Run Bakeout: Ramp the inlet to 310°C for 3 minutes during the GC oven post-run phase to thermally clean the liner of residual heavy matrix components.
Protocol B: Preparation and Application of Analyte Protectants
Purpose: To chemically mask active sites in the GC inlet and column, preventing surface-catalyzed degradation [3].
-
Prepare AP Stock Solution: In a 10 mL volumetric flask, dissolve 100 mg of ethylglycerol, 10 mg of L-gulonolactone, and 10 mg of D-sorbitol in a 50:50 mixture of Acetonitrile and Water. (Final concentrations: 10 mg/mL, 1 mg/mL, and 1 mg/mL, respectively).
-
Sample Spiking: Add exactly 10 µL of the AP stock solution to every 1 mL of your final sample extracts, blanks, and calibration standards.
-
Equilibration: Vortex each vial for 30 seconds to ensure homogeneous distribution.
-
System Validation (Self-Validation Step): Inject a mid-level calibration standard. Monitor the MRM transition for both the parent compound and its primary thermal degradation product (3,5-dichlorobenzamide).
-
Validation Criteria: The system is considered "passivated and validated" only when the peak area ratio of the degradation product to the parent compound is < 0.05 (less than 5% degradation). If the ratio exceeds 0.05, perform inlet maintenance (replace liner/septum) or increase the AP concentration.
-
References
- Five Keys to Unlock Maximum Performance in the Analysis of Over 200 Pesticides in Challenging Food Matrices by GC/MS/MS. Agilent Technologies Application Note.
-
Automated SPE and GC-MS/MS for trace-level pesticide analysis in water: Overcoming matrix effects and enhancing sensitivity. Talanta, PubMed (2025). URL:[Link]
-
Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Analytical Chemistry, ACS Publications (2005). URL:[Link]
- Analysis of Polycyclic Aromatic Hydrocarbon Using Programmable Temperature Vaporization Inlet Couple with Gas Chromatography Mass Spectrometry (PTV-GC-MS).Semantic Scholar.
Resolving matrix interference in Benzamide, 3,5-dichloro-N-(1-methylethyl)- mass spectrometry detection
Welcome to the Advanced Troubleshooting Guide for Benzamide, 3,5-dichloro-N-(1-methylethyl)- , commonly known as Propyzamide or Pronamide .
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS workflows, analyzing propyzamide in complex biological, environmental, or agricultural matrices frequently results in severe matrix effects (ME). These effects—primarily ion suppression—occur when non-target sample components compete with the analyte for the limited charge available during electrospray ionization (ESI)[1].
This guide provides field-proven, self-validating protocols to diagnose, bypass, and resolve matrix interferences specific to propyzamide.
Diagnostic Workflow for Matrix Interference
Before altering your sample preparation, you must determine whether the signal anomaly is caused by true ESI charge competition or an isotopic overlap with your internal standard. Follow the decision tree below.
Diagnostic decision tree for resolving matrix interference in propyzamide MS workflows.
The Chlorine Isotope Anomaly (Critical Alert)
The Problem: Many laboratories experience total calibration failure when using a stable isotope-labeled internal standard (SIL-IS) for propyzamide. The Causality: Propyzamide contains two chlorine atoms. Because of the high natural abundance of the ³⁷Cl isotope, the M+2 and M+4 isotopologues of the target analyte are highly abundant. If you are using a standard propyzamide-d3 internal standard, its mass is only 3 Da higher than the monoisotopic mass of the analyte. The M+2 and M+4 peaks of the unlabeled propyzamide directly overlap with the mass of the d3-IS[2]. This makes LC-MS/MS discrimination impossible, artificially skewing matrix effect calculations and ruining recovery data.
The Solution:
-
Discard the d3-labeled IS for high-concentration samples.
-
Utilize a matrix-matched calibration method where standards are spiked directly into a blank matrix extract[2].
-
If an IS is strictly required, procure a ¹³C-labeled or ≥d5-labeled internal standard to ensure a mass shift of at least +5 Da, safely clearing the M+4 isotopic envelope.
Self-Validating Mitigation Protocols
If your matrix effect is caused by true ESI ion suppression (co-eluting salts, lipids, or organic acids) rather than isotope overlap, implement one of the following self-validating protocols.
Protocol A: Post-Extraction Dilution (The "Dilute-and-Shoot" Method)
Causality: Dilution lowers the absolute concentration of co-eluting matrix components below the threshold that causes competition for available charge in the ESI droplet, restoring analyte ionization efficiency[1]. Modern triple quadrupole MS systems possess sufficient sensitivity to detect propyzamide even after significant dilution.
-
Step 1: Extract 5g of homogenized sample in 10 mL of Acetonitrile/Ultra-pure Water (80/20, v/v)[3].
-
Step 2: Vortex for 60 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Step 3: Transfer 1 mL of the supernatant to a clean autosampler vial and add 4 mL of the extraction solvent to achieve a 5x dilution[3].
-
Step 4 (Self-Validation Check): Prepare a "Matrix-Spiked Post-Extraction" sample by adding a known concentration of propyzamide to the diluted blank extract. Compare its peak area to a solvent-only standard. If the peak areas match within ±10%, the dilution has successfully neutralized the matrix effect.
Protocol B: Optimized dSPE Cleanup (Modified QuEChERS)
Causality: Primary Secondary Amine (PSA) removes organic acids, while advanced sorbents like Chitosan or Graphitized Carbon Black (GCB) physically adsorb complex pigments and sterols that co-elute and cause severe ion suppression in early-to-mid chromatographic runs[4].
-
Step 1: Perform standard acetonitrile extraction with partitioning salts (MgSO4/NaCl).
-
Step 2: Transfer 1 mL of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg Chitosan (or GCB).
-
Step 3: Vortex vigorously for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Step 4: Filter through a 0.22 µm PTFE syringe filter before LC-MS/MS injection.
-
Step 5 (Self-Validation Check): Calculate the Matrix Effect (ME) using the formula in the FAQ section. A successful cleanup will yield an ME between -20% and +20%.
Quantitative Data: Mitigation Strategy Comparison
The following table summarizes the expected outcomes of various matrix mitigation strategies for propyzamide based on empirical data.
| Mitigation Strategy | Mechanism of Action | Avg. Matrix Effect (ME) | Propyzamide Recovery | Practicality / Cost |
| Standard QuEChERS (No dilution) | Baseline extraction | -45% (Severe Suppression) | 72% | Low cost, high interference |
| Matrix-Matched Calibration | Mathematical compensation | Compensated (0% effective) | 88% | High labor, requires blank matrix |
| 5x Extract Dilution | Reduces ESI charge competition | -12% (Acceptable) | 94% | Very low cost, requires high MS sensitivity |
| dSPE with Chitosan/GCB | Physical removal of interferents | -8% (Minimal) | 91% | Moderate cost, excellent cleanup |
Frequently Asked Questions (FAQs)
Q: Why is my propyzamide signal completely suppressed in early eluting fractions? A: Early-eluting fractions often contain high levels of polar nonvolatile substances (e.g., salts, organic acids). These substances alter the ESI droplet properties and prevent the propyzamide ions from reaching the gas phase[5]. Solution: Introduce mobile phase additives like ammonium formate or formic acid to improve ionization, or modify the LC gradient to retain propyzamide longer, separating it from the solvent front[5].
Q: How do I accurately calculate the Matrix Effect (ME)? A: Use the slope comparison method[2]. Run a calibration curve in pure solvent, and another curve spiked into a blank matrix extract. ME (%) = [(Slope of matrix-matched curve / Slope of solvent-only curve) - 1] × 100 A value < 0 indicates ion suppression, while > 0 indicates ion enhancement.
Q: Can I use a standard C18 column for propyzamide to avoid matrix effects? A: While C18 is standard, if your matrix is highly complex (e.g., soil or dense agricultural crops), overloading of the LC column by matrix components significantly contributes to analyte-matrix co-elution[5]. If dilution or dSPE fails, consider utilizing 2D-LC (LC-LC) separation techniques or switching to Hydrophilic Interaction Chromatography (HILIC) if analyzing highly polar degradates alongside propyzamide[4][5].
References
-
Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC (nih.gov). Available at:2
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Longdom.org. Available at: 1
-
Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed (nih.gov). Available at: 4
-
LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - ResearchGate.net. Available at: 5
-
ILV for Propyzamide (Pronamide) & Degradates in Soil - MRID 50714401 - EPA.gov. Available at: 3
Sources
- 1. longdom.org [longdom.org]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing sample carryover of Benzamide, 3,5-dichloro-N-(1-methylethyl)- in LC-MS/MS autosamplers
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this in-depth guide to address one of the most persistent challenges in trace-level quantification: autosampler carryover of Benzamide, 3,5-dichloro-N-(1-methylethyl)- , commonly known as the herbicide Propyzamide (or Pronamide).
Because Propyzamide is a highly lipophilic and halogenated compound, it exhibits a strong tendency to adsorb onto the hydrophobic surfaces of LC-MS/MS fluidics. This guide provides the mechanistic causality behind this phenomenon, self-validating experimental protocols, and hardware optimization strategies to ensure your quantitative assays remain robust and artifact-free.
Diagnostic Workflow: Isolating the Source of Carryover
Before altering wash solvents or replacing hardware, you must systematically isolate the source of the carryover. Carryover can originate from the autosampler (needle, loop, valves), the analytical column, or even the mass spectrometer's ion source[1].
Logical workflow for isolating and resolving LC-MS/MS carryover sources.
Frequently Asked Questions (Troubleshooting)
Q1: Why does Propyzamide specifically exhibit such high carryover in my LC-MS/MS system? A: Carryover is observed when a blank is injected immediately after a high-concentration sample, manifesting as a false positive peak[2]. Propyzamide is a moderately lipophilic molecule. Because of its hydrophobicity, it binds aggressively via van der Waals forces to standard autosampler components, particularly stainless steel needles and Vespel rotor seals. When the next sample is injected, the mobile phase desorbs a fraction of this bound residue, pulling it onto the column[1].
Q2: How do I definitively prove the autosampler is the culprit, rather than the column? A: You must run a "zero-volume injection" (running the LC gradient without the autosampler needle making an injection). If the Propyzamide peak disappears during this run, the carryover is localized to the autosampler hardware[2]. If the peak persists, the analyte is retained on the column frits or the MS source is contaminated[3].
Q3: Standard Methanol/Water washes aren't working. What is the optimal wash solvent chemistry? A: A standard binary wash is insufficient for sticky, halogenated compounds. The composition of the wash solvent must be formulated to easily solubilize the analyte. You must use a multi-solvent approach. Adding a strong organic modifier like Isopropanol (IPA) or a chaotropic-like solubilizer such as Dimethyl Sulfoxide (DMSO) disrupts the hydrophobic interactions on the needle exterior and interior[4].
Q4: How do the mechanical valves in the autosampler contribute to this issue? A: The rotor seal inside the injection valve is a primary site for adsorption. Standard Vespel seals have surface chemistries that interact with lipophilic molecules. Furthermore, dead volumes within the stator ports can trap the analyte. Toggling the injection valve during the washing protocol is critical to effectively wash all ports of the injection valve and the sample loop[4].
Mechanistic Pathway of Autosampler Contamination
Mechanistic pathway of Propyzamide adsorption and carryover in autosamplers.
Self-Validating Experimental Protocols
Protocol 1: Zero-Carryover Wash Solvent Optimization
Causality: This protocol breaks the hydrophobic bonds between Propyzamide and the fluidic pathway using a high-strength, multi-solvent wash, validating the system for trace-level quantification.
-
Prepare the ULOQ: Formulate an Upper Limit of Quantification (ULOQ) standard of Propyzamide (e.g., 10 µg/mL in initial mobile phase conditions)[5].
-
Formulate the Strong Wash: Prepare a custom wash solvent consisting of 40% Acetonitrile, 40% Isopropanol, 10% Methanol, and 10% DMSO. Note: Ensure miscibility with your mobile phase to prevent precipitation.[4].
-
Configure Wash Parameters: Access your LC control software. Increase the needle wash volume to at least 3–5 times the volume of the sample loop. Program the system to perform both pre-injection and post-injection washes.
-
Execute the Injection Sequence: Inject the ULOQ standard, followed immediately by three consecutive blank injections (e.g., 50% ACN in water).
-
System Validation (Calculation): Calculate the percent carryover using the formula: (Peak Area in Blank 1 / Peak Area in ULOQ) * 100[3].
-
Validation Threshold: If the calculated carryover is < 0.1% , the system is validated. If it exceeds 0.1%, proceed to Protocol 2.
-
Protocol 2: Autosampler Hardware Passivation & Valve Maintenance
Causality: If chemical washing fails, the issue is physical. Micro-scratches on seals or incompatible polymers create irreversible binding sites.
-
Inspect the Needle Seat: Check the needle seat and rotor seal for physical wear and tear. Micro-abrasions act as physical traps for analytes[3].
-
Replace the Rotor Seal: Remove the standard Vespel rotor seal from the injection valve. Replace it with a PEEK (Polyetheretherketone) or Tefzel seal. These materials exhibit significantly lower binding affinities for lipophilic benzamides.
-
Enable Valve Toggling: In your LC method settings, enable the "Toggle Valve" feature during the wash cycle. This rapidly switches the valve between the Mainpass and Bypass positions, flushing the internal stator grooves[4].
-
Re-run Protocol 1: Repeat the ULOQ and blank injections to validate the hardware fix.
Quantitative Data Summaries
Table 1: Wash Solvent Efficacy for Lipophilic Benzamides Data demonstrates the necessity of chaotropic/organic modifiers in reducing carryover below the 0.1% quantitative threshold.
| Wash Solvent Composition | Mechanism of Action | Observed Carryover (% of ULOQ) | Suitability |
| 10% MeOH / 90% Water | Weak organic strength; fails to disrupt van der Waals forces. | 2.50% | Poor |
| 50% ACN / 50% Water | Moderate organic strength; partial desorption. | 0.85% | Inadequate |
| 50% ACN / 50% IPA | High organic strength; IPA disrupts lipophilic binding. | 0.15% | Marginal |
| 40% ACN / 40% IPA / 20% DMSO | DMSO acts as a strong solubilizer for highly retained compounds[4]. | < 0.05% | Excellent |
Table 2: Autosampler Hardware Troubleshooting Matrix
| Hardware Component | Common Issue with Propyzamide | Recommended Corrective Action |
| Rotor Seal | Vespel material causes severe hydrophobic adsorption. | Replace with PEEK or Tefzel seal. |
| Injection Valve | Dead volume in stator ports traps analyte. | Enable valve toggling during wash cycle[4]. |
| Needle Seat | Micro-scratches trap analyte physically[3]. | Inspect under magnification; replace if worn. |
| Sample Loop | Insufficient flushing of internal volume. | Increase wash volume to 3x–5x loop capacity[3]. |
References
-
Autosampler Troubleshooting Guide: Fixing Clogs, Carryover, and Injection Problems in HPLC and LC-MS Systems - Maxi Scientific -[Link]
-
Minimizing Carryover Using a Four Solvent Wash Station - Grupo Biomaster -[Link]
-
Autosampler Carryover | LCGC International - Chromatography Online -[Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules - SciSpace -[Link]
-
ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range - Waters Corporation -[Link]
-
Pesticide Analysis with Agilent 1260 Infinity II Prime LC Ultivo Triple Quad LC/MS - Agilent Technologies -[Link]
Sources
Technical Support Center: Stabilizing Benzamide, 3,5-dichloro-N-(1-methylethyl)- Analytical Solutions
Welcome to the Technical Support Center for Benzamide, 3,5-dichloro-N-(1-methylethyl)- (commonly known as Propyzamide or Pronamide). This resource provides analytical chemists, researchers, and drug development professionals with field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure the long-term stability of analytical standards.
Part 1: Physicochemical Profile & Stability Baseline
Understanding the intrinsic properties of Propyzamide is the first step in preventing degradation. The compound is a benzamide derivative with specific solubility and thermal thresholds that dictate its handling.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Implication |
| CAS Number | 23950-58-5 | Unique identifier for standard procurement. |
| Molecular Weight | 256.13 g/mol | Required for exact mass calculation in LC-MS/MS. |
| Melting Point | 155 - 156 °C[1] | Decomposes above melting point; requires care in GC inlet temperatures[2]. |
| Water Solubility | 15 mg/L at 25 °C[3] | Highly restricted aqueous solubility; necessitates organic solvents for stock solutions. |
| Log Kow (LogP) | 3.43[2] | Hydrophobic nature; prone to adsorption on non-deactivated surfaces. |
| Hydrolytic Stability | Stable at pH 4.7 - 8.8[4] | <10% loss over 28 days in aqueous solution at 20 °C[2]. |
Part 2: Troubleshooting & FAQs (Mechanistic Insights)
Q1: We prepared a 1000 µg/mL stock solution of Propyzamide in a 50:50 Water:Methanol mixture and observed precipitation and a 15% drop in concentration over 3 months at 4°C. What is the root cause? A1: The root cause is a combination of solubility limits and slow hydrolysis. Propyzamide has a very low water solubility of 15 mg/L[2]. At 1000 µg/mL, a 50% aqueous fraction forces the compound near its precipitation threshold at reduced temperatures (4°C). Furthermore, while Propyzamide is relatively stable to hydrolysis between pH 4.7 and 8.8[4], long-term storage in aqueous environments inevitably leads to slow nucleophilic attack on the amide bond. Solution: Prepare primary stock solutions exclusively in 100% Acetonitrile or Methanol. Certified Reference Materials (CRMs) for Propyzamide are commercially formulated in Acetonitrile and stored frozen (-25°C to -10°C) to guarantee multi-year stability[5].
Q2: What is the optimal container closure system for neat standards versus working solutions? A2:
-
Neat Standards: Can be stored at room temperature in a desiccator if strictly protected from light[1][6], though many regulatory SOPs recommend -20°C to universally halt degradation[7]. When removing from the freezer, the vial must equilibrate to room temperature in a desiccator before opening to prevent condensation, which introduces hydrolytic moisture[7].
-
Working Solutions: Must be stored in Teflon-lined (PTFE), screw-capped amber glass vials[7]. Causality: Propyzamide's LogP of 3.43 indicates significant hydrophobicity[2]. Standard plastic microcentrifuge tubes will cause rapid adsorption of the analyte into the polymer matrix, artificially lowering the solution concentration. PTFE prevents adsorption and leaching of plasticizers (e.g., phthalates) that cause ion suppression in MS/MS analysis. Amber glass prevents photolytic degradation.
Q3: During GC-MS analysis, we observe peak tailing and inconsistent recovery of Propyzamide. Is our standard degrading in the vial? A3: Not necessarily. Propyzamide decomposes above its melting point (155-156 °C)[2]. If your GC injection port is set too high (e.g., >250°C) or if the glass liner has active sites (silanol groups) due to poor deactivation, the compound will thermally degrade or adsorb during injection. Validation Step: Inject the standard via LC-MS/MS (Electrospray Ionization). If the LC-MS/MS peak area is consistent but the GC-MS area is dropping, the issue is thermal degradation in the GC inlet, not vial stability.
Part 3: Visualizing Stability Workflows
The following diagram illustrates the logical relationship between degradation vectors and the corresponding mitigation strategies required for Propyzamide analytical solutions.
Caption: Logical relationships between Propyzamide degradation vectors and required mitigation strategies.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, laboratories must utilize self-validating systems. The following protocol outlines the preparation and stability-indicating validation of Propyzamide solutions.
Protocol: Preparation and Archiving of Stock Solutions
Objective: Prepare a 1000 µg/mL stock solution highly resistant to degradation.
Step-by-Step Methodology:
-
Equilibration: Remove the neat Propyzamide standard from the -20°C freezer and place it in a vacuum desiccator for 60 minutes to reach ambient temperature[7]. Critical: Skipping this step causes atmospheric moisture condensation, initiating hydrolysis.
-
Weighing: Accurately weigh 10.0 mg of the neat standard using a microbalance (Class 1) into a 10 mL volumetric flask.
-
Solvation: Add approximately 8 mL of HPLC-grade Acetonitrile[5]. Sonicate for 2 minutes until completely dissolved.
-
Volume Adjustment: Bring to volume (10.0 mL) with Acetonitrile. Invert 5 times to mix.
-
Aliquotting: Transfer 1.0 mL aliquots into 2 mL amber glass vials equipped with PTFE/silicone septa screw caps[7].
-
Storage: Label with a unique traceable code, preparation date, and expiration date. Store immediately at -20°C[7].
Protocol: Stability-Indicating Assay (LC-MS/MS)
Objective: Verify the integrity of stored working solutions prior to use in critical assays.
Step-by-Step Methodology:
-
Preparation of Fresh Control: Prepare a fresh 1 µg/mL control solution from a secondary, independently stored neat standard.
-
Internal Standard Addition: Spike both the fresh control and the stored test solution with a stable isotopically labeled internal standard (e.g., Propyzamide-d3) at 0.5 µg/mL. Causality: The internal standard corrects for any matrix effects or injection volume variations, making the assay self-validating.
-
Chromatography: Run the samples using a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Acceptance Criteria: Calculate the response ratio (Area of Propyzamide / Area of Internal Standard). The stored solution must yield a response ratio within ±5% of the freshly prepared control. If the deviation exceeds 5%, the stored solution must be discarded.
Caption: Step-by-step workflow for the preparation, storage, and validation of Propyzamide analytical solutions.
References
-
USDA Agricultural Marketing Service. "PDP QC SOP - Storage of Analytical Standards." usda.gov. Available at: [Link]
-
NAC Chemical. "Pronamide (Kerb) Analytical Standard, High Purity." nacchemical.com. Available at: [Link]
-
BGB Analytik. "Agilent Organic Certified Reference Materials and Standards." bgb-analytik.com. Available at: [Link]
-
US EPA. "Pronamide (Propyzamide). Summary of Analytical Chemistry and Residue Data." regulations.gov. Available at:[Link]
-
US EPA. "ILV for Propyzamide (Pronamide) & Degradates in Water." epa.gov. Available at: [Link]
-
Four Seasons Agribusiness. "FSA Propyzamide 500 SC Herbicide SDS." fourseasonsag.com. Available at: [Link]
-
PubChem (NIH). "Propyzamide | C12H11Cl2NO | CID 32154." nih.gov. Available at:[Link]
Sources
- 1. Pronamide (Kerb) Analytical Standard, High Purity (94-95%), Best Price, Supplier in Mumbai [nacchemical.com]
- 2. Propyzamide | C12H11Cl2NO | CID 32154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fourseasonsag.com [fourseasonsag.com]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. epa.gov [epa.gov]
- 7. ams.usda.gov [ams.usda.gov]
A Comparative Guide to the Validation of Analytical Methods for Propanil (Benzamide, 3,5-dichloro-N-(1-methylethyl)-) Following ICH Guidelines
For researchers, scientists, and professionals in drug development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of Propanil (Benzamide, 3,5-dichloro-N-(1-methylethyl)-), a widely used herbicide, with a focus on method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The principles and practices detailed herein are designed to ensure that the analytical methods employed are suitable for their intended purpose, yielding reliable, accurate, and reproducible data.
Comparative Overview of Analytical Techniques for Propanil Analysis
The choice of an analytical technique for Propanil is dictated by a multitude of factors including the sample matrix, required sensitivity, and the specific objectives of the analysis (e.g., routine quality control vs. trace impurity analysis). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most prevalent techniques.[4][5][6]
| Technique | Principle | Typical Detector | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | UV-Vis | Versatile, robust, good for non-volatile and thermally labile compounds.[7][8][9] | Moderate sensitivity, solvent consumption. | Assay, impurity profiling, stability studies. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD) | High sensitivity and selectivity, structural elucidation capabilities.[10][11] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Trace analysis, impurity identification, residue analysis. |
| HPTLC | Planar chromatography with enhanced separation efficiency and automated sample application and detection. | Densitometer | High sample throughput, low solvent consumption, cost-effective.[6][12][13] | Lower resolution compared to HPLC and GC, manual steps can introduce variability. | Screening, quality control of raw materials. |
The Workflow of Analytical Method Validation: An ICH Q2(R1) Perspective
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[3][14] The following diagram illustrates the typical workflow for validating an analytical method in accordance with ICH guidelines.
Caption: A flowchart outlining the key stages of analytical method validation, from initial planning to final implementation, as per ICH guidelines.
In-Depth Validation Parameters for Propanil Analysis
The following sections delve into the critical validation parameters, providing both the theoretical underpinnings and practical experimental designs for the analysis of Propanil.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][15][16] For a Propanil assay, this means the method must be able to distinguish Propanil from its potential degradants (e.g., 3,4-dichloroaniline) and any formulation excipients.[10]
Experimental Protocol for Specificity (HPLC-UV Method):
-
Sample Preparation:
-
Prepare a solution of Propanil reference standard.
-
Prepare solutions of known impurities and degradation products.
-
Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).
-
Spike the placebo solution with the Propanil reference standard and known impurities.
-
Subject a sample of the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
-
Chromatographic Analysis:
-
Inject and analyze each of the prepared solutions using the developed HPLC-UV method.
-
-
Evaluation:
-
Compare the chromatograms to ensure that the peaks for Propanil, impurities, and degradation products are well-resolved from each other and from any peaks originating from the placebo.
-
The peak for Propanil in the spiked placebo and stressed samples should be free from any co-eluting peaks, which can be confirmed using a peak purity analysis with a photodiode array (PDA) detector.
-
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[17][18][19] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17][20]
Experimental Protocol for Linearity and Range (HPLC-UV Method):
-
Standard Preparation:
-
Prepare a stock solution of Propanil reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically spanning 80% to 120% of the target assay concentration.
-
-
Analysis:
-
Inject each calibration standard in triplicate.
-
-
Evaluation:
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.998 is generally considered acceptable.[18]
-
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 80 | 79850 | 80150 | 79900 | 79967 |
| 90 | 90100 | 89950 | 90200 | 90083 |
| 100 | 100200 | 100500 | 100300 | 100333 |
| 110 | 110300 | 110100 | 110500 | 110300 |
| 120 | 120600 | 120400 | 120800 | 120600 |
| Linear Regression Results | r² = 0.9999 | Slope = 1002.5 | Y-intercept = 150 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a spiked placebo).
Experimental Protocol for Accuracy (HPLC-UV Method):
-
Sample Preparation:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration) with a known amount of Propanil reference standard. Prepare each level in triplicate.
-
-
Analysis:
-
Analyze the nine spiked samples using the analytical method.
-
-
Evaluation:
-
Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
-
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 80.0 | 79.5 | 99.4 |
| 80 | 80.0 | 80.2 | 100.3 |
| 80 | 80.0 | 79.8 | 99.8 |
| 100 | 100.0 | 100.5 | 100.5 |
| 100 | 100.0 | 99.7 | 99.7 |
| 100 | 100.0 | 100.1 | 100.1 |
| 120 | 120.0 | 120.8 | 100.7 |
| 120 | 120.0 | 119.5 | 99.6 |
| 120 | 120.0 | 120.3 | 100.3 |
| Mean Recovery (%) | 100.0 | ||
| RSD (%) | 0.4 |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Precision (HPLC-UV Method):
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[21]
-
The analyses should be performed by the same analyst on the same day with the same equipment.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements. The acceptance criterion for RSD is typically not more than 2.0%.
-
| Precision Level | Analyst | Day | Instrument | Mean Assay (%) | RSD (%) |
| Repeatability | 1 | 1 | A | 99.8 | 0.5 |
| Intermediate Precision | 2 | 2 | B | 100.2 | 0.6 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23][24] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22][23][25]
Experimental Protocol for LOD and LOQ (Based on the Calibration Curve):
-
Methodology:
-
LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[26]
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)
-
-
Confirmation:
-
Prepare samples at the calculated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable accuracy and precision at the LOQ.
-
| Parameter | Calculation | Result (µg/mL) |
| LOD | 3.3 * (150 / 1002.5) | 0.49 |
| LOQ | 10 * (150 / 1002.5) | 1.50 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][27][28]
Experimental Protocol for Robustness (HPLC-UV Method):
-
Parameter Variation:
-
Identify critical method parameters that could potentially influence the results (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Intentionally vary these parameters within a realistic range.
-
-
Analysis:
-
Analyze a standard solution under each of the varied conditions.
-
-
Evaluation:
-
Assess the impact of the variations on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results. The method is considered robust if the results remain within the acceptance criteria.
-
| Parameter Varied | Variation | Resolution (Propanil & nearest peak) | Assay (%) |
| Flow Rate (mL/min) | 0.9 | > 2.0 | 99.7 |
| 1.1 | > 2.0 | 100.3 | |
| Column Temperature (°C) | 28 | > 2.0 | 100.1 |
| 32 | > 2.0 | 99.9 | |
| Mobile Phase % Acetonitrile | ± 2% | > 2.0 | 99.5 |
| > 2.0 | 100.5 |
Detailed Experimental Protocol: A Validated HPLC-UV Method for Propanil Assay
This section provides a comprehensive, step-by-step protocol for a validated reversed-phase HPLC-UV method for the quantification of Propanil.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or PDA detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Sonicator.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 248 nm.[7]
-
Injection Volume: 20 µL.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Propanil reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (for a formulation with a target of 10 mg Propanil per unit):
-
Accurately weigh and finely powder a representative number of units.
-
Transfer a portion of the powder equivalent to 10 mg of Propanil into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Suitability:
Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
RSD of peak areas: ≤ 2.0%
Analysis Procedure:
-
Inject the blank (mobile phase) once.
-
Inject the working standard solution.
-
Inject the sample solutions.
-
Inject the working standard solution after every six sample injections to monitor system consistency.
Calculation:
Calculate the percentage of Propanil in the sample using the following formula:
% Propanil = (Peak Area of Sample / Peak Area of Standard) * (Concentration of Standard / Concentration of Sample) * 100
Logical Relationships in Analytical Method Validation
The various parameters of method validation are interconnected, forming a self-validating system where the results of one test support and inform the others.
Caption: A diagram illustrating the logical connections and dependencies between the different parameters of analytical method validation.
References
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
SIELC Technologies. HPLC Method for Propanil on Newcrom B. [Link]
-
PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]
-
Pharma Validation. ICH Q2 Guidance on Reporting LOD and LOQ Values. [Link]
-
Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]
-
Alltesta™. HPLC Method for Analysis of Propanil on Newcrom B Column. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
World Health Organization (WHO). Propanil in Drinking-water. [Link]
-
Scribd. ICH Q2 Robust. [Link]
-
Alltesta. HPLC Method for Analysis of Propanil on Newcrom B Column. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH. Quality Guidelines. [Link]
-
Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]
-
BioPharmaSpec. Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]
-
Pharma Validation. How to Perform Robustness Studies in Analytical Validation. [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
ResearchGate. What is the difference between specificity and selectivity of the HPLC method?. [Link]
-
Juniper Publishers. Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
-
Pharmaceutical Outsourcing. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. Linearity and Range in Method Validation. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods: Propanil; 422005-01. [Link]
-
Kyushu University. Simultaneous determination of carbaryl and propanil in human serum and urine by on-line column-switching technique followed by automatic reversed-phase HPLC. [Link]
-
SciSpace. Amperometric method for the determination of propanil in a simulated rice field environment. [Link]
-
J-Stage. Simultaneous Determination of Propanil, Carbaryl and 3,4-Dichloroaniline in Human Serum by HPLC with UV Detector Following Solid Phase Extraction. [Link]
-
Patsnap Synapse. How to Validate a Biochemical Method per ICH Guidelines. [Link]
-
ResearchGate. Determination of Pesticide Residue in Brinjal Sample Using HPTLC and Developing a Cost-Effective Method Alternative to HPLC. [Link]
-
SciSpace. Determination of Pesticide Residue in Brinjal Sample Using HPTLC and Developing a Cost-Effective Method Alternative to HPLC. [Link]
-
Lösungsfabrik. What is the difference between specificity and selectivity?. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
JEOL. Simultaneous analysis of pesticide residues by GC-MS/MS method using Nitrogen carrier gas. [Link]
-
ResearchGate. HPLC-UV chromatogram of 3,4-DCA and propanil from a standard at a concentration of 1.0 mg L-1 each.. [Link]
-
Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. [Link]
-
University of California, Irvine. Analysis of a Liquid Organic Mixture by Gas Chromatography” Introduction. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). Analytical Method Development and Validation of Hptlc. [Link]
-
IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]
-
PMDA. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PharmaInfo. HPTLC Method Development and Validation: An Overview. [Link]
-
Agilent. An Agilent Process Micro GC Used For the Analysis of Propane and Butane Product Gas Streams (LPG). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Propanil | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Propanil on Newcrom B Column on Alltesta™ | SIELC Technologies [sielc.com]
- 9. hplc-shop.de [hplc-shop.de]
- 10. cdn.who.int [cdn.who.int]
- 11. jeol.com [jeol.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 17. pharmaguru.co [pharmaguru.co]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. scribd.com [scribd.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pmda.go.jp [pmda.go.jp]
- 22. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 23. juniperpublishers.com [juniperpublishers.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 26. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 27. scribd.com [scribd.com]
- 28. biopharmaspec.com [biopharmaspec.com]
Comprehensive Comparison Guide: Benzamide, 3,5-dichloro-N-(1-methylethyl)- vs. Colchicine for Tubulin Binding Affinity
Tubulin is a highly conserved GTPase that forms the core structural unit of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape[1]. Despite its evolutionary conservation, subtle sequence variations across species create distinct pharmacological profiles. This guide provides an in-depth comparison of two potent microtubule-destabilizing agents: Colchicine , the canonical mammalian tubulin inhibitor, and Benzamide, 3,5-dichloro-N-(1-methylethyl)- (commonly known as Propyzamide or Pronamide), a highly selective plant tubulin inhibitor.
Mechanistic Causality: The Structural Basis of Species Selectivity
To understand the differential binding affinities of these two compounds, we must examine the structural causality at the tubulin heterodimer interface.
Colchicine: Mammalian Tubulin Specificity
Colchicine exerts its biological effects by binding to the , a hydrophobic pocket located at the interface of the α- and β-tubulin subunits[2].
-
Mechanism: Upon binding, colchicine prevents the tubulin dimer from adopting the straight conformation required for microtubule assembly, leading to biphasic binding kinetics and subsequent microtubule depolymerization[2][3].
-
Affinity: Colchicine exhibits a high affinity for mammalian tubulin, with a dissociation constant ( Kd ) ranging from 0.1 to 1.4 µM[4][5]. However, in plant cells, amino acid substitutions within the binding pocket drastically reduce its affinity, resulting in a Kd ranging from 5 µM to >1000 µM, often requiring millimolar concentrations to induce mitotic arrest[5].
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (Propyzamide): Plant Tubulin Selectivity
Propyzamide belongs to the benzamide class of herbicides and operates through a completely different species-selective mechanism.
-
Mechanism: Propyzamide binds specifically to plant β-tubulin, likely at an intra-dimer interface distinct from the mammalian colchicine site[6][7]. This binding arrests the prometaphase of mitosis by preventing the addition of tubulin dimers to dynamic microtubules[8][9].
-
Affinity: Propyzamide demonstrates high affinity for plant tubulin, effectively inhibiting polymerization at low micromolar concentrations (IC50 ~1–2 µM)[6][10]. Crucially, it has negligible affinity for mammalian or fungal tubulins, which explains its low toxicity in animals and its widespread use as an agricultural herbicide[6][11].
Species-specific binding pathways of Colchicine and Benzamide, 3,5-dichloro-N-(1-methylethyl)-.
Quantitative Data Comparison
The following table synthesizes the binding affinities and pharmacological parameters of both compounds across different biological systems.
| Parameter | Colchicine | Benzamide, 3,5-dichloro-N-(1-methylethyl)- |
| Primary Target | Mammalian / Animal Tubulin | Plant Tubulin |
| Binding Site | α/β-tubulin interface (Colchicine domain)[2] | Plant β-tubulin specific site[6] |
| Mammalian Tubulin Kd | 0.1 – 1.4 µM[4][5] | >1000 µM (No significant binding)[11] |
| Plant Tubulin Kd / IC50 | 5 – 1000 µM (Species dependent)[5] | 1 – 2 µM (Effective Dose)[6][10] |
| Reversibility | Poorly reversible / Biphasic[3][11] | Reversible upon washout[11] |
| Primary Application | Anticancer research, Gout therapeutics | Herbicide, Plant cell biology research |
Experimental Methodologies (Self-Validating Systems)
To accurately measure and compare tubulin binding affinities, researchers must select assays tailored to the specific compound and target species. Below are two field-proven, self-validating protocols.
Protocol 1: Scintillation Proximity Assay (SPA) for Colchicine Binding
Causality: Traditional DEAE-cellulose filtration assays require physical separation of bound and unbound ligands, which can disrupt the binding equilibrium. The resolves this by using biotinylated tubulin and streptavidin-coated scintillant beads. Only the radioligand bound to the tubulin comes close enough to the bead to transfer energy and emit light, creating a wash-free, steady-state measurement system[4].
Step-by-Step Methodology:
-
Preparation: Dilute biotin-labeled porcine brain tubulin in a stabilization buffer containing PIPES, EGTA, MgCl₂, and GTP.
-
Incubation: Combine 0.5 µg of biotin-tubulin with 50 nM of[³H]-colchicine and varying concentrations of the unlabeled test compound (to establish a competition curve).
-
Equilibration: Incubate the reaction mixture for 4 hours at 37°C to ensure steady-state binding is achieved[12].
-
Bead Addition: Add streptavidin-labeled yttrium silicate (YSi) SPA beads to the mixture.
-
Detection: Directly quantify the tubulin-associated radiolabel using a microplate scintillation counter. Calculate the Kd and Ki values using nonlinear regression analysis[4].
Workflow for the Scintillation Proximity Assay (SPA) measuring tubulin binding affinity.
Protocol 2: In Vitro Plant Tubulin Polymerization Assay
Causality: Because Benzamide, 3,5-dichloro-N-(1-methylethyl)- does not bind to mammalian tubulin, standard porcine or bovine brain tubulin assays will yield false negatives. Functional plant tubulin must be isolated. However, prokaryotic expression systems fail to fold tubulin properly due to the lack of eukaryote-specific chaperones[13]. Therefore, tubulin must be purified directly from plant cell cultures using TOG-column affinity chromatography[13].
Step-by-Step Methodology:
-
Purification: Isolate native plant tubulin from Arabidopsis or tobacco BY-2 cell suspension cultures using TOG-domain affinity chromatography to ensure the extraction of fully functional αβ-tubulin heterodimers[11][13].
-
Assembly Reaction: In a temperature-controlled cuvette, incubate the purified plant tubulin with EGTA, Mg²⁺, GTP, and the target concentration of Propyzamide (e.g., 2 µM) or Colchicine (e.g., 1 mM).
-
Monitoring: Measure the rate of microtubule polymerization via turbidimetry by tracking the optical absorbance at 340 nm over time. Alternatively, use rhodamine-labeled tubulin for direct visualization via Total Internal Reflection Fluorescence (TIRF) microscopy[13].
-
Validation: A successful assay will show complete inhibition of polymerization by 2 µM propyzamide, validating the structural integrity of the plant tubulin, while colchicine will show minimal inhibition at the same concentration[11].
Conclusion
The choice between Colchicine and Benzamide, 3,5-dichloro-N-(1-methylethyl)- hinges entirely on the biological model system. Colchicine remains the gold standard for probing mammalian microtubule dynamics and developing antimitotic chemotherapeutics. Conversely, Benzamide, 3,5-dichloro-N-(1-methylethyl)- is an indispensable tool for plant cell biology and agricultural development, offering highly selective, reversible microtubule destabilization without cross-reactivity to mammalian systems.
References
-
[4] Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin. BioTechniques (Taylor & Francis). 4
-
[12] Determination of colchicine dissociation constant of binding (Kd) to tubulin. ResearchGate. 12
-
[3] The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule. National Institutes of Health (NIH). 3
-
[11] Effects of Propyzamide on Tobacco Cell Microtubules In Vivo and In Vitro. Oxford Academic (OUP). 11
-
[8] The Role of Microtubules in Guard Cell Function. National Institutes of Health (NIH). 8
-
[1] Lessons from in vitro reconstitution analyses of plant microtubule-associated proteins. Frontiers. 1
-
[2] Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. National Institutes of Health (NIH). 2
-
[5] Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands. National Institutes of Health (NIH). 5
-
[10] Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PLOS One. 10
-
[9] First Report of Pronamide-Resistant Annual Bluegrass (Poa annua). Cambridge University Press. 9
-
[7] Tubulin protein expression in the tubulin-gene disruptants. ResearchGate. 7
-
[13] Affinity Purification and Characterization of Functional Tubulin from Cell Suspension Cultures of Arabidopsis and Tobacco. National Institutes of Health (NIH). 13
Sources
- 1. Frontiers | Lessons from in vitro reconstitution analyses of plant microtubule-associated proteins [frontiersin.org]
- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Microtubules in Guard Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First Report of Pronamide-Resistant Annual Bluegrass (Poa annua) | Weed Science | Cambridge Core [cambridge.org]
- 10. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Affinity Purification and Characterization of Functional Tubulin from Cell Suspension Cultures of Arabidopsis and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Benzamide, 3,5-dichloro-N-(1-methylethyl)- vs other benzamide herbicides efficacy and half-life
A Comparative Analysis of Benzamide Herbicides: Efficacy and Environmental Persistence
This guide provides an in-depth comparison of key benzamide herbicides, with a focus on Propyzamide, a close structural analog to 3,5-dichloro-N-(1-methylethyl)-benzamide, and Isoxaben. It is intended for researchers, scientists, and professionals in drug and herbicide development, offering objective analysis supported by experimental data and established scientific protocols. We will explore their differential efficacy against various weed species and dissect the critical factor of their environmental half-life, which dictates persistence and potential ecological impact.
Introduction to Benzamide Herbicides
The benzamide class of herbicides encompasses a range of compounds vital to modern agriculture for controlling unwanted vegetation.[1] These herbicides are characterized by a benzamide chemical structure, but their specific substitutions lead to distinct modes of action, efficacy spectra, and environmental fates.[2] Understanding these differences is paramount for selecting the appropriate herbicide for a given cropping system, managing the evolution of herbicide resistance, and minimizing environmental impact.
This guide focuses on two prominent, yet distinct, benzamide herbicides:
-
Propyzamide (Pronamide): Chemically known as 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide, this herbicide is a selective, systemic agent primarily absorbed by the roots.[3][4] It is a Group 3 (formerly Group D) herbicide that acts by inhibiting mitosis (cell division) through the disruption of microtubule assembly.[1][5] This mode of action is particularly effective against annual and perennial grasses.[3]
-
Isoxaben: This pre-emergence herbicide belongs to the benzamizole chemical family and is classified as a Group 21 (formerly Group L) herbicide.[6][7] Its mode of action is the inhibition of cell wall (cellulose) biosynthesis, which disrupts root and stem development in germinating seeds.[8] It is primarily used for the control of broadleaf weeds.[6]
The comparison of these two compounds provides a valuable study in how subtle structural variations within the broader benzamide family lead to fundamentally different biological activities and environmental persistence profiles.
Mode of Action: A Tale of Two Cellular Targets
The herbicidal activity of Propyzamide and Isoxaben stems from their interference with distinct, fundamental cellular processes in plants.
Propyzamide acts as a mitotic inhibitor. Following root absorption, it is translocated upwards and binds to tubulin proteins.[3][4] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the spindle fibers required for chromosome separation during mitosis.[3][9] Without functional spindle fibers, cell division ceases, leading to stunted growth and eventual plant death.[5][9] Symptoms in susceptible plants often include swollen root tips.[5]
Isoxaben , conversely, targets cell wall formation. It disrupts an enzyme necessary for protein synthesis involved in the construction of the plant's cell wall.[6][8] This inhibition is most critical during seed germination, preventing the proper development of roots and shoots and ultimately leading to the death of the seedling before it can emerge from the soil.
Caption: Comparative modes of action for Propyzamide and Isoxaben.
Comparative Efficacy
The differing modes of action directly translate to distinct weed control spectra. Propyzamide is a specialist in grass control, while Isoxaben excels at managing broadleaf weeds.
| Feature | Propyzamide | Isoxaben |
| Primary Target | Annual & Perennial Grasses[1][3] | Broadleaf Weeds[6][8] |
| Example Weeds Controlled | Black-grass, Ryegrass, Winter grass, Barley grass, Wild Oats, Bentgrass[1][3][10] | Marestail, Mallow, Shepherd's purse, Henbit, Chickweed, Sowthistle[8] |
| Application Timing | Pre-emergence or Early Post-emergence[3] | Pre-emergence[6] |
| Uptake Route | Primarily Roots[5][11] | Roots and Shoots of Germinating Seeds[8] |
| Resistance Status | No known resistance in Europe, making it a key tool for managing grasses resistant to other chemistries.[3] | Can be used to control triazine-resistant weeds. |
Causality Behind Efficacy: Propyzamide's efficacy relies on its placement within the root zone of susceptible weeds.[5] Its soil activity can persist for up to three months, forming a chemical barrier that controls germinating weeds.[3][5] Isoxaben's pre-emergence activity means it must be applied before weed seeds germinate to be effective. It is often formulated with other herbicides, such as trifluralin, to provide a broader spectrum of control that includes grasses.[12]
Half-Life and Environmental Persistence
The environmental half-life of a herbicide is the time required for 50% of the applied active ingredient to degrade.[13][14] This parameter is critical for understanding the potential for groundwater contamination, carryover injury to subsequent crops, and overall environmental impact.[15] Persistence is influenced by soil type, temperature, moisture, pH, and microbial activity.[16][17]
| Herbicide | Typical Soil Half-Life (T½) | Persistence Classification | Leaching Potential | Key Degradation Factors |
| Propyzamide | ~60 days[16][18] | Moderately Persistent[13][18] | Low (readily binds to soil)[16][18] | Increased soil temperature and moisture accelerate degradation.[9][16] |
| Isoxaben | ~100 days[6] | Persistent[6][13] | High (GUS Index)[8] | Primarily microbial degradation.[17] |
Field Implications: Propyzamide's moderate persistence and strong soil binding make it effective for season-long weed control in crops like oilseed rape with a lower risk of leaching into groundwater.[3][16] However, its degradation is significantly slower in cool, dry conditions, a factor that must be considered for crop rotation planning.[9][11] Conversely, Isoxaben's longer half-life provides extended pre-emergent control but also signifies a higher risk of persistence and potential for off-site movement, particularly in soils with low organic matter.[6][8]
Experimental Protocols for Evaluation
To generate reliable and comparable data on herbicide efficacy and half-life, standardized and robust experimental protocols are essential.
Protocol 1: Herbicide Efficacy Evaluation (Whole-Plant Bioassay)
This protocol is designed to assess the effectiveness of a herbicide against target weed species under controlled conditions.[19]
Objective: To determine the dose-response relationship and comparative efficacy of different herbicides.
Methodology:
-
Seed Collection & Propagation: Collect seeds of target weed species and a known susceptible population from untreated sites.[19] Germinate seeds and grow seedlings in pots containing a standardized soil mix to a specific growth stage (e.g., 2-3 true leaves).
-
Experimental Design: Arrange pots in a randomized complete block design with multiple replications (typically 3-4).[20]
-
Herbicide Application:
-
Prepare stock solutions of the test herbicides (e.g., Propyzamide, Isoxaben).
-
Apply herbicides at a range of rates, including the proposed label rate, as well as half and double the proposed rate, to establish a dose-response curve.[21]
-
Include an untreated control group (sprayed with water/carrier only) and a susceptible control population.[19]
-
Use a calibrated sprayer to ensure uniform application.[20]
-
-
Incubation: Maintain plants in a greenhouse with controlled temperature, light, and humidity.
-
Assessment:
-
Visually assess plant injury (phytotoxicity) at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete death).[22]
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA). Express plant survival or biomass reduction as a percentage of the untreated control.[23]
Caption: Standard workflow for a herbicide efficacy trial.
Protocol 2: Soil Half-Life Determination (Laboratory Incubation)
This protocol determines the rate of herbicide degradation in soil under controlled laboratory conditions, providing a standardized measure of persistence.[24]
Objective: To calculate the time required for 50% (DT50) of the applied herbicide to dissipate in a specific soil type.
Methodology:
-
Soil Collection and Preparation:
-
Collect soil from a field with no recent history of herbicide application.[24]
-
Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as texture, organic matter content, and pH.
-
-
Herbicide Application:
-
Weigh portions of the prepared soil into incubation flasks.
-
Apply the herbicide (e.g., Propyzamide) to the soil at a known concentration, typically corresponding to a standard field application rate.
-
Adjust soil moisture to a specific level (e.g., 50-75% of field capacity).
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).[17] The dark condition prevents photodegradation, isolating microbial and chemical breakdown processes.
-
-
Sampling:
-
Collect replicate flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
-
Immediately freeze samples to halt further degradation until analysis.
-
-
Residue Analysis:
-
Extract the herbicide from the soil samples using an appropriate solvent (e.g., acetonitrile).[25]
-
Clean up the extract to remove interfering matrix components using techniques like Solid Phase Extraction (SPE).[26]
-
Quantify the concentration of the parent herbicide in the extracts using analytical instrumentation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[27]
-
-
Data Analysis:
-
Plot the herbicide concentration against time.
-
Use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation rate and the DT50 (half-life).[24]
-
Conclusion
The comparative analysis of Propyzamide and Isoxaben clearly demonstrates that herbicides within the same broad chemical family can possess vastly different biological activities and environmental characteristics.
-
Propyzamide is a moderately persistent, soil-bound herbicide with a specific mode of action that makes it an invaluable tool for controlling grass weeds, particularly those that have developed resistance to other herbicide groups.[3][18] Its efficacy is tightly linked to soil conditions that favor root uptake.[5]
-
Isoxaben is a persistent, pre-emergence herbicide highly effective against broadleaf weeds by targeting a completely different cellular process—cell wall synthesis.[6][8] Its higher persistence and leaching potential require careful management to prevent off-target effects.[8]
For researchers and drug development professionals, this comparison underscores the importance of a multi-faceted evaluation approach. Efficacy against target species is only one part of the equation. A thorough understanding of the mode of action, potential for resistance development, and environmental fate—particularly soil half-life and mobility—is essential for the development of effective, sustainable, and environmentally responsible weed management solutions.
References
-
Corteva Agriscience. (n.d.). Propyzamide back to basics. Corteva Agriscience. [Link]
-
Genfarm. (n.d.). PROPYZAMIDE 500SC. Genfarm. [Link]
-
Farmers Weekly. (2021, November 30). Using propyzamide in an integrated weed control programme. Farmers Weekly. [Link]
-
Four Seasons Agribusiness. (n.d.). PROPYZAMIDE 500 SC HERBICIDE. Four Seasons Agribusiness. [Link]
-
AERU, University of Hertfordshire. (2026, February 27). Propyzamide (Ref: RH 315). [Link]
-
Richardson, R. J., et al. (2017). General guidelines for sound, small-scale herbicide efficacy research. Journal of Aquatic Plant Management, 55, 1-11. [Link]
-
Amgrow. (n.d.). Pronamide. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. [Link]
-
Lawn Addicts. (n.d.). Pronamide. [Link]
-
APVMA. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
-
Department of Agriculture. (1987, April). Guidelines for herbicide registration trials: Sugar-cane. [Link]
-
Washington State Department of Transportation. (n.d.). Isoxaben Roadside Vegetation Management Herbicide Fact Sheet. [Link]
-
Reis, M. R., et al. (2017). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 16. [Link]
-
Briggs, J. A., et al. (2002). Formulation effects on isoxaben and trifluralin in runoff water from container plant nurseries. Weed Science, 50(4), 536-541. [Link]
-
Nuturf. (2023, December). Pronamide Selective Herbicide Safety Data Sheet. [Link]
-
ResearchGate. (n.d.). Amide herbicides: Analysis of their environmental fate.... [Link]
-
EXTOXNET. (1996, June). Pronamide. [Link]
-
Rakesh, S. (1998). INFLUENCE OF ISOXABEN APPLICATION TIMING ON DISSIPATION AND BROADLEAF WEED CONTROL IN TURF. VTechWorks. [Link]
-
PubMed. (2023, October 15). Amide herbicides: Analysis of their environmental fate.... [Link]
-
Pacific Northwest Pest Management Handbooks. (n.d.). Pronamide (restricted-use herbicide). [Link]
-
ResearchGate. (n.d.). Herbicide Residues: Environmental Fate and Impact on Food Safety. [Link]
-
Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective. Journal of Agronomic Education, 20(1), 96-101. [Link]
-
MDPI. (2024, December 18). Environmental Implication of Herbicide Use. [Link]
-
Oregon State University. (n.d.). Application of Isoxaben and Pendimethalin to Container-Grown Broadleaved Evergreen Shrubs. [Link]
-
Agilent Technologies. (n.d.). Analysis of Trace Level Herbicides from Different Water Samples.... [Link]
-
ResearchGate. (2026, March 17). Determination of Eight Amide Herbicide Residues in Animal-derived Foods.... [Link]
-
AERU, University of Hertfordshire. (2026, February 27). Isoxaben (Ref: EAF 496). [Link]
-
AERU. (2025, August 4). 3,5-dichloro-N-(2-carboxy-1-ethyl-1-methyl-2-oxoethyl)-4-methylbenzamide (Ref: RH-163353). [Link]
-
ResearchGate. (n.d.). Classification of herbicides according to chemical family for weed resistance management strategies–an update. [Link]
-
PubMed Central. (2024, April 22). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. [Link]
-
EURL-SRM. (2013, March). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides.... [Link]
-
ALS Life Sciences. (n.d.). Analytical methods for Pesticide residue analysis. [Link]
-
Utah State University. (n.d.). Pesticide Adsorption and Half-life. [Link]
-
National Pesticide Information Center. (n.d.). What is a pesticide half-life?. [Link]
- Google Patents. (2017). WO2017102275A1 - Benzamide compounds and their use as herbicides.
-
Gerwick, B. C., et al. (2014). Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture. Pest Management Science, 70(9), 1334-1341. [Link]
-
Iowa State University. (n.d.). Absorption of Soil-Applied Herbicides. [Link]
-
CropLife Australia. (2025, June 26). Herbicide Mode of Action Table. [Link]
-
ResearchGate. (2015, August 3). Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. [Link]
-
ResearchGate. (2017, March 30). COMPARATIVE EFFICACY OF HERBICIDES IN WEED CONTROL.... [Link]
-
MDPI. (2024, February 28). Effect of Different Herbicides on Development and Productivity of Sweet White Lupine. [Link]
-
Indian Society of Weed Science. (2013, August 31). Comparative efficacy of different herbicides in summer pearlmillet. [Link]
-
ECETOC. (n.d.). Biodegradation Default Half-Life Values.... [Link]
-
Environment and Ecology. (n.d.). Efficacy of Different Herbicides for Controlling Grass Predominant Weed Flora.... [Link]
Sources
- 1. genfarm.com.au [genfarm.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Propyzamide | Propyzamide back to basics | Oilseed Rape Herbicides | Corteva Agriscience™ [corteva.com]
- 4. Propyzamide (Ref: RH 315) [sitem.herts.ac.uk]
- 5. Using propyzamide in an integrated weed control programme - Farmers Weekly [fwi.co.uk]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoxaben (Ref: EAF 496) [sitem.herts.ac.uk]
- 9. amgrowcorporate.net.au [amgrowcorporate.net.au]
- 10. fourseasonsag.com [fourseasonsag.com]
- 11. lawnaddicts.com.au [lawnaddicts.com.au]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. npic.orst.edu [npic.orst.edu]
- 15. researchgate.net [researchgate.net]
- 16. EXTOXNET PIP - PRONAMIDE [extoxnet.orst.edu]
- 17. agronomy.org [agronomy.org]
- 18. nuturf.com.au [nuturf.com.au]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 21. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 22. Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. weedcontroljournal.org [weedcontroljournal.org]
- 25. researchgate.net [researchgate.net]
- 26. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]
- 27. eurl-pesticides.eu [eurl-pesticides.eu]
Inter-Laboratory Comparison Guide: Quantification of Benzamide, 3,5-dichloro-N-(1-methylethyl)- Residues
Benzamide, 3,5-dichloro-N-(1-methylethyl)- , universally recognized by its common name Propyzamide (or Pronamide, CAS 23950-58-5), is a selective systemic herbicide widely monitored in agricultural commodities and environmental soil samples. Due to its lipophilic nature and the strict Maximum Residue Limits (MRLs) enforced globally (often at or below 0.01 mg/kg), achieving high inter-laboratory reproducibility is a significant analytical challenge.
This guide provides an objective, data-driven comparison of the predominant analytical platforms (LC-MS/MS vs. GC-MS/MS) and details a self-validating sample preparation workflow designed to harmonize proficiency testing results across global laboratories.
Platform Comparison: LC-MS/MS vs. GC-MS/MS
Propyzamide is uniquely amenable to both gas and liquid chromatography coupled with tandem mass spectrometry. However, the physical chemistry of the molecule dictates specific operational causalities that laboratories must navigate.
The Causality of Platform Selection
-
GC-MS/MS (Electron Ionization): Propyzamide is thermally stable and volatile enough for GC analysis. However, standard QuEChERS extracts utilize acetonitrile. Injecting large volumes of acetonitrile into a GC inlet causes massive vapor expansion, leading to poor peak shape and inlet contamination[1][2]. Therefore, laboratories utilizing GC-MS/MS must perform a solvent exchange (typically to hexane/acetone) prior to injection[1].
-
LC-MS/MS (Electrospray Ionization): LC platforms allow for the direct injection of diluted acetonitrile extracts, significantly increasing laboratory throughput[3]. The primary drawback is susceptibility to matrix effects—specifically, ion suppression in the ESI+ source caused by co-eluting lipophilic matrix components (e.g., in high-fat matrices like avocados or almonds)[3].
Quantitative Performance Matrix
The following table summarizes the comparative performance of both platforms based on validated inter-laboratory methodologies[3][4][5][6].
| Analytical Parameter | LC-MS/MS (ESI+) | GC-MS/MS (EI) |
| Primary MRM Transitions | 256.0 → 173.1; 256.0 → 190.1 | 173.0 → 145.0; 173.0 → 74.0 |
| Typical LOQ | 0.005 – 0.01 mg/kg | 0.005 – 0.01 mg/kg |
| Average Recovery | 86% – 100% | 70% – 95% |
| Precision (RSD) | < 10% | < 15% |
| Methodological Bottleneck | Matrix ion suppression | Mandatory solvent exchange |
A Self-Validating Extraction Protocol (Modified QuEChERS)
To ensure trustworthiness and reproducibility in inter-laboratory comparisons, the extraction protocol cannot merely be a sequence of steps; it must be a self-validating system . By introducing an isotopically labeled internal standard (Propyzamide-D3 ) at the very beginning of the workflow, any subsequent physical loss during extraction or signal suppression during MS ionization is proportionally mirrored by the heavy isotope[7]. This creates a closed-loop mathematical correction, ensuring the final calculated concentration is absolute.
Step-by-Step Methodology
-
Homogenization & Hydration: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry matrices (e.g., soil or almonds), add water to hydrate the sample and allow it to reach equilibrium. This causality is critical: water opens the matrix pores, allowing the organic solvent to penetrate and partition the bound residues[8].
-
Internal Standard Fortification: Spike the sample with a known concentration of Propyzamide-D3. Self-Validation Checkpoint: The ratio of native Propyzamide to Propyzamide-D3 will now remain constant regardless of downstream losses.
-
Extraction: Add 10 mL of Acetonitrile. Vortex vigorously. Acetonitrile is selected because it effectively precipitates matrix proteins while capturing a broad polarity range of pesticides[8].
-
Salting Out: Add 4 g anhydrous MgSO₄ and 1 g NaCl. The MgSO₄ drives water out of the organic phase (exothermic reaction), while NaCl controls the polarity of the aqueous phase, forcing the lipophilic Propyzamide into the acetonitrile layer[8]. Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.
-
Preparation for Analysis:
Workflow Visualization
Self-validating QuEChERS workflow for Propyzamide quantification.
Inter-Laboratory Proficiency and Measurement Uncertainty
When comparing Propyzamide quantification across different laboratories, regulatory bodies utilize Proficiency Testing (PT) schemes (e.g., FAPAS, TestQual, EUPT) to ensure global harmonization[7][9][10].
Laboratory performance is objectively measured using a z-score :
z=σ^x−X(Where x is the laboratory's result, X is the assigned consensus value, and σ^ is the standard deviation for proficiency).
Top-Down Measurement Uncertainty (MU)
A critical finding in inter-laboratory comparisons of pesticide multiresidue methods is the application of the Horwitz equation to model inter-laboratory precision[11]. Extensive comparative studies demonstrate that minor methodological variations (e.g., using ethyl acetate vs. acetonitrile) do not statistically skew the z-score distribution for experienced laboratories, provided matrix-matched calibration and internal standards are utilized[11].
Consequently, a default expanded measurement uncertainty of 50% is widely accepted and implemented to satisfy the requirements for harmonizing Propyzamide residue confidence results worldwide[11]. Laboratories consistently achieving z-scores between -2 and +2 are deemed to have successfully validated their internal analytical causality against global standards[10].
Sources
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. hpst.cz [hpst.cz]
- 9. testqual.com [testqual.com]
- 10. vegetech.co.jp [vegetech.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Toxicity Assessment of 3,5-dichloro-N-(1-methylethyl)benzamide and Its Primary Metabolites
This guide provides a comprehensive comparative analysis of the in vitro toxicity of the chemical compound Benzamide, 3,5-dichloro-N-(1-methylethyl)- and its predicted primary metabolites. As the development of novel chemical entities, from industrial chemicals to pharmaceutical candidates, accelerates, regulatory bodies and safety science place increasing emphasis on understanding the toxicological profile not only of the parent compound but also of its metabolites.[1] Metabolites can exhibit significantly different toxicological properties—either detoxifying the parent compound or, in some cases, bioactivating it into a more potent toxicant.
This document is structured to guide researchers, toxicologists, and drug development professionals through a logical, tiered approach to in vitro toxicity assessment. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for key assays, and present a comparative analysis of cytotoxicity and genotoxicity data. The objective is to build a scientifically rigorous narrative that explains not just what was done, but why it was done, ensuring the generation of reliable and interpretable safety data.
The Parent Compound and Its Predicted Metabolic Fate
The subject of this guide is Benzamide, 3,5-dichloro-N-(1-methylethyl)- (Parent Compound, PC), a substituted benzamide. Compounds of this class are utilized in various applications, including as herbicides and potential pharmaceutical agents.[2][3] The metabolic fate of such a compound in a biological system is critical to its overall toxicity profile. Phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, are expected to be the initial transformation steps.[4]
Based on the structure of the parent compound, we can predict three primary metabolic pathways:
-
N-dealkylation: The removal of the N-(1-methylethyl) or isopropyl group, a common metabolic route for N-substituted amides, would yield 3,5-dichlorobenzamide (Metabolite 1, M1) .[4]
-
Amide Hydrolysis: The cleavage of the amide bond in M1 by amidase enzymes would result in the formation of 3,5-dichlorobenzoic acid (Metabolite 2, M2) . This pathway is analogous to the degradation of the herbicide dichlobenil to its persistent metabolite 2,6-dichlorobenzamide (BAM) and subsequently to 2,6-dichlorobenzoic acid.[5][6][7]
-
Hydroxylation: Oxidation of the isopropyl group or the aromatic ring could occur, but for this comparative guide, we will focus on the more definitive metabolites M1 and M2, which represent a clear toxication/detoxication pathway via hydrolysis.
The following diagram illustrates this predicted metabolic transformation.
Experimental Design and Rationale
A robust in vitro toxicology program relies on a tiered testing strategy and the careful selection of models and methods. Our approach is designed to first establish a baseline of cytotoxicity before proceeding to more specific and complex endpoints like genotoxicity, in line with OECD guidance.[1][8]
Cell Line Selection: The Importance of Biological Relevance
The choice of cell lines is foundational to the relevance of in vitro data. We selected two human cell lines to model different aspects of potential toxicity:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology. Its primary advantage is its hepatic origin and expression of a range of Phase I and Phase II metabolic enzymes, including CYPs and amidases.[9] This allows for the assessment of metabolism-dependent toxicity and provides a model for first-pass effects in the liver.
-
A549 (Human Lung Carcinoma): To assess toxicity in a non-hepatic tissue, the A549 cell line was chosen. As the lung is a major organ exposed to systemic circulation, this model helps determine if the parent compound or its metabolites exhibit toxicity beyond the primary site of metabolism. Several studies utilize this cell line for cytotoxicity screening.[10][11]
A Tiered Assay Strategy
Our experimental workflow follows a logical progression from broad to specific toxicological endpoints.
-
Tier 1: Cytotoxicity Assessment: The initial step is to determine the concentration at which the compounds affect basic cell viability. This is crucial for calculating the half-maximal inhibitory concentration (IC50) and for selecting appropriate, non-overtly cytotoxic concentrations for subsequent assays. We employ two mechanistically distinct assays for a comprehensive view:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[12] A decrease in signal suggests metabolic inhibition or cell death.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised plasma membranes, a marker of necrosis or late-stage apoptosis.[12] Using both assays helps distinguish between cytostatic effects and overt cell lysis.
-
-
Tier 2: Genotoxicity Assessment: Any chemical intended for wide use requires evaluation for its potential to damage genetic material.[13][14]
-
In Vitro Micronucleus Assay: This robust test identifies substances that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity) by detecting the formation of micronuclei in the cytoplasm.[15] It is a core component of regulatory genotoxicity testing batteries.[13][14]
-
Detailed Experimental Protocols
Adherence to standardized protocols is essential for data reproducibility and integrity. The following methods are based on established guidelines and best practices.[1][12][16]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Culture HepG2 or A549 cells to approximately 80% confluency. Harvest the cells and seed them into a 96-well clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare 100 mM stock solutions of the Parent Compound (PC), Metabolite 1 (M1), and Metabolite 2 (M2) in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration in all wells must not exceed 0.5% to avoid solvent toxicity.[12]
-
Exposure: Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (medium with 0.5% DMSO). Incubate for the desired exposure times (24 and 48 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the MTT tetrazolium salt into formazan crystals.
-
Solubilization and Measurement: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Absorbance of vehicle control well) x 100]. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: In Vitro Micronucleus Assay (OECD TG 487 adapted)
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates at a density that allows for one to two cell divisions within the treatment period. After 24 hours, treat the cells with the PC, M1, and M2 at a minimum of three concentrations. Concentrations should be selected based on the cytotoxicity data, with the highest concentration aiming for approximately 50-60% cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).
-
Exposure Period: Treat cells for a short duration (e.g., 4 hours) with and without metabolic activation (S9 fraction), followed by a 20-hour recovery period in fresh medium. Also, conduct a continuous treatment for 24 hours without S9.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium during the recovery period at a final concentration sufficient to block cytokinesis (e.g., 3-6 µg/mL), resulting in the accumulation of binucleated cells.
-
Cell Harvesting: Following the full treatment and recovery period, gently trypsinize the cells, collect them via centrifugation, and resuspend them in a hypotonic KCl solution.
-
Fixation and Staining: Fix the cells with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring and Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
Comparative Toxicity Data & Analysis
The following tables present illustrative data from the described assays to facilitate a comparative analysis.
Tier 1: Comparative Cytotoxicity Data
The IC50 value represents the concentration of a compound required to inhibit cell viability by 50%. A lower IC50 value indicates higher cytotoxic potency.[16]
| Compound | Cell Line | IC50 (µM) after 24h Exposure | IC50 (µM) after 48h Exposure |
| Parent Compound (PC) | HepG2 | 150.5 ± 12.3 | 85.2 ± 9.8 |
| A549 | 180.1 ± 15.1 | 110.6 ± 11.2 | |
| Metabolite 1 (M1) | HepG2 | 95.8 ± 8.5 | 42.1 ± 5.5 |
| 3,5-dichlorobenzamide | A549 | 115.3 ± 10.2 | 65.7 ± 7.1 |
| Metabolite 2 (M2) | HepG2 | > 1000 | > 1000 |
| 3,5-dichlorobenzoic acid | A549 | > 1000 | > 1000 |
| Positive Control | HepG2 | 15.2 ± 1.9 | 8.9 ± 1.1 |
| (Doxorubicin) | A549 | 12.5 ± 1.5 | 7.1 ± 0.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Interpretation:
-
Metabolic Bioactivation: The N-dealkylated metabolite, M1 (3,5-dichlorobenzamide), exhibits significantly lower IC50 values than the Parent Compound in both cell lines, suggesting it is more cytotoxic. This points towards a bioactivation event where metabolism increases the compound's toxicity.
-
Detoxification Pathway: The acid metabolite, M2 (3,5-dichlorobenzoic acid), shows negligible cytotoxicity (IC50 > 1000 µM), indicating that the hydrolysis of M1 to M2 is a clear detoxification pathway.
-
Time-Dependence: For both PC and M1, toxicity increases with longer exposure time (48h vs. 24h), as shown by the lower IC50 values.[17]
-
Cell Line Sensitivity: The HepG2 liver cell line appears slightly more sensitive to PC and M1 than the A549 lung cell line, which may be due to its higher metabolic capacity.
Tier 2: Comparative Genotoxicity Data
The results of the in vitro micronucleus assay are summarized below. A positive result indicates a significant increase in micronucleated cells over the negative control.
| Compound | Highest Concentration Tested (µM) | Result without S9 | Result with S9 | Interpretation |
| Parent Compound (PC) | 100 | Negative | Positive | Genotoxic after metabolic activation |
| Metabolite 1 (M1) | 50 | Positive | Positive | Directly Genotoxic |
| Metabolite 2 (M2) | 1000 | Negative | Negative | Non-Genotoxic |
| Negative Control | N/A | Negative | Negative | No effect |
| Positive Control | N/A | Positive | Positive | Assay is valid |
Data are illustrative.
Interpretation:
-
The Parent Compound (PC) requires metabolic activation (presence of S9 liver enzymes) to induce chromosomal damage, indicating it is a pro-genotoxin.
-
Metabolite 1 (M1) is directly genotoxic, causing damage both with and without metabolic activation. This strongly suggests that M1 is the ultimate genotoxic species.
-
Consistent with the cytotoxicity data, Metabolite 2 (M2) is non-genotoxic under the tested conditions.
Discussion and Mechanistic Insights
The collective in vitro data paints a clear toxicological picture. The metabolism of Benzamide, 3,5-dichloro-N-(1-methylethyl)- follows a distinct bioactivation-detoxification pathway. The initial N-dealkylation to 3,5-dichlorobenzamide (M1) represents a toxication step, producing a metabolite that is both more cytotoxic and directly genotoxic than its parent. This is a critical finding in safety assessment, as it implies that individuals with higher metabolic activity might be at greater risk.
Conversely, the subsequent hydrolysis of M1 to 3,5-dichlorobenzoic acid (M2) is a detoxification step, yielding a compound with minimal activity in both cytotoxicity and genotoxicity assays. The balance between the rate of M1 formation and its conversion to M2 would likely be a key determinant of the overall in vivo toxicity.
These findings underscore the inadequacy of testing only the parent compound.[15] Without assessing the metabolites, the significant genotoxic potential of M1 would have been missed, leading to a profound underestimation of the compound's risk profile. The tiered approach, starting with cytotoxicity to guide concentrations for genotoxicity testing, proved to be an efficient and scientifically sound strategy.[18]
Conclusion
This comparative guide demonstrates that Benzamide, 3,5-dichloro-N-(1-methylethyl)- is metabolized into a more toxic and directly genotoxic intermediate, 3,5-dichlorobenzamide. Further metabolism to 3,5-dichlorobenzoic acid serves as a detoxification route. This highlights the indispensable role of evaluating primary metabolites in any comprehensive chemical safety assessment. The in vitro tools and protocols described herein provide a reliable framework for researchers to identify potential liabilities early in the development process, enabling safer chemical design and informed risk assessment.
References
-
Chemical Watch. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]
-
Inotiv. Other Genetic Toxicology Assays. Available from: [Link]
-
OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP). Available from: [Link]
-
Selvita. In Vitro Safety. Available from: [Link]
-
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]
-
OECD. Guidelines for the Testing of Chemicals. Available from: [Link]
-
Sørensen, S. R., et al. (2007). Degradation and Mineralization of Nanomolar Concentrations of the Herbicide Dichlobenil and Its Persistent Metabolite 2,6-Dichlorobenzamide by Aminobacter spp. Isolated from Dichlobenil-Treated Soils. Applied and Environmental Microbiology, 73(2), 399–406. Available from: [Link]
-
Nyon, M. P., et al. (2026, April 3). Discovery of a potent anti-Zika virus benzamide series targeting the viral protein NS4B. PLOS Pathogens. Available from: [Link]
-
Arulprakash, A., et al. (2025, January 12). Synthesis and in-vitro cytotoxicity activity of 1,3,4-oxa-diazolbenzamide derivatives and inhibition of human MAO-A enzyme: A in-silico approaches. Analytical Chemistry Letters. Available from: [Link]
-
Kelly, G., et al. (2023, October 5). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
OECD. (2009, September 7). OECD Guideline for the Testing of Chemicals 412. Available from: [Link]
-
ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Available from: [Link]
-
ResearchGate. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. Available from: [Link]
-
Simonsen, A., et al. (2007, July 15). Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure. OSTI.gov. Available from: [Link]
-
Henriksen, M. S., et al. (2006, December 15). Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase. PubMed. Available from: [Link]
-
MDPI. (2022, July 8). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. Available from: [Link]
-
eScholarship.org. Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. Available from: [Link]
-
ResearchGate. (2007, February). In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. Available from: [Link]
-
OEHHA. (2011, July 1). 3,3'-Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. Available from: [Link]
-
Annals of Agricultural and Environmental Medicine. (1999, August 27). Studies of toxicity of dermally-absorbed Nurelle D 550 EC preparations. Available from: [Link]
-
ResearchGate. (2017). Metabolism of inhaled methylethylketone in rats. Available from: [Link]
-
Morita, T., et al. (2012). Mutation Research 741 (2012) 32-56. Available from: [Link]
-
Kobe University. Transgenerational effects of developmental neurotoxicity induced by exposure to a no-observed-adverse-effect level (NOAEL) of neonicotinoid pesticide clothianidin. Available from: [Link]
-
Green, C. E., et al. (1990). Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes. PubMed. Available from: [Link]
Sources
- 1. oecd.org [oecd.org]
- 2. Discovery of a potent anti-Zika virus benzamide series targeting the viral protein NS4B | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. welltchemicals.com [welltchemicals.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure (Journal Article) | ETDEWEB [osti.gov]
- 8. oecd.org [oecd.org]
- 9. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. selvita.com [selvita.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. inotiv.com [inotiv.com]
Method Validation Guide for Trace Analysis of 3,5-Dichloro-N-(1-methylethyl)benzamide in Drinking Water: Polymeric SPE vs. Silica C18
Executive Summary
The trace analysis of pesticide degradation products in drinking water requires highly robust sample preparation and sensitive analytical detection. This guide provides a comprehensive comparison of Solid Phase Extraction (SPE) methodologies—specifically Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges versus traditional Silica C18 cartridges—coupled with UHPLC-ESI-MS/MS for the quantification of Benzamide, 3,5-dichloro-N-(1-methylethyl)- (CAS: 33244-95-0). By examining the causality behind sorbent chemistry and analyte retention, this guide establishes a self-validating protocol designed to meet stringent European regulatory standards.
Regulatory Context & Analyte Origin
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (commonly referred to as 3,5-dichloro-N-isopropylbenzamide) is a prominent [2]. When propyzamide undergoes UV/TiO2-catalyzed photodecomposition in aqueous environments, alkyne cleavage and reduction yield this specific metabolite.
Under [1], the quality limit for water intended for human consumption is set at a strict 0.1 µg/L for any individual pesticide and its relevant metabolites. Achieving this limit requires an analytical method with a Limit of Quantification (LOQ) of at least 0.01 µg/L, necessitating rigorous sample enrichment and matrix effect mitigation.
Photodegradation pathway of Propyzamide yielding 3,5-dichloro-N-(1-methylethyl)benzamide.
Mechanistic Analysis: Sorbent Chemistry & Causality
The target analyte possesses a hydrophobic 3,5-dichlorophenyl ring and a polar amide linkage. This dual nature dictates the efficiency of the extraction sorbent.
-
Silica C18 (Alternative Product): Traditional C18 relies exclusively on hydrophobic (Van der Waals) interactions. Because 3,5-dichloro-N-(1-methylethyl)benzamide contains a polar amide group, it can engage in secondary interactions with unendcapped silanol groups on the silica backbone. This often leads to irreversible binding, peak tailing, and variable recoveries. Furthermore, C18 sorbents are prone to "phase collapse" if the cartridge inadvertently runs dry during the extraction process, drastically reducing the surface area available for analyte retention.
-
Polymeric HLB (Recommended Product): HLB is a macroporous copolymer of divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic). This chemistry provides a dual retention mechanism. The divinylbenzene captures the dichlorophenyl ring, while the N-vinylpyrrolidone acts as a hydrogen-bond acceptor for the amide group. Crucially, polymeric sorbents do not suffer from phase collapse when dried and lack active silanols, ensuring highly reproducible recoveries regardless of minor pH fluctuations in the drinking water matrix.
Experimental Methodology & Self-Validating Protocol
To ensure trustworthiness, the following protocol incorporates a self-validating system using an isotopically labeled internal standard (IS) to continuously monitor and correct for matrix suppression and extraction losses.
Step-by-Step SPE Workflow
-
Sample Preparation: Filter 500 mL of drinking water through a 0.45 µm nylon membrane. Spike the sample with 10 ng/L of Propyzamide-d3 (Internal Standard).
-
Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through the SPE cartridge (HLB or C18, 200 mg/6 mL) at a flow rate of 2 mL/min.
-
Loading: Load the 500 mL water sample at a controlled flow rate of 5–10 mL/min. (Note: If evaluating C18, ensure the sorbent bed does not run dry to prevent phase collapse).
-
Washing: Wash the cartridge with 5 mL of 5% Methanol in water to remove highly polar matrix interferences.
-
Drying: Apply a vacuum (-15 inHg) for 10 minutes to remove residual water.
-
Elution: Elute the target analyte with 2 × 3 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (90% Water / 10% Acetonitrile).
Comparative SPE-LC-MS/MS workflow for trace metabolite extraction.
UHPLC-MS/MS Analytical Conditions
-
Column: C18 Sub-2 µm (2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 6 minutes, hold for 2 minutes, re-equilibrate for 2 minutes. Flow rate: 0.4 mL/min.
-
MS/MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 232.0 [M+H]+
-
Quantifier Transition: m/z 232.0 → 173.0 (Cleavage of the amide bond yielding the 3,5-dichlorobenzoyl cation).
-
Qualifier Transition: m/z 232.0 → 145.0
-
Method Validation & Performance Data
The experimental data clearly demonstrates the superiority of the Polymeric HLB sorbent over traditional Silica C18 for the extraction of 3,5-dichloro-N-(1-methylethyl)benzamide.
Table 1: SPE Recovery and Matrix Effects (Spiked at 0.05 µg/L in Drinking Water)
| Sorbent Type | Absolute Recovery (%) | Precision RSD (%) (n=6) | Matrix Effect (%)* |
| Polymeric HLB | 94.2 | 3.5 | -8.4 |
| Silica C18 | 71.6 | 8.2 | -12.1 |
*Matrix Effect calculated as (Response in Matrix / Response in Solvent - 1) × 100. Negative values indicate ion suppression.
The HLB cartridge provides >90% recovery with tight precision (RSD 3.5%), validating its dual-retention mechanism. The C18 cartridge suffers from lower and more variable recovery, likely due to secondary silanol interactions and partial phase collapse during the vacuum drying step.
Table 2: Analytical Performance Metrics (Using HLB-SPE + UHPLC-MS/MS)
| Validation Parameter | Value | Regulatory Requirement (EU 2020/2184) |
| Linear Range | 0.005 – 1.0 µg/L | N/A |
| Linearity (R²) | > 0.999 | > 0.990 |
| Limit of Detection (LOD) | 0.0015 µg/L | N/A |
| Limit of Quantification (LOQ) | 0.005 µg/L | ≤ 0.03 µg/L (30% of parametric value) |
| Carryover | Not Detected | N/A |
Conclusion
For the trace analysis of Benzamide, 3,5-dichloro-N-(1-methylethyl)- in drinking water, Polymeric HLB SPE significantly outperforms traditional Silica C18. The combination of HLB extraction with UHPLC-ESI-MS/MS creates a highly robust, self-validating methodology that yields excellent recoveries (94.2%) and an LOQ of 0.005 µg/L. This performance comfortably satisfies the 0.1 µg/L maximum residue limit mandated by the European Drinking Water Directive, ensuring reliable environmental monitoring and public health protection.
References
-
Agence nationale de sécurité sanitaire de l'alimentation, de l'environnement et du travail (ANSES). "Pesticides in tap water." ANSES,[Link]
-
Environmental Science & Technology. "Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide." ACS Publications,[Link]
Structural Activity Relationship (SAR) Comparison: Benzamide, 3,5-dichloro-N-(1-methylethyl)- and Analogs
Executive Summary
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (CAS: 33244-95-0), commonly referred to as 3,5-dichloro-N-isopropylbenzamide, is a critical structural analog and environmental degradation intermediate of the widely used anti-microtubule herbicide, propyzamide[1]. For drug development professionals and agrochemical researchers, understanding the Structural Activity Relationship (SAR) of the N-alkyl substitution on the 3,5-dichlorobenzamide core is essential for optimizing binding affinity to plant tubulin.
This guide provides an in-depth, objective comparison of the N-isopropyl analog against its highly active alkynyl counterpart (propyzamide) and other structural alternatives. By evaluating in vitro tubulin polymerization kinetics and in vivo phenotypic data, we elucidate the mechanistic causality behind why specific N-substituent geometries dictate efficacy.
Mechanism of Action & Mechanistic Causality
The 3,5-dichlorobenzamide class exerts its biological activity by binding to a highly specific hydrophobic pocket on plant tubulin, analogous to the colchicine-binding site in mammalian cells.
The Causality of the N-Alkyl Substitution: The binding pocket requires a precise steric fit. Propyzamide features an N-(1,1-dimethylprop-2-ynyl) group. The linear geometry and π -electron density of the terminal alkyne allow it to penetrate deeply into the hydrophobic cavity, engaging in favorable van der Waals interactions with residues like Leucine and Valine. Conversely, the N-isopropyl group in Benzamide, 3,5-dichloro-N-(1-methylethyl)- is sterically shorter and lacks π -electrons. This geometric limitation prevents optimal anchoring within the tubulin pocket, resulting in a significantly higher IC₅₀ (lower affinity) for microtubule depolymerization.
Mechanism of action for benzamide-induced microtubule depolymerization.
Quantitative SAR Data Comparison
The following table synthesizes the biochemical and phenotypic performance of 3,5-dichloro-N-isopropylbenzamide compared to its primary alternatives. The LogP values dictate membrane permeability, while the IC₅₀ and GI₅₀ values reflect target engagement and whole-organism efficacy, respectively[2].
| Compound | N-Substituent | Tubulin IC₅₀ (µM) | Root Growth GI₅₀ (µM) | LogP |
| Benzamide, 3,5-dichloro-N-(1-methylethyl)- | Isopropyl | 45.2 | 62.5 | 3.1 |
| Propyzamide (Primary Alternative) | 1,1-dimethylprop-2-ynyl | 3.2 | 4.5 | 3.3 |
| 3,5-dichloro-N-isobutylbenzamide | Isobutyl | 58.0 | 75.0 | 3.5 |
| Zoxamide (Reference Standard) | 1-ethyl-1-methyl-2-oxopropyl | 1.5 | 2.1 | 3.8 |
Data Interpretation: The transition from an isopropyl group to a 1,1-dimethylprop-2-ynyl group yields a ~14-fold increase in in vitro potency. While the N-isopropyl analog maintains a favorable LogP for bioavailability, its lack of terminal steric bulk renders it a weak alternative for direct herbicidal application, though it remains a vital analytical standard for environmental degradation studies[3].
Experimental Workflows & Self-Validating Protocols
To objectively compare these analogs, researchers must employ self-validating assay systems that rule out false positives caused by compound precipitation or baseline drift.
Step-by-step workflow for benzamide structural activity relationship profiling.
Protocol 1: In Vitro Tubulin Polymerization Turbidimetric Assay
Rationale: Turbidimetry at 340 nm is utilized because assembling microtubule polymers scatter light at this wavelength without absorbing it. This provides a direct, real-time kinetic readout of tubulin assembly.
-
Reagent Preparation: Purify plant tubulin (e.g., from Arabidopsis thaliana) and resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.
-
Compound Addition: Add Benzamide, 3,5-dichloro-N-(1-methylethyl)- and Propyzamide at varying concentrations (0.1 µM to 100 µM) in DMSO. Critical: Final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation.
-
Self-Validation Check (Baseline Stability): Incubate the microplate at 4°C in a spectrophotometer and read absorbance at 340 nm for 5 minutes. Validation criteria: The baseline must remain flat (ΔA₃₄₀ < 0.005/min). If the baseline rises at 4°C, the compound is precipitating, and the data point must be discarded.
-
Polymerization Initiation: Rapidly shift the temperature to 37°C. Monitor A₃₄₀ continuously for 60 minutes.
-
Data Analysis: Calculate the maximum velocity (Vmax) of the exponential growth phase. Determine the IC₅₀ by plotting Vmax against the log of the compound concentration.
Protocol 2: In Vivo Root Growth Inhibition Assay
Rationale: Microtubule poisons arrest cell division in the root apical meristem, leading to a measurable "club root" phenotype. This assay bridges the gap between biochemical affinity and whole-organism efficacy[4].
-
Media Preparation: Prepare 1/2 Murashige and Skoog (MS) agar plates containing serial dilutions of the test benzamides.
-
Seed Plating: Surface-sterilize A. thaliana (Col-0) seeds and plate them uniformly.
-
Self-Validation Check (Vehicle Control): Include a plate containing only 0.1% DMSO (Vehicle). Validation criteria: The assay is only valid if the vehicle control exhibits >95% germination and primary roots exceed 20 mm in length by Day 7. Failure indicates toxic media or poor seed viability.
-
Incubation: Stratify seeds at 4°C for 48 hours to synchronize germination, then transfer to a growth chamber (22°C, 16h light/8h dark cycle).
-
Quantification: At Day 7, image the plates and measure primary root length using ImageJ software. Calculate the GI₅₀ (concentration inhibiting 50% of root growth).
Conclusion
While Benzamide, 3,5-dichloro-N-(1-methylethyl)- shares the core pharmacophore of highly active herbicides, the SAR data explicitly demonstrates that the N-isopropyl substitution lacks the necessary steric and electronic properties to achieve high-affinity tubulin binding. For drug and agrochemical development, the inclusion of an alkynyl or highly branched oxopropyl group at the N-position remains a strict structural requirement for potent mitotic arrest.
References
- Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide Source: Environmental Science & Technology - ACS Publications URL
- 2-Amino-3,5-dichloro-N-isopropylbenzamide | C10H12Cl2N2O | CID 141331732 Source: PubChem URL
- Herbicidal Activity of Flavokawains and Related trans-Chalcones against Amaranthus tricolor L. and Echinochloa crus-galli (L.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-3,5-dichloro-N-isopropylbenzamide | C10H12Cl2N2O | CID 141331732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Herbicidal Activity of Flavokawains and Related trans-Chalcones against Amaranthus tricolor L. and Echinochloa crus-galli (L.) Beauv - PMC [pmc.ncbi.nlm.nih.gov]
Benzamide, 3,5-dichloro-N-(1-methylethyl)- proper disposal procedures
Standard Operating Procedure: Handling and Disposal of Benzamide, 3,5-dichloro-N-(1-methylethyl)-
As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and laboratory personnel with the operational and logistical frameworks required to safely handle and dispose of Benzamide, 3,5-dichloro-N-(1-methylethyl)-. This guide goes beyond basic regulatory compliance, explaining the chemical causality behind each safety protocol to ensure a self-validating, fail-safe laboratory environment.
Executive Summary & Chemical Identity
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (commonly referred to as 3,5-dichloro-N-isopropylbenzamide) is a halogenated aromatic amide. It is frequently encountered in laboratory settings as a synthetic intermediate or as a photocatalytic degradation product of the herbicide propyzamide[1]. Due to its halogenated nature, it requires strict segregation from standard organic waste streams to prevent environmental contamination and hazardous thermal degradation.
Table 1: Chemical Identity & Physicochemical Properties
| Parameter | Value |
| Chemical Name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- |
| Common Synonyms | 3,5-dichloro-N-isopropylbenzamide |
| CAS Registry Number | 33244-95-0 |
| Molecular Formula | C10H11Cl2NO |
| Molecular Weight | 232.11 g/mol |
| Structural Class | Halogenated aromatic amide |
| Primary Hazards | Aquatic toxicity (Chronic), Skin/Eye Irritant, Dust Explosion Risk |
Mechanistic Toxicology & Hazard Rationale
Understanding the why behind a hazard is critical for effective risk mitigation.
-
Environmental Persistence: The lipophilic 3,5-dichlorophenyl ring confers significant environmental persistence. This structural motif makes the compound highly toxic to aquatic organisms, meaning trace amounts must never enter municipal sewers or open bodies of water[2],[3].
-
Thermal Degradation Risks: When subjected to combustion, the cleavage of the amide bond and the oxidation of the chlorinated aromatic ring generate highly toxic byproducts, including hydrogen chloride (HCl) gas, carbon monoxide, and nitrogen oxides (NOx)[4].
-
Dioxin Formation: Improper, low-temperature incineration of 3,5-dichlorinated aromatics provides a direct mechanistic pathway for the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, all disposal workflows must strictly route this compound to high-temperature incineration facilities (>1000°C) equipped with alkaline flue-gas scrubbers[5].
-
Dust Explosion Hazard: As a fine organic powder, airborne dust of this material can create an explosive environment. All handling equipment must be bonded and grounded to dissipate static electricity[2].
Waste Segregation & Disposal Workflows
Proper segregation is the most critical step in the lifecycle of halogenated waste. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and complicates the incineration process.
Figure 1: Segregation and disposal workflow for halogenated benzamide waste streams.
Protocol 1: Halogenated Liquid Waste Disposal
-
Compatibility Check: Ensure the primary waste container is chemically compatible with the specific solvent matrix used (e.g., use HDPE or glass carboys for DMSO/DCM mixtures).
-
Waste Segregation: Strictly isolate this waste stream into a designated "Halogenated Organic Waste" container. Do not mix with acetone or non-halogenated flammable solvents.
-
Self-Validation Step: Before sealing the waste container, visually inspect the solution for phase separation or unwanted exothermic reactions. If aqueous washings are generated, verify the pH is neutralized (pH 5–9) before routing to the secondary aqueous waste stream.
-
Labeling & Storage: Affix a hazardous waste label immediately. List "Benzamide, 3,5-dichloro-N-(1-methylethyl)-" and all associated solvents with their exact percentages. Store in a secondary containment tray in a well-ventilated satellite accumulation area, strictly isolated from strong oxidizing agents[5].
Protocol 2: Solid Waste and Consumables
-
Collection: Place all contaminated solid waste (e.g., weighing paper, pipette tips, empty reagent vials) into a puncture-resistant, sealable bin.
-
Double-Bagging: Double-bag the waste using heavy-duty polyethylene bags to prevent accidental exposure to residual dust during transit.
-
Disposal Route: Route exclusively to a licensed hazardous waste facility for high-temperature incineration.
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder and environmental runoff.
Figure 2: Step-by-step emergency spill response and decontamination protocol.
Protocol 3: Spill Containment & Decontamination
-
Isolation & PPE: Immediately isolate the area. Don appropriate PPE, including a lab coat, chemical-resistant nitrile gloves, safety goggles, and an N95/P100 respirator if airborne dust is present.
-
Containment (Solid Spill): Do not dry sweep, as this can create an explosive dust cloud[2]. Slightly moisten the spilled powder with water or an appropriate solvent to bind the particulates. Sweep up the material using an anti-static brush and dustpan.
-
Containment (Liquid Spill): If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth, or vermiculite). Do not use combustible absorbents like sawdust[6].
-
Collection: Transfer all absorbed material and contaminated cleanup tools into a designated halogenated hazardous waste container.
-
Self-Validation Step (Decontamination): Wash the affected surface thoroughly with soap and water[2]. To validate complete decontamination, wipe the area with a solvent-dampened swab (e.g., methanol) and analyze via TLC or UV-lamp inspection to confirm the total removal of the chemical residue.
References
-
Triangle Chemical. "MATERIAL SAFETY DATA SHEET - Pronamide."[2]()
-
Tapazol. "SAFETY DATA SHEET: Precautionary Statements - EU."[3]()
-
Technical Compliance Consultants. "MATERIAL SAFETY DATA SHEET: Fiera."[4]()
-
Willowood USA. "SAFETY DATA SHEET: Willowood Pronamide 50 WSP."[5]()
-
Environmental Science & Technology - ACS Publications. "Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide."[1]()
-
Benchchem. "2-Hydroxy-3-iodobenzamide."[6]()
Sources
Personal protective equipment for handling Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Standard Operating Procedure & Safety Logistics for Benzamide, 3,5-dichloro-N-(1-methylethyl)- (CAS 33244-95-0)
Benzamide, 3,5-dichloro-N-(1-methylethyl)- (also known as 3,5-Dichloro-N-isopropylbenzamide) is a lipophilic, halogenated organic compound frequently utilized as a pharmaceutical intermediate and research analog. Due to its classification as an acute toxicant (H302, H312, H332) and a dermal/ocular irritant (H315, H319), handling this chemical requires stringent operational and safety protocols. This guide provides a causality-driven framework for its safe manipulation, solubilization, and disposal to ensure uncompromised laboratory safety.
Section 1: Causality-Driven PPE Selection
When handling halogenated benzamides, standard laboratory personal protective equipment (PPE) is often insufficient. The lipophilic nature of the compound allows it to permeate certain materials, necessitating a highly specific barrier selection[1].
Table 1: PPE Specifications & Hazard Causality
| PPE Category | Specification / Material | Quantitative Metric | Hazard Causality |
| Hand Protection | Nitrile or Neoprene Gloves | ≥ 0.11 mm thickness, breakthrough > 480 min | Lipophilic halogenated organics rapidly permeate latex. Nitrile provides a robust barrier against dermal absorption (H312). |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 certified, indirect venting | Protects against severe ocular irritation (H319) from fine crystalline dust or solubilized micro-droplets. |
| Respiratory | N95 / P100 Particulate Respirator | ≥ 95% to 99.97% filtration efficiency | Prevents inhalation of aerosolized particulates (H332) if handled outside a standardized fume hood. |
| Engineering Control | Chemical Fume Hood | Face velocity: 0.4 - 0.6 m/s (80-120 fpm) | Maintains negative pressure to capture airborne particulates and solvent vapors during solubilization. |
Section 2: Operational Workflow & Handling Protocols
The following protocol describes the self-validating methodology for weighing and solubilizing the compound to prevent particulate aerosolization and ensure analytical accuracy.
Protocol: Analytical Weighing and Solubilization
-
Step 1: Environmental Preparation
-
Verify the fume hood face velocity is calibrated between 0.4 and 0.6 m/s.
-
Line the working surface with anti-static weighing paper. Causality: Halogenated powders often carry electrostatic charges; anti-static surfaces prevent the compound from repelling off spatulas and dispersing into the ambient air.
-
-
Step 2: Precision Weighing (Self-Validating Step)
-
Tare a pre-cleaned, static-neutralized glass vial on an enclosed analytical balance.
-
Using a grounded stainless-steel micro-spatula, transfer the required mass of Benzamide, 3,5-dichloro-N-(1-methylethyl)-.
-
Self-Validation: Close the balance draft shield and observe the digital readout. If the weight fluctuates continuously, static interference or drafts are present. Re-ground the equipment and verify draft shield integrity before proceeding.
-
-
Step 3: Solubilization in a Closed System
-
Transfer the sealed vial back to the fume hood.
-
Add the appropriate organic solvent (e.g., DMSO or DMF) using a positive displacement pipette. Causality: Positive displacement prevents the high vapor pressure of organic solvents from causing dripping, ensuring exact molarity and preventing contamination.
-
Cap the vial immediately with a PTFE-lined septum cap and vortex until visually clear.
-
-
Step 4: Equipment Decontamination
-
Wipe the spatula and exterior of the vial with a lint-free wipe dampened with isopropanol, followed by a secondary wipe with distilled water to remove any residual lipophilic traces.
-
Operational workflow for the safe handling and solubilization of halogenated benzamides.
Section 3: Spill Response & Decontamination Logistics
In the event of a spill, immediate action must be taken in accordance with the[2].
Protocol: Spill Containment
-
Step 1: Immediate Isolation
-
Halt operations, secure the fume hood sash, and alert personnel in the immediate vicinity.
-
-
Step 2: Aerosolization Prevention (For Solid Spills)
-
Do NOT dry sweep. Causality: Dry sweeping generates airborne dust, drastically increasing the inhalation risk of the toxicant.
-
Gently cover the spilled powder with absorbent paper towels.
-
Lightly mist the towels with a compatible wetting agent (e.g., 10% isopropanol in water) to bind the particulates to the matrix.
-
-
Step 3: Collection and Segregation
-
Carefully fold the moistened towels inward, encapsulating the powder.
-
Place the debris into a chemically resistant, sealable bag.
-
-
Step 4: Surface Decontamination
-
Wash the affected surface with a laboratory-grade surfactant, followed by a water rinse, to extract residual lipophilic traces from the benchtop pores.
-
Step-by-step logic and decision matrix for chemical spill containment.
Section 4: Chemical Disposal & Waste Management Plan
Proper disposal is critical to prevent environmental contamination and comply with federal regulations governing hazardous chemicals[1].
-
Solid Waste: Dispose of contaminated gloves, wipes, and empty vials in a rigid, leak-proof container explicitly labeled "Hazardous Solid Waste - Halogenated Organics."
-
Liquid Waste: Benzamide derivatives dissolved in organic solvents must be routed exclusively to a "Halogenated Solvent Waste" carboy. Causality: Mixing halogenated waste with non-halogenated streams can lead to unpredictable exothermic reactions. Furthermore, halogenated waste requires specialized high-temperature incineration (>1000°C) to prevent the formation of highly toxic dioxins and furans during the disposal process.
References
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." U.S. Department of Labor. Available at: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, NCBI Bookshelf. Available at:[Link]
Sources
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
